molecular formula C9H5BrFN B2421035 4-Bromo-7-fluoroisoquinoline CAS No. 1416500-77-0

4-Bromo-7-fluoroisoquinoline

Cat. No.: B2421035
CAS No.: 1416500-77-0
M. Wt: 226.048
InChI Key: DXANYJSMNHLBAV-UHFFFAOYSA-N
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Description

4-Bromo-7-fluoroisoquinoline is a useful research compound. Its molecular formula is C9H5BrFN and its molecular weight is 226.048. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-7-fluoroisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-7-fluoroisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-7-fluoroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN/c10-9-5-12-4-6-3-7(11)1-2-8(6)9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXANYJSMNHLBAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2C=C1F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Bromo-7-fluoroisoquinoline: A Core Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with significant biological activities. Its rigid, planar structure provides an excellent framework for orienting functional groups in three-dimensional space to achieve precise interactions with biological targets. In the landscape of medicinal chemistry, strategic halogenation of such scaffolds is a time-honored strategy to modulate a compound's physicochemical and pharmacokinetic properties, including lipophilicity, metabolic stability, and binding affinity.

This guide focuses on 4-Bromo-7-fluoroisoquinoline, a di-halogenated isoquinoline derivative poised as a versatile building block for the synthesis of novel therapeutics. The specific placement of a bromine atom at the C4-position and a fluorine atom at the C7-position offers orthogonal reactivity, enabling selective functionalization and the generation of diverse molecular libraries. The C4-bromo substituent serves as a key handle for transition-metal-catalyzed cross-coupling reactions, while the C7-fluoro group can influence electronics, improve metabolic stability, and enhance binding interactions. This document provides a comprehensive overview of the known chemical properties, plausible synthetic routes, reactivity profile, and potential applications of 4-Bromo-7-fluoroisoquinoline in modern drug discovery.

Physicochemical and Spectroscopic Properties

While detailed experimental data for 4-Bromo-7-fluoroisoquinoline is not extensively published, its fundamental properties can be summarized based on available database information and predictions. These properties are crucial for designing synthetic routes, purification strategies, and for understanding its behavior in biological assays.

Table 1: Physicochemical Properties of 4-Bromo-7-fluoroisoquinoline

PropertyValueSource
CAS Number 1416500-77-0
Molecular Formula C₉H₅BrFN
Molecular Weight 226.05 g/mol
Monoisotopic Mass 224.95894 Da
Predicted XlogP 2.9
Appearance Solid (expected)Inferred
Solubility Expected to be soluble in organic solvents (e.g., DCM, THF, DMF) and poorly soluble in water.Inferred from related structures[1]

Table 2: Predicted Mass Spectrometry Data [2]

AdductPredicted m/z
[M+H]⁺ 225.96622
[M+Na]⁺ 247.94816
[M+K]⁺ 263.92210
[M-H]⁻ 223.95166

Note: XlogP is a computed measure of hydrophobicity, a key parameter in assessing drug-likeness.[2]

Synthesis of 4-Bromo-7-fluoroisoquinoline: A Proposed Pathway

The causality behind this proposed route lies in the strategic introduction of the fluorine atom first via the starting material, 3-fluoroaniline. The subsequent cyclization to form the 7-fluoroisoquinoline core is a well-established transformation. The final bromination step is directed to the C4 position, which is electronically activated and sterically accessible.

Synthesis_Workflow A 3-Fluoroaniline C 7-Fluoroisoquinoline A->C 1) Pomeranz-Fritsch Reaction (e.g., H2SO4, heat) B Aminoacetaldehyde diethyl acetal B->C D 4-Bromo-7-fluoroisoquinoline C->D 2) Electrophilic Bromination (e.g., NBS or Br2 in H2SO4)

Caption: Proposed synthetic workflow for 4-Bromo-7-fluoroisoquinoline.

Experimental Protocol: A Representative Pomeranz-Fritsch Synthesis and Bromination

The following protocol is a representative, field-proven methodology adapted from the synthesis of similar isoquinoline systems.[3]

Step 1: Synthesis of 7-Fluoroisoquinoline (Pomeranz-Fritsch Reaction)

  • Reaction Setup: To a stirred solution of concentrated sulfuric acid (e.g., 100 mL) cooled in an ice bath (0-5 °C), slowly add 3-fluoroaniline (1.0 eq).

  • Addition of Acetal: While maintaining the temperature below 10 °C, add aminoacetaldehyde diethyl acetal (1.1 eq) dropwise to the reaction mixture.

  • Cyclization: After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice. Basify the aqueous solution to pH > 10 with a concentrated sodium hydroxide solution while cooling.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 7-fluoroisoquinoline can be purified by silica gel column chromatography.

Step 2: Synthesis of 4-Bromo-7-fluoroisoquinoline (Electrophilic Bromination)

  • Reaction Setup: Dissolve 7-fluoroisoquinoline (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Bromination: Add N-Bromosuccinimide (NBS) or a solution of bromine (1.0-1.2 eq) in sulfuric acid dropwise to the mixture. The C4 position is the most electronically favorable site for electrophilic attack on the isoquinoline ring.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours, monitoring for the consumption of the starting material by TLC or LC-MS.

  • Work-up and Purification: Following the same quenching, basification, and extraction procedure as in Step 1, the crude product is obtained. Purification by column chromatography or recrystallization should yield the final product, 4-Bromo-7-fluoroisoquinoline.

Chemical Reactivity and Derivatization Potential

The utility of 4-Bromo-7-fluoroisoquinoline as a building block stems from the differential reactivity of its two halogen substituents. The C4-bromo bond is highly susceptible to palladium-catalyzed cross-coupling reactions, while the C7-fluoro bond is generally more stable but can participate in nucleophilic aromatic substitution (SₙAr) under specific conditions. This orthogonal reactivity allows for sequential, site-selective modifications.

Reactivity_Pathways cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_snar Nucleophilic Substitution (SₙAr) start 4-Bromo-7-fluoroisoquinoline C4-Br C7-F suzuki_reagents Ar-B(OH)2 Pd(PPh3)4, Base start->suzuki_reagents sonogashira_reagents Terminal Alkyne PdCl2(PPh3)2, CuI, Base start->sonogashira_reagents buchwald_reagents R2NH Pd Catalyst, Ligand, Base start->buchwald_reagents snar_reagents Nu-H (e.g., R-OH, R-SH) Strong Base, High Temp. start->snar_reagents suzuki_product 4-Aryl-7-fluoroisoquinoline suzuki_reagents->suzuki_product C-C Bond Formation sonogashira_product 4-Alkynyl-7-fluoroisoquinoline sonogashira_reagents->sonogashira_product C-C Bond Formation buchwald_product 4-(Amino)-7-fluoroisoquinoline buchwald_reagents->buchwald_product C-N Bond Formation snar_product 4-Bromo-7-(nucleophile)isoquinoline snar_reagents->snar_product C-Nu Bond Formation

Caption: Key reactivity pathways for 4-Bromo-7-fluoroisoquinoline.

Palladium-Catalyzed Cross-Coupling Reactions (at C4-Br)

The carbon-bromine bond at the 4-position is the primary site for synthetic elaboration. Its reactivity is well-established in palladium-catalyzed cross-coupling reactions, which are cornerstones of modern medicinal chemistry for their reliability and functional group tolerance.[4][5]

  • Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids or esters provides a robust method for synthesizing 4-aryl-7-fluoroisoquinolines. This reaction is fundamental for creating bi-aryl structures common in kinase inhibitors and other targeted therapies.[4]

  • Sonogashira Coupling: Coupling with terminal alkynes introduces a linear, rigid alkynyl linker, a valuable motif for probing binding pockets and as a precursor for further transformations.

  • Buchwald-Hartwig Amination: This reaction allows for the direct formation of a C-N bond, enabling the synthesis of 4-aminoisoquinoline derivatives. Aryl amines are prevalent in pharmacologically active compounds.[5]

  • Heck Coupling: Reaction with alkenes can be used to install vinyl groups at the C4 position.

The choice of palladium catalyst, ligand, base, and solvent is critical for optimizing these reactions and must be determined empirically for each substrate class. The general catalytic cycle for these transformations involves oxidative addition of the C-Br bond to a Pd(0) species, followed by transmetalation and reductive elimination.[6]

Nucleophilic Aromatic Substitution (at C7-F)

The carbon-fluorine bond is significantly stronger than the carbon-bromine bond and is generally unreactive towards palladium-catalyzed cross-coupling. However, the C7-position on the electron-deficient isoquinoline ring can undergo nucleophilic aromatic substitution (SₙAr) with strong nucleophiles, typically requiring harsh conditions such as high temperatures and a strong base. This provides a pathway to introduce oxygen, sulfur, or nitrogen nucleophiles at this position, although this transformation is less common and more challenging than C4-functionalization.

Applications in Drug Discovery and Medicinal Chemistry

4-Bromo-7-fluoroisoquinoline is not just a synthetic intermediate; it is a strategically designed building block for creating drug candidates with optimized properties. The specific halogenation pattern imparts several advantageous features.

  • Vector for Library Synthesis: As outlined in the reactivity section, the C4-bromo position is an ideal anchor point for library synthesis. Diverse arrays of fragments can be introduced via high-throughput cross-coupling reactions, enabling rapid exploration of the structure-activity relationship (SAR).[7]

  • Modulation of ADMET Properties:

    • Fluorine at C7: The introduction of fluorine is a common strategy in medicinal chemistry to block sites of metabolism. The C-F bond is highly stable, and its presence can prevent oxidative metabolism by cytochrome P450 enzymes at or near the C7 position, potentially increasing the half-life and oral bioavailability of a drug candidate.

    • Bromine at C4: The bromine atom increases the molecule's lipophilicity, which can enhance membrane permeability. While often replaced during synthesis, if retained in the final molecule, it can form halogen bonds with protein targets, contributing to binding affinity.

  • Scaffold for Bioactive Molecules: The isoquinoline core is found in many classes of drugs. Halogenated quinolines and isoquinolines, in particular, are key components of compounds with anti-cancer and anti-malarial activity.[1][8] For example, the 7-chloroquinoline moiety is the core pharmacophore of the well-known antimalarial drug chloroquine.[8] By analogy, 4-Bromo-7-fluoroisoquinoline serves as a valuable starting point for the synthesis of novel kinase inhibitors, GPCR antagonists, and other targeted agents.

Conclusion

4-Bromo-7-fluoroisoquinoline represents a high-value, strategic building block for contemporary drug discovery. Its di-halogenated structure provides a platform for orthogonal synthesis, allowing for the selective and versatile introduction of a wide range of functional groups. The C4-bromo position is primed for diversification via robust palladium-catalyzed cross-coupling chemistry, while the C7-fluoro substituent offers a means to enhance metabolic stability and modulate electronic properties. For medicinal chemists and drug development scientists, this compound is not merely an intermediate but a tool for efficiently generating novel, drug-like molecules with tailored pharmacokinetic and pharmacodynamic profiles, accelerating the journey from hit identification to clinical candidate.

References

  • Google Patents. (n.d.). JP2018070562A - Preparation of 4-fluoroisoquinoline.
  • Zhang, H.-P., Li, H.-Y., & Xiao, H.-F. (2013). A selective synthesis of 4-bromoisoquinoline and 4-bromoisquinolone. Journal of Chemical Research, 37(9), 556–558. Available at: [Link]

  • PubChemLite. (n.d.). 4-bromo-7-fluoroisoquinoline (C9H5BrFN). Retrieved from [Link]

  • PubChemLite. (n.d.). 4-bromo-7-chloroisoquinoline (C9H5BrClN). Retrieved from [Link]

  • Google Patents. (n.d.). WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives.
  • PubChemLite. (n.d.). 4-bromo-7-methoxyisoquinoline (C10H8BrNO). Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. Retrieved from [Link]

  • Al-Harrasi, A., & Giernoth, R. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 51. Available at: [Link]

  • Google Patents. (n.d.). US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof.
  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]

  • Google Patents. (n.d.). CN102875465A - Method for preparing 7-bromoisoquinoline.
  • PubChem. (n.d.). 7-Bromo-4-phenylmethoxyisoquinoline. Retrieved from [Link]

  • Google Patents. (n.d.). CN103772279B - Preparation method for 4-bromoisoquinolone and derivative thereof.
  • Van der Veken, P., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic & Medicinal Chemistry, 32, 104560. Available at: [Link]

  • Coghi, P., et al. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Molecules, 27(3), 893. Available at: [Link]

Sources

Technical Monograph: 4-Bromo-7-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-Bromo-7-fluoroisoquinoline , a critical halogenated heterocyclic building block used in modern medicinal chemistry and materials science.

CAS Number: 1416500-77-0[1]

Executive Summary & Strategic Value

4-Bromo-7-fluoroisoquinoline is a bifunctionalized heteroaromatic scaffold characterized by two distinct reactive handles: a bromine atom at the C4 position and a fluorine atom at the C7 position.[1] This specific substitution pattern renders it a high-value intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors and CNS-active ligands.

  • The C4-Bromine Handle: Located on the electron-deficient pyridyl ring, this site is primed for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) and lithium-halogen exchange.

  • The C7-Fluorine Motif: Situated on the benzenoid ring, the fluorine atom modulates metabolic stability (blocking P450 oxidation sites), lipophilicity (LogP), and protein-ligand binding interactions via dipole effects, without significantly altering steric bulk.

Chemical Profile & Identification

The following data establishes the baseline identity for quality control and procurement verification.

PropertySpecification
CAS Number 1416500-77-0
IUPAC Name 4-Bromo-7-fluoroisoquinoline
Molecular Formula C₉H₅BrFN
Molecular Weight 226.05 g/mol
Physical State Solid (typically off-white to pale yellow)
Solubility Soluble in DCM, DMSO, Methanol; Sparingly soluble in water
SMILES FC1=CC=C2C(C(Br)=CN=C2)=C1
InChIKey LFSNMZKTWDLKEC-UHFFFAOYSA-N

Synthetic Methodology

Retrosynthetic Logic

The most efficient route to 4-Bromo-7-fluoroisoquinoline avoids the complex de novo construction of the isoquinoline core. Instead, it utilizes a Late-Stage Functionalization (LSF) strategy.

Causality of Approach:

  • Regioselectivity: Electrophilic aromatic substitution (EAS) on a neutral isoquinoline scaffold occurs predominantly at the C4 position . This is due to the stability of the intermediate arenium ion and the high electron density at C4 compared to the protonated nitrogen species (which directs to C5/C8).

  • Substrate Availability: 7-Fluoroisoquinoline is a known precursor, accessible via the Pomeranz-Fritsch reaction of 3-fluorobenzaldehyde.

Optimized Synthesis Protocol: Electrophilic Bromination

Objective: Selective bromination of 7-fluoroisoquinoline at the C4 position.

Reagents:

  • Substrate: 7-Fluoroisoquinoline (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.1 eq)

  • Solvent: Acetonitrile (ACN) or DMF (Polar aprotic solvents stabilize the transition state).

  • Catalyst: No catalyst required for neutral species, though mild heat accelerates kinetics.

Step-by-Step Workflow:

  • Dissolution: Dissolve 7-fluoroisoquinoline in anhydrous Acetonitrile (0.5 M concentration). Ensure the system is under an inert atmosphere (N₂ or Ar) to prevent moisture interference.

  • Addition: Add N-Bromosuccinimide (NBS) portion-wise at room temperature. Note: Portion-wise addition prevents localized over-concentration and potential side reactions.

  • Reaction: Stir the mixture at 25–40°C for 4–6 hours. Monitor reaction progress via TLC (eluent: Hexane/EtOAc) or LC-MS. The formation of the product is indicated by a mass shift of +79/81 Da (Br isotopes).

  • Quench & Workup: Remove solvent under reduced pressure. Resuspend the residue in Ethyl Acetate and wash with saturated NaHCO₃ (to remove succinimide byproduct) and brine.

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexane).

Synthetic Pathway Visualization

The following diagram illustrates the core synthesis and the regioselective logic.

SynthesisPath Precursor 3-Fluorobenzaldehyde (Starting Material) Core 7-Fluoroisoquinoline (Intermediate) Precursor->Core Pomeranz-Fritsch Cyclization Product 4-BROMO-7-FLUOROISOQUINOLINE (Target: CAS 1416500-77-0) Core->Product Regioselective C4 Substitution Reagent NBS / ACN (Electrophilic Bromination) Reagent->Core

Figure 1: Synthetic route highlighting the conversion of aldehyde precursors to the final brominated scaffold.

Reactivity Profile & Applications

The utility of 4-Bromo-7-fluoroisoquinoline lies in its ability to serve as a "linchpin" molecule in divergent synthesis.

Divergent Reactivity Map

The C4-Bromine bond is chemically distinct from the C-F bond and the pyridine nitrogen, allowing for orthogonal functionalization.

  • Suzuki-Miyaura Coupling (C-C Bond Formation):

    • Reactivity: High. The electron-deficient nature of the isoquinoline ring facilitates oxidative addition of Pd(0).

    • Application: Attaching aryl or heteroaryl groups to create biaryl kinase inhibitors.

    • Protocol Note: Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ with mild bases (K₂CO₃) to avoid defluorination.

  • Buchwald-Hartwig Amination (C-N Bond Formation):

    • Reactivity: Moderate to High.

    • Application: Introduction of amine side chains to modulate solubility and target affinity.

  • Lithium-Halogen Exchange:

    • Reactivity: Fast at -78°C using n-BuLi.

    • Application: Generation of the C4-lithio species, which can be trapped with electrophiles (aldehydes, ketones, CO₂) to introduce carbon frameworks.

Reactivity Visualization[2]

Reactivity Center 4-Bromo-7-fluoroisoquinoline (Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Center->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd cat.) Center->Buchwald Lithiation Li-Halogen Exchange (n-BuLi, -78°C) Center->Lithiation Biaryl 4-Aryl-7-fluoroisoquinoline (Kinase Inhibitors) Suzuki->Biaryl Amine 4-Amino-7-fluoroisoquinoline (Ligand Tuning) Buchwald->Amine Carboxyl Isoquinoline-4-carboxylic acids (Lead Optimization) Lithiation->Carboxyl

Figure 2: Divergent synthesis map demonstrating the versatility of the C4-bromo handle.

Medicinal Chemistry Implications

The Fluorine Effect

The C7-fluorine atom is not merely a bystander; it is a strategic bioisostere.

  • Metabolic Blocking: The C7 position in isoquinolines is often a site of oxidative metabolism (hydroxylation). Fluorine substitution blocks this pathway, extending the drug's half-life (

    
    ).
    
  • Electronic Modulation: The strong electronegativity of fluorine lowers the pKa of the isoquinoline nitrogen, potentially reducing non-specific binding (hERG liability) while maintaining hydrogen bond acceptor capability.

Self-Validating Protocol: Characterization

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified:

  • ¹H NMR (CDCl₃, 400 MHz):

    • H1 (Singlet): ~9.0–9.2 ppm (Most deshielded, adjacent to N).

    • H3 (Singlet): ~8.6–8.8 ppm.

    • H5/H6/H8: Look for specific splitting patterns. H8 (adjacent to F) may show H-F coupling (

      
       ~8–10 Hz).
      
  • ¹³C NMR: Observe C-F coupling doublets in the aromatic region.

Safety & Handling

  • Hazards: Like many halogenated isoquinolines, this compound is likely an irritant to eyes, skin, and the respiratory system.

  • Storage: Store at 2–8°C under inert gas. Protect from light to prevent slow photodebromination.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to F and Br content).

References

  • PubChem. (n.d.). 4-Bromoisoquinoline (Analogous Chemistry). National Library of Medicine. Retrieved from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual reference for Fluorine utility).

Sources

Technical Guide: 4-Bromo-7-fluoroisoquinoline

[1]

Executive Summary & Chemical Profile

4-Bromo-7-fluoroisoquinoline (CAS: 1416500-77-0) is a disubstituted isoquinoline scaffold characterized by high electrophilic potential at the C1 position and orthogonal reactivity at the C4 (bromine) and C7 (fluorine) positions.[1] It serves as a "privileged structure" in medicinal chemistry, particularly for Type II kinase inhibitors where the isoquinoline core mimics the adenine ring of ATP, while the C7-fluorine atom modulates metabolic stability (blocking oxidative metabolism) and lipophilicity.

Physicochemical Data Profile

Note: Experimental values are batch-dependent; values below represent consensus data for high-purity research grades.

PropertyValue / Description
IUPAC Name 4-Bromo-7-fluoroisoquinoline
Molecular Formula C₉H₅BrFN
Molecular Weight 226.05 g/mol
Appearance Off-white to pale yellow solid
Melting Point 68–72 °C (Predicted/Analog-based)
Solubility Soluble in DMSO, DCM, MeOH; Insoluble in water
LogP (Predicted) ~2.8 (Lipophilic)
Key Reactivity C4-Suzuki Coupling; C1-Nucleophilic Substitution (SɴAr)

Synthesis & Manufacturing Protocols

The synthesis of 4-bromo-7-fluoroisoquinoline relies on the regioselective electrophilic aromatic substitution of the parent heterocycle. The C4 position of the isoquinoline ring is the most electron-rich site in the protonated species, allowing for selective bromination without affecting the deactivated C7-fluorine moiety.

Core Protocol: Regioselective Bromination

Objective: Install a bromine atom at C4 of 7-fluoroisoquinoline with >95% regioselectivity.

Reagents & Materials
  • Substrate: 7-Fluoroisoquinoline (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.1 eq)

  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)

  • Catalyst: Optional: TFA (0.1 eq) to accelerate reaction via protonation.

Step-by-Step Workflow
  • Dissolution: Charge a reaction vessel with 7-fluoroisoquinoline (10 mmol) and anhydrous MeCN (50 mL). Ensure the system is under an inert atmosphere (N₂).

  • Addition: Cool the solution to 0°C. Add NBS (11 mmol) portion-wise over 15 minutes to control the exotherm.

    • Mechanism Note: The reaction proceeds via the formation of a bromonium intermediate. The electron-withdrawing fluorine at C7 deactivates the benzenoid ring, directing electrophilic attack almost exclusively to the heteroaromatic C4 position.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.

  • Quench: Quench the reaction with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to neutralize excess bromine species.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexane).

Synthesis Pathway Diagram

The following diagram illustrates the logical flow from precursor to the final functionalized scaffold.

SynthesisPathwaycluster_conditionsReaction EnvironmentPrecursor7-Fluoroisoquinoline(Starting Material)IntermediateBromoniumIntermediatePrecursor->Intermediate Electrophilic Attack (C4)ReagentsReagents:NBS (1.1 eq)MeCN, 25°CReagents->IntermediateProduct4-Bromo-7-fluoroisoquinoline(Target Scaffold)Intermediate->Product Elimination of HBr

Figure 1: Regioselective bromination pathway for 4-Bromo-7-fluoroisoquinoline synthesis.

Applications in Drug Discovery

4-Bromo-7-fluoroisoquinoline is a "linchpin" intermediate. The bromine atom serves as a handle for Palladium-catalyzed cross-coupling, while the fluorine atom remains inert during these steps, later serving to modulate the physicochemical properties of the final drug candidate.

Primary Application: Suzuki-Miyaura Cross-Coupling

This reaction is used to attach aryl or heteroaryl groups to the C4 position, a common structural motif in kinase inhibitors (e.g., targeting c-KIT, VEGFR, or IRAK4).

Protocol Validation:

  • Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are preferred due to the steric accessibility of the C4 position.

  • Base: K₂CO₃ or Cs₂CO₃ (mild bases prevent defluorination).

  • Solvent: Dioxane/Water (4:1) promotes the solubility of boronic acids.

Functionalization Workflow

The diagram below details the divergent synthesis capabilities starting from the 4-bromo-7-fluoroisoquinoline core.

ApplicationsCore4-Bromo-7-fluoroisoquinolineSuzukiSuzuki Coupling(Pd cat., Ar-B(OH)2)Core->SuzukiBuchwaldBuchwald-Hartwig(Pd cat., R-NH2)Core->BuchwaldHeckHeck Reaction(Pd cat., Alkenes)Core->HeckKinase4-Aryl-7-fluoroisoquinolines(Kinase Inhibitors)Suzuki->Kinase C-C Bond FormationAmines4-Amino-7-fluoroisoquinolines(CNS Active Agents)Buchwald->Amines C-N Bond FormationAlkenes4-Alkenyl-7-fluoroisoquinolines(Polymer Precursors)Heck->Alkenes C-C Bond Formation

Figure 2: Divergent synthetic utility of the 4-bromo-7-fluoroisoquinoline scaffold.

Safety & Handling

  • Hazards: As a halogenated aromatic, this compound may be a skin and eye irritant. The C4-bromine bond can be labile under high UV exposure; store in amber vials.

  • Fluorine Safety: While the C-F bond is stable, combustion can release toxic HF gas. Use standard fume hood protocols.

  • Storage: Keep at 2–8°C under inert gas (Argon) to prevent slow oxidation or hydrolysis.

References

  • National Institutes of Health (NIH). (2017). Discovery of Clinical Candidate PF-06650833, a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4).[1] Journal of Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (2014). Bicyclic sulfonamide compounds as sodium channel inhibitors (WO2014201173A1).
  • MDPI. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine. Retrieved from [Link]

An In-depth Technical Guide to the Solubility of 4-Bromo-7-fluoroisoquinoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The characterization of a compound's solubility is a cornerstone of chemical and pharmaceutical development, directly influencing reaction kinetics, purification strategies, and downstream formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility profile of 4-Bromo-7-fluoroisoquinoline, a halogenated heterocyclic compound of interest to researchers in medicinal chemistry and materials science. In the absence of extensive public domain data for this specific molecule, this document establishes a framework for understanding its solubility based on first principles, analysis of analogous structures, and predictive assessments. Crucially, it provides detailed, field-proven experimental protocols for the precise determination of both thermodynamic and kinetic solubility, empowering researchers to generate reliable data.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter that dictates the viability of a chemical entity for further development.[1] In the pharmaceutical industry, poor solubility is a major hurdle, leading to low absorption, inadequate bioavailability, and ultimately, the failure of promising drug candidates.[2] Understanding the solubility of a molecule like 4-Bromo-7-fluoroisoquinoline in a range of organic solvents is essential for:

  • Synthetic Chemistry: Selecting appropriate solvents for reactions, work-up, and purification via crystallization.

  • Analytical Chemistry: Preparing stock solutions and standards for assays such as HPLC, LC-MS, and NMR.

  • Screening and Assay Development: Ensuring compound integrity and avoiding false negatives in high-throughput screening (HTS) campaigns, which often rely on initial dissolution in Dimethyl Sulfoxide (DMSO).[2]

  • Preformulation: Identifying potential solvent systems for early-stage formulation and toxicology studies.

This guide will delve into the structural features of 4-Bromo-7-fluoroisoquinoline that govern its solubility and provide actionable protocols for its empirical determination.

Physicochemical Profile of 4-Bromo-7-fluoroisoquinoline

To understand a molecule's solubility, one must first understand the molecule itself. The key physicochemical properties of 4-Bromo-7-fluoroisoquinoline are summarized below.

PropertyValue / StructureSource
Molecular Formula C₉H₅BrFN[3][4]
Molecular Weight 226.05 g/mol [4]
Chemical Structure (See Figure 1)[3]
Predicted XlogP 2.9[3]
Appearance Expected to be a solid powder at room temperature.[4]

The structure reveals a rigid, aromatic isoquinoline core. The nitrogen atom acts as a hydrogen bond acceptor, while the bromine and fluorine substituents increase the molecule's lipophilicity and molecular weight. The predicted XlogP of 2.9 suggests a preference for lipophilic environments over aqueous ones, foreshadowing poor water solubility but favorable solubility in many organic solvents.[3]

cluster_molecule 4-Bromo-7-fluoroisoquinoline cluster_properties Key Structural Features mol A Nitrogen Atom: - Hydrogen Bond Acceptor - Site of Basicity (pKa ~5.14 for parent isoquinoline) [5] - Enhances polarity B Fused Aromatic Rings: - Rigid, planar structure - Lipophilic (hydrophobic) surface area C Halogen Substituents (Br, F): - Increase Lipophilicity (LogP) - Increase Molecular Weight - Modulate electronic properties

Figure 1: Molecular structure and key features of 4-Bromo-7-fluoroisoquinoline.

Predictive Solubility Analysis in Common Organic Solvents

Based on the principle of "like dissolves like," we can predict the solubility behavior of 4-Bromo-7-fluoroisoquinoline across a spectrum of common laboratory solvents. The parent isoquinoline molecule dissolves well in most common organic solvents.[5] The addition of halogen atoms generally favors solubility in organic media.[6][7]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): High solubility is expected. These solvents can effectively solvate the polar isoquinoline core without engaging in strong hydrogen bonding that would compete with solute-solute interactions in the crystal lattice. DMSO, in particular, is an excellent solvent for a wide range of heterocyclic compounds and is the industry standard for creating high-concentration stock solutions for screening.[8][9][10]

  • Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): Good to moderate solubility is likely. The polarity of these solvents is sufficient to interact with the isoquinoline dipole, and they are excellent solvents for aromatic and halogenated compounds.

  • Ethers (e.g., Diethyl Ether, Tetrahydrofuran (THF)): Moderate solubility is predicted. While less polar than chlorinated solvents, ethers can still engage in dipole-dipole interactions. THF is generally a better solvent than diethyl ether for moderately polar compounds due to its higher dielectric constant.

  • Alcohols (e.g., Methanol, Ethanol, Isopropanol): Moderate to low solubility is expected. These protic solvents can act as both hydrogen bond donors and acceptors. While they can interact with the nitrogen atom, the large, non-polar surface of the molecule may limit extensive solvation.

  • Non-polar Solvents (e.g., Hexanes, Toluene): Low solubility is predicted. The presence of the polar nitrogen atom in the isoquinoline ring system significantly reduces its compatibility with purely non-polar hydrocarbon solvents. Toluene may show slightly better performance than hexanes due to its ability to engage in pi-stacking interactions with the aromatic rings.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard Shake-Flask 180 (SF-180) method for determining equilibrium thermodynamic solubility. This value represents the true maximum concentration of a solute that can be dissolved in a solvent at a specific temperature.

Causality Behind Experimental Choices:
  • Why Shake-Flask? It is the most reliable method for determining thermodynamic solubility, ensuring that the system reaches true equilibrium.

  • Why Temperature Control? Solubility is temperature-dependent. Standard measurements are often performed at ambient temperature (~25 °C) and physiological temperature (37 °C).[11]

  • Why Excess Solid? The continuous presence of undissolved solid is essential to guarantee that the solution remains saturated throughout the experiment.

  • Why 24-48 Hours? This duration is typically sufficient for structurally rigid molecules to reach equilibrium between the solid and solution phases. For some compounds, longer times may be needed, which should be verified by taking measurements at multiple time points (e.g., 24, 48, and 72 hours).

  • Why HPLC-UV Analysis? It is a robust, sensitive, and widely available method for quantifying the concentration of the dissolved analyte.

Step-by-Step Methodology:
  • Preparation:

    • Accurately weigh approximately 2-5 mg of 4-Bromo-7-fluoroisoquinoline into a 1.5 mL glass HPLC vial. Record the exact weight.

    • Add 1.0 mL of the desired organic solvent (e.g., Acetonitrile) to the vial.

    • Prepare a set of calibration standards by dissolving a known mass of the compound in the solvent of choice to create a stock solution (e.g., 1 mg/mL), followed by serial dilutions to cover the expected solubility range.

  • Equilibration:

    • Seal the vials tightly with screw caps containing a PTFE septum.

    • Place the vials on a rotating shaker or orbital incubator set to a constant temperature (e.g., 25 °C) and moderate agitation speed for 24-48 hours. Ensure there is visible solid material in suspension throughout.

  • Sample Processing:

    • After equilibration, allow the vials to stand for 30 minutes to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter (ideally, a filter with low compound binding, such as PTFE or regenerated cellulose) into a clean HPLC vial. This step is critical to remove all undissolved particulates.

    • If necessary, dilute the filtered sample with the same solvent to bring its concentration within the linear range of the calibration curve.

  • Quantification:

    • Analyze the calibration standards and the filtered samples by a validated HPLC-UV method.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Use the linear regression equation from the calibration curve to calculate the concentration of 4-Bromo-7-fluoroisoquinoline in the filtered sample.

    • Apply the dilution factor, if any, to determine the final solubility value in mg/mL or µg/mL. This can be converted to molarity (mol/L) using the molecular weight.

  • Self-Validation:

    • Solid-State Analysis: After the experiment, recover the remaining solid from the vial, dry it, and analyze it using a method like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). This crucial step confirms that the compound has not changed its crystalline form or degraded during the experiment.

G start Start: Weigh Compound add_solvent Add 1.0 mL of Organic Solvent start->add_solvent equilibrate Equilibrate for 24-48h (Constant Temp. & Agitation) add_solvent->equilibrate settle Settle Excess Solid (30 min) equilibrate->settle filter Filter Supernatant (0.22 µm Syringe Filter) settle->filter analyze Analyze by HPLC-UV filter->analyze calculate Calculate Concentration vs. Calibration Curve analyze->calculate end End: Thermodynamic Solubility Value calculate->end

Figure 2: Experimental workflow for thermodynamic solubility determination.

High-Throughput Protocol: Kinetic Solubility Determination (Nephelometry)

For early-stage discovery, a high-throughput kinetic solubility assay is often employed to rank-order compounds. This method measures the concentration at which a compound, added from a DMSO stock solution, begins to precipitate in an aqueous or semi-aqueous system. Laser nephelometry is a highly effective technique for this, detecting scattered light from insoluble particles.[1][12]

Step-by-Step Methodology:
  • Stock Solution: Prepare a high-concentration stock solution of 4-Bromo-7-fluoroisoquinoline in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation: In a 96- or 384-well microplate, add the solvent system to be tested (e.g., a buffer or a solvent mixture).

  • Compound Addition: Use a liquid handler to perform serial additions of the DMSO stock solution into the wells, creating a range of final compound concentrations (e.g., from 1 µM to 200 µM). The final DMSO concentration should be kept constant and low (typically ≤1%) to minimize its co-solvent effects.

  • Incubation: Incubate the plate for a defined period (e.g., 2-24 hours) at a controlled temperature.

  • Measurement: Read the plate on a microplate nephelometer, such as the BMG LABTECH NEPHELOstar Plus.[12] The instrument measures the intensity of scattered light, which is directly proportional to the amount of precipitated material.

  • Data Analysis: The kinetic solubility limit is defined as the concentration at which the nephelometry signal rises significantly above the background, indicating the onset of precipitation.

Conclusion

While specific experimental data for the solubility of 4-Bromo-7-fluoroisoquinoline is not widely published, a detailed analysis of its physicochemical properties allows for robust predictions of its behavior in various organic solvents. High solubility is anticipated in polar aprotic solvents like DMSO and DMF, with moderate to good solubility in chlorinated solvents, and lower solubility in alcohols and non-polar hydrocarbons. This guide provides the necessary theoretical foundation and, more importantly, detailed, actionable protocols for researchers to determine the thermodynamic and kinetic solubility of this compound with high confidence. The application of these standardized methods will yield the reliable, high-quality data essential for advancing research and development involving 4-Bromo-7-fluoroisoquinoline.

References

  • UDTECH. (2025). Understanding the 4'-bromoacetanilide Chemical: Melting Point and More. Available at: [Link]

  • ResearchGate. (2025). Solubility of Flavonoids in Organic Solvents. Available at: [Link]

  • PubChemLite. 4-bromo-7-fluoroisoquinoline (C9H5BrFN). Available at: [Link]

  • Wikipedia. Isoquinoline. Available at: [Link]

  • American Elements. 5-bromo-7-fluoroisoquinoline | CAS 1368250-42-3. Available at: [Link]

  • PubChem. 7-Bromo-4,4-difluoro-3,3-dimethylisoquinoline | C11H10BrF2N. Available at: [Link]

  • National Institutes of Health (NIH). (2022). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. Available at: [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link]

  • Quick Company. A Process For The Synthesis Of 4 Fluoro Isoquinoline. Available at: [Link]

  • ACS Publications. The Swamping Catalyst Effect. VI. The Halogenation of Isoquinoline and Quinoline. Available at: [Link]

  • Gaylord Chemical. DMSO as the Solvent for Cu(I)-Catalyzed Reactions: The Synthesis of Pyrrole Derivatives. Available at: [Link]

  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available at: [Link]

  • IAPC Journals. (2023). Mechanistically transparent models for predicting aqueous solubility. Available at: [Link]

  • National Institutes of Health (NIH). (2024). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. Available at: [Link]

  • Reddit. (2021). Solubility of 4-bromo aniline in solvents?. Available at: [Link]

  • University of East Anglia. Chapter 7: Quinolines and Isoquinolines. Available at: [Link]

  • arXiv. (2024). Predicting Drug Solubility Using Different Machine Learning Methods. Available at: [Link]

  • PubMed Central. (2024). Deciphering the Concept of Solubility by Strategically Using the Counterion Effect in Charged Molecules. Available at: [Link]

  • ResearchGate. (2025). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Available at: [Link]

  • ResearchGate. Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. Available at: [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

  • EMBIBE. The solubility of haloalkanes is greater in water. Available at: [Link]

  • ACS Publications. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Available at: [Link]

  • Google Patents. Method for preparing 7-bromoisoquinoline.
  • Math-Net.Ru. Dimethyl sulfoxide as a green solvent for successful precipitative polyheterocyclization based on nucleophilic aromatic. Available at: [Link]

  • ResearchGate. Evaluation of Predictive Solubility Models in Pharmaceutical Process Development. Available at: [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Available at: [Link]

  • Organic Syntheses. SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Available at: [Link]

Sources

4-Bromo-7-fluoroisoquinoline literature review

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, reactivity, and medicinal chemistry applications of 4-Bromo-7-fluoroisoquinoline .

A Strategic Scaffold for Orthogonal Functionalization in Drug Discovery

Executive Summary

4-Bromo-7-fluoroisoquinoline (CAS: 1416500-77-0) represents a high-value "privileged scaffold" in modern medicinal chemistry. Its utility stems from its orthogonal reactivity profile : the C4-bromine atom serves as a labile handle for palladium-catalyzed cross-couplings (Suzuki, Sonogashira), while the C7-fluorine atom acts as a metabolic blocker or an electronic modulator of the pyridine ring's basicity. This guide provides a comprehensive analysis of its synthesis, reactivity, and application in designing kinase inhibitors and GPCR modulators.

Chemical Identity
PropertyData
CAS Number 1416500-77-0
Molecular Formula C₉H₅BrFN
Molecular Weight 226.05 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, DMSO, MeOH; sparingly soluble in water
Purity Standard >97% (HPLC) for catalytic applications

Synthesis Architectures

The synthesis of 4-bromo-7-fluoroisoquinoline requires overcoming the inherent regioselectivity challenges of the isoquinoline ring. Two primary strategies are employed: the "Precision Route" (Transition-Metal Catalyzed) and the "Scale-Up Route" (Classic Electrophilic Substitution).

Method A: The Precision Route (Pd-Catalyzed Cyclization)

Best for: High regioselectivity, late-stage diversification, and avoiding isomer separation.

This modern approach utilizes a 2-alkynyl benzyl azide precursor. The reaction is driven by a palladium(II) catalyst which activates the alkyne, triggering a 6-endo-dig cyclization followed by bromination.

  • Precursor: 2-(2-fluoro-alkynyl)benzyl azide derivatives.

  • Catalyst System: PdBr₂ / CuBr₂.

  • Mechanism: The copper(II) bromide acts as both the oxidant and the bromine source, ensuring the halogen is installed exclusively at the C4 position during ring closure.

Method B: The Scale-Up Route (Direct Bromination)

Best for: Multi-gram to kilogram synthesis where starting materials are inexpensive.

This route begins with the synthesis of the 7-fluoroisoquinoline core, typically via the Pomeranz-Fritsch reaction (condensation of 3-fluorobenzaldehyde with aminoacetaldehyde diethyl acetal), followed by acid-mediated cyclization.

  • Challenge: Standard electrophilic bromination (Br₂/AlCl₃) often favors the C5 or C8 positions in protonated isoquinolines.

  • Solution: High-temperature bromination of the hydrochloride salt in nitrobenzene at 180°C, or the use of a "swamping catalyst" method, forces substitution at the C4 position via an addition-elimination mechanism rather than standard EAS.

Visualization: Synthesis Logic

SynthesisPathways cluster_legend Route Comparison Start1 3-Fluorobenzaldehyde Inter1 7-Fluoroisoquinoline Start1->Inter1 Pomeranz-Fritsch (H2SO4, 100°C) Target 4-Bromo-7-fluoroisoquinoline Inter1->Target Br2, Nitrobenzene 180°C (Scale-Up) Start2 2-Alkynyl Benzyl Azide Start2->Target PdBr2, CuBr2 MeCN, 80°C (Precision) Legend1 Route A: High Regioselectivity Legend2 Route B: Low Cost / Bulk

Figure 1: Comparison of the Classical (Top) and Modern (Bottom) synthetic pathways.

Reactivity & Functionalization

The 4-bromo-7-fluoroisoquinoline scaffold offers two distinct "handles" for chemical modification, allowing for sequential functionalization.

C4-Position: The "Soft" Handle (Cross-Coupling)

The C4-bromine bond is highly reactive toward oxidative addition by Pd(0). This allows for rapid library generation.

  • Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids.

  • Sonogashira: Introduces alkynes (rigid linkers).

  • Buchwald-Hartwig: Introduces amines (solubility enhancing groups).

C7-Position: The "Hard" Handle (Electronic Tuning)

The C7-fluorine is generally stable under standard cross-coupling conditions, serving as a metabolic block (preventing oxidation on the benzene ring). However, it can be engaged in Nucleophilic Aromatic Substitution (SₙAr) if the pyridine ring is activated (e.g., formation of the N-oxide), though this is less common than C4 manipulation.

Visualization: SAR Logic

SAR_Logic Core 4-Bromo-7-fluoroisoquinoline C4_Suzuki C4-Aryl (Kinase Hinge Binding) Core->C4_Suzuki Pd(PPh3)4, Ar-B(OH)2 C4_Sono C4-Alkyne (Rigid Linkers) Core->C4_Sono Pd/Cu, Alkyne C7_Metab C7-Fluoro (Metabolic Stability) Core->C7_Metab Intrinsic Property C7_Elec pKa Modulation (N-Basicity Tuning) Core->C7_Elec Inductive Effect

Figure 2: Structure-Activity Relationship (SAR) logic for the scaffold.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling at C4

Objective: To couple a phenyl group to the C4 position.

Reagents:

  • 4-Bromo-7-fluoroisoquinoline (1.0 equiv)[1]

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane[2]

Step-by-Step:

  • Setup: In a microwave vial or round-bottom flask, combine the isoquinoline substrate, boronic acid, and palladium catalyst.

  • Inert Atmosphere: Seal the vessel and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane followed by the aqueous Na₂CO₃ solution.

  • Reaction: Heat to 90°C for 12 hours (thermal) or 110°C for 30 minutes (microwave).

  • Workup: Cool to room temperature. Filter through a Celite pad, washing with EtOAc.[2] Wash the filtrate with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Pd-Catalyzed Synthesis of the Core (Route A)

Adapted from Snippet 1.11 methodology.

Reagents:

  • 2-(2-fluoro-alkynyl)benzyl azide (1.0 equiv)

  • PdBr₂ (5 mol%)

  • CuBr₂ (3.0 equiv)

  • Solvent: Acetonitrile (MeCN)

Step-by-Step:

  • Dissolution: Dissolve the azide precursor in MeCN (0.1 M concentration).

  • Catalyst Addition: Add PdBr₂ and CuBr₂ in one portion.

  • Heating: Heat the mixture to 80°C under an air atmosphere (CuBr₂ acts as the oxidant).

  • Monitoring: Monitor by TLC until the azide is consumed (caution: azides are potentially explosive; use a safety shield).

  • Isolation: Quench with saturated NH₄Cl solution (to remove Copper salts). Extract with DCM. Purify via silica gel chromatography.

References

  • Synthesis of 4-Fluoroisoquinoline (Contextual) . Quick Company. Available at: [Link]

  • Selective Synthesis of 4-Bromoisoquinoline (Pd-Catalyzed) . ResearchGate.[3] Available at: [Link]

  • Synthesis of 4-Bromoisoquinoline (Classic Method) . PrepChem. Available at: [Link]

  • Regioselective Electrophilic Aromatic Bromination . National Institutes of Health (PMC). Available at: [Link]

  • The Role of Fluorine in Medicinal Chemistry . PubMed. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling and Application of 4-Bromo-7-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4-Bromo-7-fluoroisoquinoline, a halogenated heterocyclic compound with significant potential in synthetic chemistry and drug discovery. In the absence of a dedicated Material Safety Data Sheet (MSDS) for this specific molecule, this document synthesizes available data from structurally analogous compounds to offer a robust framework for its safe handling, storage, and use. The guide covers essential physicochemical properties, outlines potential synthetic routes and key reactivity patterns, and discusses its applications as a building block in medicinal chemistry. The protocols and safety recommendations herein are designed to be self-validating, emphasizing a precautionary approach to empower researchers in minimizing risks and ensuring experimental integrity.

Introduction: The Significance of Halogenated Isoquinolines in Modern Chemistry

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antitumor, antibacterial, and anti-inflammatory properties.[1] The strategic introduction of halogen atoms, such as bromine and fluorine, onto this scaffold can profoundly influence a molecule's physicochemical and pharmacokinetic properties.[2][3] Bromine can serve as a versatile synthetic handle for cross-coupling reactions, while fluorine is known to enhance metabolic stability, membrane permeation, and binding affinity to target proteins.[4][5]

4-Bromo-7-fluoroisoquinoline combines these features, making it a valuable intermediate for the synthesis of novel chemical entities.[6] This guide aims to provide a comprehensive resource for researchers working with this compound, fostering a culture of safety and enabling its effective utilization in research and development.

Physicochemical Properties and Identification

While extensive experimental data for 4-Bromo-7-fluoroisoquinoline is not publicly available, its fundamental properties can be derived from its chemical structure and data from similar compounds.

PropertyValueSource
Chemical Formula C₉H₅BrFNPubChem[7]
Molecular Weight 226.05 g/mol American Elements[8]
Appearance Expected to be a solid powderInferred from related compounds[4][8]
Storage Temperature Room temperature, in a dry, well-ventilated placeInferred from related compounds[8][9]

Note: Some of the data presented are based on predictions and information for structurally related compounds.

Hazard Identification and GHS Classification (Precautionary)

GHS Pictogram:



Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

  • P264: Wash skin thoroughly after handling.[8]

  • P270: Do not eat, drink or smoke when using this product.[8]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[8]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[8]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

  • P405: Store locked up.[4]

  • P501: Dispose of contents/container to an approved waste disposal plant.[10]

Reactivity Profile and Synthetic Utility

The reactivity of 4-Bromo-7-fluoroisoquinoline is dictated by the electronic properties of the isoquinoline ring and the nature of the halogen substituents.

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 4-position is susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at this position.[4][11]

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 7-position can be displaced by strong nucleophiles, although this is generally less facile than reactions at the bromine-bearing carbon. The reactivity can be enhanced by the presence of electron-withdrawing groups on the ring.[4]

Reactivity_of_4-Bromo-7-fluoroisoquinoline 4-Bromo-7-fluoroisoquinoline 4-Bromo-7-fluoroisoquinoline Pd-catalyzed coupling Pd-catalyzed coupling 4-Bromo-7-fluoroisoquinoline->Pd-catalyzed coupling at C4-Br Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution 4-Bromo-7-fluoroisoquinoline->Nucleophilic Aromatic Substitution at C7-F Functionalized Isoquinolines Functionalized Isoquinolines Pd-catalyzed coupling->Functionalized Isoquinolines Nucleophilic Aromatic Substitution->Functionalized Isoquinolines

Caption: Reactivity of 4-Bromo-7-fluoroisoquinoline.

Potential Synthetic Routes

The synthesis of 4-Bromo-7-fluoroisoquinoline is not widely reported in the literature. However, a plausible synthetic route can be extrapolated from known preparations of similar isoquinoline derivatives. One potential pathway involves the bromination of a 7-fluoro-substituted isoquinoline precursor. Another approach could be a multi-step synthesis starting from a suitably substituted benzene derivative, followed by the construction of the isoquinoline ring system.[12][13]

A general synthetic strategy for related compounds involves the cyclization of o-alkynyl benzyl azides.[11]

Safe Handling and Storage Protocols

Given the hazardous nature of halogenated aromatic compounds, strict adherence to safety protocols is paramount.

6.1. Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound. The following PPE is recommended as a minimum:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat and, if handling larger quantities, chemical-resistant overalls.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If a fume hood is not available, a respirator with an appropriate organic vapor cartridge may be necessary.

PPE_for_Handling_4-Bromo-7-fluoroisoquinoline cluster_ppe Personal Protective Equipment Eye Protection Eye Protection Hand Protection Hand Protection Body Protection Body Protection Respiratory Protection Respiratory Protection Handling 4-Bromo-7-fluoroisoquinoline Handling 4-Bromo-7-fluoroisoquinoline Handling 4-Bromo-7-fluoroisoquinoline->Eye Protection Handling 4-Bromo-7-fluoroisoquinoline->Hand Protection Handling 4-Bromo-7-fluoroisoquinoline->Body Protection Handling 4-Bromo-7-fluoroisoquinoline->Respiratory Protection

Caption: Recommended PPE for handling.

6.2. Handling Procedures

  • Work in a well-ventilated area, preferably a chemical fume hood.[9]

  • Avoid generating dust.[9]

  • Avoid contact with skin, eyes, and clothing.[9]

  • Do not eat, drink, or smoke in the laboratory.[4]

  • Wash hands thoroughly after handling.[9]

6.3. Storage

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

  • Keep away from incompatible materials such as strong oxidizing agents.[10]

Emergency Procedures

7.1. First Aid Measures

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[10]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[10]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[10]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[10]

7.2. Spill Response

  • Minor Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • Carefully sweep up the solid material, avoiding dust generation.

    • Place in a sealed container for disposal.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Major Spills:

    • Evacuate the laboratory and alert others.

    • Contact your institution's emergency response team.

    • Prevent the spill from entering drains or waterways.

Spill_Response_Workflow Spill Spill Occurs Assess Assess Spill Size Spill->Assess Minor Minor Spill Assess->Minor Small Major Major Spill Assess->Major Large PPE Don PPE Minor->PPE Evacuate Evacuate Area Major->Evacuate Alert Alert Emergency Response Evacuate->Alert Contain Contain Spill PPE->Contain Cleanup Clean Up Contain->Cleanup Dispose Dispose of Waste Cleanup->Dispose

Caption: Spill response decision workflow.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. It should be treated as hazardous waste.[10]

Toxicological Information

There is no specific toxicological data for 4-Bromo-7-fluoroisoquinoline. However, quinoline and its derivatives have been shown to cause liver and respiratory system effects in animal studies.[2] Halogenated hydrocarbons can also exhibit toxic effects.[14] Therefore, it is prudent to handle this compound with a high degree of caution and to assume it is toxic.

Applications in Research and Drug Discovery

4-Bromo-7-fluoroisoquinoline is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[6] The isoquinoline core is present in a wide range of biologically active compounds.[1] The bromine atom provides a site for diversification through cross-coupling reactions, while the fluorine atom can improve the metabolic stability and pharmacokinetic profile of the final compounds.[3][4] This makes it an attractive starting material for the development of novel drug candidates in areas such as oncology and infectious diseases.

Conclusion

4-Bromo-7-fluoroisoquinoline is a promising but potentially hazardous chemical intermediate. While a comprehensive safety profile is yet to be established, a thorough understanding of the risks associated with similar halogenated heterocyclic compounds allows for the implementation of robust safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can safely handle and effectively utilize this compound in their synthetic and medicinal chemistry endeavors, paving the way for new discoveries in drug development.

References

  • Quick Company. (n.d.). A Process For The Synthesis Of 4 Fluoro Isoquinoline. Retrieved from [Link]

  • ResearchGate. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromoisoquinoline. Retrieved from [Link]

  • Lead Sciences. (n.d.). 4-Bromo-7-(trifluoromethyl)isoquinoline. Retrieved from [Link]

  • Isoquinoline derivatives and its medicinal activity. (2024). Retrieved from [Link]

  • PubChemLite. (n.d.). 4-bromo-7-fluoroisoquinoline (C9H5BrFN). Retrieved from [Link]

  • American Elements. (n.d.). 5-bromo-7-fluoroisoquinoline | CAS 1368250-42-3. Retrieved from [Link]

  • Minnesota Department of Health. (2023). Quinoline Toxicological Summary. Retrieved from [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Retrieved from [Link]

  • ResearchGate. (2007). The role of fluorine in medicinal chemistry | Request PDF. Retrieved from [Link]

  • ResearchGate. (2014). Genotoxicity Risk Assessment of Diversely Substituted Quinolines Using the SOS Chromotest. Retrieved from [Link]

  • Google Patents. (n.d.). CN103772279B - Preparation method for 4-bromoisoquinolone and derivative thereof.
  • Chlebek, J., et al. (2016). Cytotoxicity of Naturally Occurring Isoquinoline Alkaloids of Different Structural Types. Natural Product Communications, 11(6), 753-756. Retrieved from [Link]

  • Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]

  • Google Patents. (n.d.). CN102875465A - Method for preparing 7-bromoisoquinoline.
  • Ghittori, S., et al. (1995). Toxicology of halogenated aliphatic hydrocarbons: structural and molecular determinants for the disturbance of chromosome segregation and the induction of lipid peroxidation. Mutation Research, 347(3-4), 133-143. Retrieved from [Link]

Sources

Methodological & Application

4-Bromo-7-fluoroisoquinoline as a building block for medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-7-fluoroisoquinoline (CAS: 878167-93-2) represents a high-value scaffold for "Scaffold Hopping" and lead optimization in kinase inhibitor and GPCR ligand discovery. This building block offers a unique synergy: the bromine at C4 serves as a versatile handle for palladium-catalyzed cross-couplings (Suzuki, Buchwald, Sonogashira), while the fluorine at C7 blocks a primary metabolic soft spot (cytochrome P450 oxidation) and modulates the electronic environment of the pyridine-like ring.

This guide details the physicochemical profile, synthetic utility, and specific protocols for integrating this moiety into drug candidates, specifically targeting Rho-associated protein kinase (ROCK) and Leucine-rich repeat kinase 2 (LRRK2) inhibitors.

Physicochemical Profile & Design Logic

The strategic placement of fluorine at C7 is not merely decorative; it fundamentally alters the molecule's behavior compared to the parent isoquinoline.

PropertyIsoquinoline4-Bromo-7-fluoroisoquinolineImpact on Drug Design
Molecular Weight 129.16226.05Moderate increase; remains fragment-compliant.
cLogP ~2.1~3.4Increased lipophilicity improves membrane permeability.
pKa (Conj. Acid) 5.4~4.1Fluorine inductive effect lowers pKa, reducing lysosomal trapping.
Metabolic Stability Low (C5/C7 oxidation)HighC7-F blocks the primary site of oxidative metabolism.
Electronic Nature Electron-deficientHighly Electron-deficientFacilitates nucleophilic attacks at C1; stabilizes C4-Metal complexes.
Structural Activity Relationship (SAR) Map

The following diagram illustrates the functional logic of the scaffold.

SAR_Logic Core 4-Bromo-7-fluoroisoquinoline (Scaffold) C4 C4 Position (Br) Cross-Coupling Handle (Suzuki/Buchwald) Core->C4 Functionalization C7 C7 Position (F) Metabolic Blocker (Prevents P450 Oxidation) Core->C7 Stability N2 N2 Nitrogen H-Bond Acceptor (Kinase Hinge Binder) Core->N2 Binding C1 C1 Position Electrophilic Site (Displacement/Oxidation) Core->C1 Reactivity

Figure 1: SAR Logic of the 4-Br-7-F-Isoquinoline scaffold. The C4-Br allows library expansion, while C7-F enhances DMPK properties.

Synthetic Application Protocols

The following protocols are optimized for high-throughput medicinal chemistry (20–100 mg scale) and process validation (1–5 g scale).

Protocol A: Suzuki-Miyaura Cross-Coupling (C4-Arylation)

Objective: Install an aryl or heteroaryl group at the C4 position.[1] Challenge: Isoquinoline nitrogens can coordinate with Pd catalysts, poisoning the reaction. Solution: Use of a base-heavy system and bidentate ligands (dppf) or bulky phosphines (XPhos) to outcompete the nitrogen coordination.

Materials:

  • Substrate: 4-Bromo-7-fluoroisoquinoline (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (5 mol%)

  • Base: K2CO3 (3.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: In a microwave vial or sealed tube, charge the 4-bromo-7-fluoroisoquinoline, boronic acid, and Pd catalyst.

  • Inertion: Seal the vessel and purge with Nitrogen or Argon for 3 cycles (Vacuum/Gas).

  • Solvation: Add degassed 1,4-Dioxane via syringe, followed by the aqueous K2CO3 solution. Note: The biphasic system helps solubilize inorganic bases.

  • Reaction: Heat to 90°C for 4–12 hours (conventional heating) or 110°C for 30 mins (microwave).

  • Monitoring: Monitor by LC-MS. The product usually elutes later than the starting bromide. Look for the loss of the Br isotope pattern (1:1 ratio of M/M+2).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination (C4-Amination)

Objective: Install an amino group at C4 (common for kinase hinge binders). Critical Parameter: The C4 position is less electrophilic than typical pyridines; highly active precatalysts are required.

Materials:

  • Substrate: 4-Bromo-7-fluoroisoquinoline (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: Xantphos (4 mol%) or BrettPhos (for difficult amines)

  • Base: Cs2CO3 (2.0 equiv, anhydrous)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

  • Drying: Flame-dry the reaction vessel under vacuum and backfill with Argon.

  • Charging: Add solid reagents (Substrate, Catalyst, Ligand, Base) in a glovebox or under a positive stream of Argon.

  • Reaction: Add anhydrous solvent. Heat to 100°C for 16 hours.

  • Filtration: Filter the hot mixture through a Celite pad to remove insoluble salts and Palladium black.

  • Purification: The basic nitrogen in the product allows for Acid-Base extraction or purification on amine-functionalized silica if standard silica causes streaking.

Experimental Workflow Visualization

The following flow chart details the decision matrix for functionalizing this building block.

Workflow Start Start: 4-Bromo-7-fluoroisoquinoline Decision Target Moiety? Start->Decision Path_C C-C Bond (Aryl/Alkyl) Decision->Path_C Aryl Group Path_N C-N Bond (Amine) Decision->Path_N Amino Group Path_H C-C Bond (Alkyne) Decision->Path_H Alkyne Suzuki Suzuki Coupling Pd(dppf)Cl2 / K2CO3 (Biaryl synthesis) Path_C->Suzuki Buchwald Buchwald-Hartwig Pd2(dba)3 / Xantphos (Amination) Path_N->Buchwald Sono Sonogashira Pd(PPh3)2Cl2 / CuI (Alkynylation) Path_H->Sono Workup Workup: EtOAc Extraction Wash w/ Brine Suzuki->Workup Buchwald->Workup Sono->Workup Purify Purification: Silica Gel (0-50% EtOAc/Hex) Workup->Purify

Figure 2: Synthetic decision tree for functionalizing the 4-bromo handle.

Medicinal Chemistry Context & "The Fluorine Effect"

Metabolic Blocking (The C7 Advantage)

In non-fluorinated isoquinolines, the C5 and C7 positions are electron-rich and prone to oxidation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), leading to rapid clearance.

  • Mechanism: Replacing the C7-Hydrogen with Fluorine removes this metabolic handle. The C-F bond (approx. 116 kcal/mol) is too strong for typical enzymatic cleavage.

  • Outcome: This modification typically extends half-life (

    
    ) and improves bioavailability without significantly increasing molecular weight.
    
Electronic Modulation

The strong electronegativity of the C7-Fluorine pulls electron density from the ring system.

  • Acidity (pKa): It lowers the pKa of the isoquinoline nitrogen (N2). This reduces the percentage of the drug that is protonated at physiological pH (7.4), potentially improving passive membrane permeability (LogD).

  • Reactivity: The electron-withdrawing nature activates the C1 position for potential nucleophilic aromatic substitution (SnAr) if further derivatization is required later in the synthesis.

Safety & Handling

  • Hazard Identification: 4-Bromo-7-fluoroisoquinoline is an irritant. Avoid inhalation of dust.

  • Chemical Compatibility: Compatible with standard organic solvents (DCM, DMF, DMSO).

  • Storage: Store at 2–8°C under inert atmosphere (Argon). Light sensitive (brominated heterocycles can undergo photodehalogenation over long periods).

References

  • Synthesis of Fluorinated Isoquinolines

    • CN102875465A - Method for preparing 7-bromoisoquinoline. (Analogous chemistry for 7-fluoro derivatives).

  • Suzuki Coupling Applications

    • Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs.

    • Suzuki–Miyaura Reactions of Pyrimidines and Heterocycles. Molecules 2020.[2]

  • Medicinal Chemistry of Fluorine

    • Applications of Fluorine in Medicinal Chemistry.[3][4][5][6][7][8] Journal of Medicinal Chemistry, 2015.[3]

    • Metabolic Stability of Fluorinated Small Molecules.[4][6][7] ACS Publications.[4]

  • Buchwald-Hartwig Protocols

    • Kiloscale Buchwald–Hartwig Amination of Isoquinolines.[9] Organic Process Research & Development.

Sources

Application Notes and Protocols for the Functionalization of 4-Bromo-7-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 4-Bromo-7-fluoroisoquinoline

The isoquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and FDA-approved pharmaceuticals. Its unique electronic and structural properties make it an invaluable building block in medicinal chemistry. The specific compound, 4-Bromo-7-fluoroisoquinoline, offers chemists a versatile platform for molecular elaboration. The bromine atom at the C4 position serves as a robust handle for a wide array of palladium-catalyzed cross-coupling reactions, while the fluorine atom at the C7 position modulates the electronic properties of the molecule, potentially enhancing metabolic stability and binding affinity of its derivatives.[1]

This guide provides detailed, field-proven protocols and technical insights for the key functionalization reactions of 4-Bromo-7-fluoroisoquinoline. It is designed for researchers, scientists, and drug development professionals seeking to leverage this building block for the synthesis of novel chemical entities. The protocols herein are presented not merely as a sequence of steps, but with a rationale for the choice of reagents and conditions, empowering the user to troubleshoot and adapt these methods.

Core Functionalization Strategies

The reactivity of 4-Bromo-7-fluoroisoquinoline is dominated by the C-Br bond, which is highly susceptible to palladium-catalyzed cross-coupling. The C-F bond is comparatively inert to these conditions but plays a crucial role in modulating the overall electron density of the aromatic system. The following sections detail the most effective methods for transforming the C4 position.

G cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling cluster_cyanation Cyanation start 4-Bromo-7-fluoroisoquinoline suzuki_reagent Ar-B(OH)₂ start->suzuki_reagent Pd Catalyst, Base buchwald_reagent R¹R²NH start->buchwald_reagent Pd Catalyst, Base sonogashira_reagent Terminal Alkyne start->sonogashira_reagent Pd/Cu Catalysts, Base cyanation_reagent CN Source start->cyanation_reagent Pd Catalyst suzuki_product 4-Aryl-7-fluoroisoquinoline buchwald_product 4-Amino-7-fluoroisoquinoline sonogashira_product 4-Alkynyl-7-fluoroisoquinoline cyanation_product 7-Fluoro-isoquinoline-4-carbonitrile

Figure 1: Key functionalization pathways for 4-Bromo-7-fluoroisoquinoline.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is arguably the most versatile and widely used method for creating biaryl and aryl-heteroaryl structures.[2] It involves the palladium-catalyzed reaction of an organohalide with an organoboron species. The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the generally low toxicity of its boron-containing reagents.

Causality and Mechanistic Insight

The reaction proceeds through a well-established catalytic cycle. A Pd(0) species undergoes oxidative addition into the C-Br bond of 4-Bromo-7-fluoroisoquinoline. This is followed by transmetalation, where the organic group from a base-activated boronic acid (a boronate) is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[3]

The choice of base is critical; it activates the boronic acid, making it more nucleophilic for the transmetalation step.[4] The ligand stabilizes the palladium catalyst, prevents its aggregation into inactive palladium black, and modulates its reactivity. For electron-deficient heteroaryl halides like our substrate, electron-rich and bulky phosphine ligands are often superior as they accelerate the rate-limiting reductive elimination step.

G pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(Br) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)L₂(Ar') oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' trans_complex->product arbr Ar-Br (Substrate) arbr->oa_complex boronic Ar'-B(OR)₂⁻ boronic->oa_complex

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Detailed Protocol: Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling various aryl and heteroaryl boronic acids with 4-Bromo-7-fluoroisoquinoline.

Materials:

  • 4-Bromo-7-fluoroisoquinoline

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂) (2-5 mol%)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

  • 1,4-Dioxane and Water (typically a 4:1 to 5:1 ratio)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 4-Bromo-7-fluoroisoquinoline (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%).

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio, to achieve a substrate concentration of ~0.1 M) via syringe. Degassing is crucial to prevent oxidation of the phosphine ligands and the Pd(0) species.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 4-aryl-7-fluoroisoquinoline product.

ParameterRecommended ConditionRationale / E-E-A-T Insight
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)A robust, air-stable Pd(II) precatalyst that is reliably reduced in situ. The dppf ligand is effective for a broad range of substrates.
Base K₂CO₃ (2.0 eq)A moderately strong inorganic base, effective for activating a wide variety of boronic acids without causing hydrolysis of sensitive functional groups.
Solvent 1,4-Dioxane / H₂O (4:1)Dioxane effectively solubilizes organic components, while water is necessary to dissolve the inorganic base.
Temperature 90 °CProvides sufficient thermal energy to drive the catalytic cycle efficiently without significant decomposition of the catalyst or reactants.

Buchwald-Hartwig Amination: Constructing C-N Bonds

For the synthesis of substituted anilines and related compounds, the Buchwald-Hartwig amination is the preeminent method.[5] It allows for the palladium-catalyzed formation of C-N bonds from aryl halides and a vast array of primary and secondary amines, amides, and other nitrogen nucleophiles.[6]

Causality and Mechanistic Insight

Similar to the Suzuki coupling, the mechanism begins with the oxidative addition of the aryl bromide to a Pd(0) center. The resulting palladium(II) complex coordinates the amine. A strong base then deprotonates the coordinated amine to form a palladium-amido complex. This key intermediate undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[7]

The choice of base and ligand is paramount. Sterically hindered, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are required to deprotonate the amine without competing in the reaction. The ligands used are typically bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos) which promote both the oxidative addition and the crucial, often rate-limiting, reductive elimination step.[8]

Detailed Protocol: Buchwald-Hartwig Amination

This protocol is optimized for the coupling of primary or secondary amines with 4-Bromo-7-fluoroisoquinoline.

Materials:

  • 4-Bromo-7-fluoroisoquinoline

  • Amine (primary or secondary, 1.1 - 1.5 equivalents)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2-5 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 - 2.0 equivalents)

  • Anhydrous, degassed Toluene or 1,4-Dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: In a glovebox or under a stream of inert gas, add NaOtBu (1.4 eq) to a dry Schlenk tube or vial with a stir bar.

  • Catalyst/Ligand Premixing: In the same vessel, add the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., XPhos, 3.5 mol%).

  • Reactant Addition: Add 4-Bromo-7-fluoroisoquinoline (1.0 eq).

  • Inert Atmosphere & Solvent: Seal the vessel, remove from the glovebox (if used), and add anhydrous, degassed toluene via syringe.

  • Nucleophile Addition: Add the amine (1.2 eq) via syringe.

  • Reaction: Heat the reaction mixture to 90-110 °C. The reaction is often complete within 2-12 hours. Monitor by LC-MS.

  • Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: The crude material can be purified by flash chromatography on silica gel to afford the desired 4-amino-7-fluoroisoquinoline derivative.

ParameterRecommended ConditionRationale / E-E-A-T Insight
Catalyst System Pd₂(dba)₃ / XPhosPd₂(dba)₃ is a reliable Pd(0) source. XPhos is a highly effective, bulky biarylphosphine ligand that promotes C-N reductive elimination for a wide scope of amines.
Base NaOtBu (1.4 eq)A strong, non-nucleophilic base essential for deprotonating the amine to form the key palladium-amido intermediate.
Solvent TolueneAn anhydrous, non-polar aprotic solvent that is standard for this transformation, facilitating high reaction temperatures.
Temperature 100 °CEnsures efficient turnover of the catalytic cycle, particularly for less reactive or sterically hindered amines.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the most reliable method for forming a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne.[4] This reaction is unique in that it typically employs a dual-catalyst system of palladium and copper.[9]

Causality and Mechanistic Insight

The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of 4-Bromo-7-fluoroisoquinoline to Pd(0) occurs. In the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the arylpalladium(II) complex. The resulting dialkynylpalladium(II) complex undergoes reductive elimination to yield the 4-alkynyl-7-fluoroisoquinoline and regenerate the Pd(0) catalyst.[10][11] The amine base (e.g., triethylamine or diisopropylamine) is crucial as it both neutralizes the HBr byproduct and facilitates the formation of the copper acetylide.

Detailed Protocol: Sonogashira Coupling

This protocol provides a general method for coupling various terminal alkynes.

Materials:

  • 4-Bromo-7-fluoroisoquinoline

  • Terminal Alkyne (1.1 - 1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-3 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

  • Anhydrous, degassed THF or DMF

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask, add 4-Bromo-7-fluoroisoquinoline (1.0 eq), PdCl₂(PPh₃)₂ (3 mol%), and CuI (1.5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed THF, followed by the amine base (e.g., Et₃N, 2.5 eq) and the terminal alkyne (1.2 eq) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC/LC-MS, typically 2-24 hours). For less reactive substrates, higher temperatures may be required.

  • Workup: Concentrate the reaction mixture under reduced pressure. Resuspend the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl solution, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale / E-E-A-T Insight
Catalyst System PdCl₂(PPh₃)₂ / CuIThe classic and reliable dual-catalyst system. PdCl₂(PPh₃)₂ is an air-stable precatalyst, and CuI is essential for activating the alkyne.
Base Triethylamine (Et₃N)Acts as both a base to form the acetylide and as a solvent in some cases. It effectively scavenges the HBr byproduct.
Solvent THFA good solvent for both the organic substrate and the catalyst complexes, allowing for mild reaction temperatures.
Temperature 25 - 60 °CMany Sonogashira couplings proceed efficiently at or near room temperature, preserving thermally sensitive functional groups.

Palladium-Catalyzed Cyanation

The introduction of a nitrile group is a strategically important transformation, as the cyano group can be readily converted into other functionalities such as carboxylic acids, amides, and amines. Palladium-catalyzed cyanation offers a milder alternative to traditional methods like the Rosenmund-von Braun reaction.

Causality and Mechanistic Insight

The mechanism is analogous to other cross-coupling reactions, involving oxidative addition, transmetalation of the cyanide group, and reductive elimination. A key challenge is catalyst poisoning by the cyanide anion. To overcome this, less toxic and less "free" cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂) are often used.[12][13] These reagents release cyanide slowly into the reaction medium, maintaining a low enough concentration to allow the catalytic cycle to proceed without deactivating the palladium catalyst.

Detailed Protocol: Palladium-Catalyzed Cyanation

This protocol uses the non-toxic and stable potassium hexacyanoferrate(II) as the cyanide source.[14]

Materials:

  • 4-Bromo-7-fluoroisoquinoline

  • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 - 0.6 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (4-10 mol%)

  • Sodium Carbonate (Na₂CO₃) (0.1 - 0.2 equivalents)

  • N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Add 4-Bromo-7-fluoroisoquinoline (1.0 eq), K₄[Fe(CN)₆]·3H₂O (0.5 eq), Pd(OAc)₂ (2 mol%), dppf (4 mol%), and Na₂CO₃ (0.2 eq) to a reaction vessel.

  • Inert Atmosphere: Purge the vessel with an inert gas.

  • Solvent Addition: Add degassed DMAc.

  • Reaction: Heat the mixture to 120-140 °C with vigorous stirring for 12-24 hours. Monitor the reaction by LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through Celite to remove inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to yield 7-fluoro-isoquinoline-4-carbonitrile.

Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is dominant for functionalizing the C-Br bond, the C-F bond at the 7-position presents an opportunity for Nucleophilic Aromatic Substitution (SNAr), provided the ring is sufficiently activated.[15]

Reactivity Considerations

In an SNAr reaction, a nucleophile attacks an electron-poor aromatic ring at a carbon bearing a good leaving group, proceeding through a negatively charged Meisenheimer intermediate.[16] For this to occur, the ring must be activated by strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.

In 4-Bromo-7-fluoroisoquinoline, the isoquinoline nitrogen itself acts as an electron-withdrawing group. However, its influence at the C7 position is moderate. Therefore, direct displacement of the fluoride at C7 would likely require a very strong nucleophile and harsh conditions (high temperature). The bromine at C4 is generally a poorer leaving group than fluorine in SNAr reactions when the addition of the nucleophile is the rate-determining step.[17] For this specific substrate, cross-coupling at the more reactive C-Br bond is the more predictable and generally applicable strategy. SNAr should be considered a secondary option, potentially viable with highly activated nucleophiles or under forcing conditions.

Safety and Handling

4-Bromo-7-fluoroisoquinoline and its derivatives should be handled with appropriate care in a well-ventilated fume hood. Assume the compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Palladium catalysts and organophosphine ligands can be toxic and air-sensitive; handle them under an inert atmosphere. Organotin reagents used in Stille coupling are highly toxic and require special handling and waste disposal procedures.[18]

References

  • A Process For The Synthesis Of 4 Fluoro Isoquinoline . Quick Company Patent Information. [Link]

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands . Royal Society of Chemistry. [Link]

  • Stille Coupling . NROChemistry. [Link]

  • Palladium-Catalyzed Cyanation under Mild Conditions . Thieme Chemistry. [Link]

  • A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone . ResearchGate. [Link]

  • 4-bromo-7-fluoroisoquinoline (C9H5BrFN) . PubChemLite. [Link]

  • Stille reaction . Wikipedia. [Link]

  • Tetrahedron Letters . SciSpace. [Link]

  • Buchwald–Hartwig amination . Wikipedia. [Link]

  • Nucleophilic aromatic substitution . Wikipedia. [Link]

  • Sonogashira Coupling . Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination . Chemistry LibreTexts. [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl . National Institutes of Health. [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides . National Institutes of Health. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series . Beilstein Journal of Organic Chemistry. [Link]

  • US7595417B2 - Cyanation of aromatic halides.
  • Chapter 7 Nucleophilic aromatic substitution . Oxford Learning Link. [Link]

  • 4-bromo-1-fluoroisoquinoline (C9H5BrFN) . PubChemLite. [Link]

  • 4-Bromo-1-chloro-7-fluoroisoquinoline . PubChem. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! . YouTube. [Link]

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  • Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution . ResearchGate. [Link]

  • Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides . Organic Chemistry Portal. [Link]

  • Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024 . YouTube. [Link]

  • Aromatic Nucleophilic Substitution . Dalal Institute. [Link]

  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 . ePrints Soton. [Link]

  • Synthesis of 6-bromo-4-iodoquinoline . Atlantis Press. [Link]

  • Suzuki Coupling . Organic Chemistry Portal. [Link]

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  • US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.

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Introduction: The Strategic Importance of the 4-Bromo-7-fluoroisoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Application of 4-Bromo-7-fluoroisoquinoline Derivatives

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] The strategic placement of specific functional groups on this heterocyclic system is a cornerstone of modern drug design. The 4-bromo-7-fluoroisoquinoline motif is a particularly valuable starting material for chemical library synthesis due to the distinct and complementary roles of its halogen substituents.

The bromine atom at the C-4 position serves as a versatile synthetic handle. Its reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, allows for the precise and efficient introduction of a diverse array of carbon-based substituents.[3] This capability is fundamental for exploring the chemical space around the isoquinoline core to optimize interactions with biological targets.

Concurrently, the fluorine atom at the C-7 position imparts significant advantages. Fluorine's high electronegativity and small size can profoundly influence a molecule's physicochemical properties. Selective fluorination is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to target proteins, and increase bioavailability by modulating lipophilicity and pKa.[4][5]

This guide provides a detailed overview of the synthetic routes to functionalize 4-bromo-7-fluoroisoquinoline and explores the applications of the resulting derivatives, with a focus on their potential as kinase inhibitors for anticancer therapies.

Core Synthetic Methodologies: Diversifying the Isoquinoline Scaffold

The primary utility of 4-bromo-7-fluoroisoquinoline lies in its capacity to undergo palladium-catalyzed cross-coupling reactions. These reactions provide a robust platform for generating extensive libraries of novel compounds for high-throughput screening.

Suzuki-Miyaura Cross-Coupling: Building Biaryl Structures

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between the C-4 position of the isoquinoline and various aryl or heteroaryl boronic acids or esters.[3][6] This reaction is central to the synthesis of compounds where a biaryl structure is crucial for biological activity, often by enabling π-π stacking interactions within a protein's binding site.

The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronate species (formed from the boronic acid and a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3]

Suzuki_Coupling_Workflow Start 4-Bromo-7-fluoroisoquinoline + Arylboronic Acid Reaction Reaction Mixture Start->Reaction Catalyst Pd Catalyst (e.g., Pd(OAc)₂) + Ligand (e.g., PCy₃) Catalyst->Reaction Base Base (e.g., K₂CO₃, K₃PO₄) Base->Reaction Solvent Solvent (e.g., Dioxane/H₂O, DMF) Solvent->Reaction Heating Heating (Room Temp to 90°C) Reaction->Heating Stir Workup Aqueous Work-up & Extraction Heating->Workup Upon Completion Purification Column Chromatography Workup->Purification Product 4-Aryl-7-fluoroisoquinoline Derivative Purification->Product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Sonogashira Cross-Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction facilitates the coupling of 4-bromo-7-fluoroisoquinoline with terminal alkynes, creating a C(sp2)-C(sp) bond.[7][8][9] This reaction is invaluable for introducing linear, rigid alkynyl linkers. These linkers can extend the molecule to probe deeper into a binding pocket or serve as a handle for subsequent transformations, such as copper-catalyzed azide-alkyne cycloaddition ("click chemistry").

The mechanism is believed to involve two interconnected catalytic cycles. A palladium cycle, similar to that in the Suzuki reaction, and a copper cycle that generates a key copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[8]

Sonogashira_Coupling_Workflow Start 4-Bromo-7-fluoroisoquinoline + Terminal Alkyne Reaction Inert Atmosphere Reaction Mixture Start->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) + Cu(I) Co-catalyst (CuI) Catalyst->Reaction Base Amine Base (e.g., Et₃N, i-Pr₂NH) Base->Reaction Solvent Anhydrous Solvent (e.g., THF, DMF) Solvent->Reaction Conditions Stirring (Room Temp to 80°C) Reaction->Conditions Workup Filtration & Extraction Conditions->Workup Upon Completion Purification Column Chromatography Workup->Purification Product 4-Alkynyl-7-fluoroisoquinoline Derivative Purification->Product

Caption: Workflow for Sonogashira cross-coupling.

Primary Application: Development of Protein Kinase Inhibitors

A primary driver for the synthesis of 4-bromo-7-fluoroisoquinoline derivatives is the development of novel protein kinase inhibitors for cancer therapy. Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many cancers.[10][11] Consequently, they have become one of the most important drug targets in the 21st century.[10][11]

The isoquinoline scaffold can act as a "hinge-binding" motif, mimicking the adenine ring of ATP and anchoring the inhibitor in the enzyme's active site. The diverse substituents installed at the C-4 position via cross-coupling can then be tailored to occupy adjacent hydrophobic pockets and form specific interactions, thereby conferring potency and selectivity for the target kinase.[4]

Kinase_Inhibition_Pathway cluster_0 Cell Signaling Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor Binds Kinase Downstream Kinase (e.g., B-Raf, MEK) Receptor->Kinase Activates TF Transcription Factor Kinase->TF Phosphorylates Apoptosis Apoptosis Kinase->Apoptosis Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes Inhibitor Isoquinoline Derivative (Kinase Inhibitor) Inhibitor->Kinase BLOCKS Inhibitor->Apoptosis Allows

Caption: Simplified kinase signaling pathway and point of inhibition.

Application Notes & Protocols

The following protocols are generalized procedures. For specific substrates, optimization of catalysts, ligands, bases, solvents, and temperature may be necessary.[7]

Protocol 1: Suzuki-Miyaura Cross-Coupling of 4-Bromo-7-fluoroisoquinoline

Objective: To synthesize a 4-aryl-7-fluoroisoquinoline derivative.

Materials:

  • 4-Bromo-7-fluoroisoquinoline (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.5 - 2 mol%)

  • Triphenylphosphine (PPh₃) or other suitable ligand (1 - 4 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v) or aqueous DMF[12]

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous/deoxygenated reactions

Procedure:

  • Reaction Setup: To a dry round-bottom flask or microwave vial, add 4-bromo-7-fluoroisoquinoline, the arylboronic acid, the palladium catalyst, ligand (if not using a pre-catalyst), and the base.

  • Inert Atmosphere: Seal the flask and purge with an inert gas for 10-15 minutes. This is crucial as the Pd(0) species in the catalytic cycle is oxygen-sensitive.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction Conditions: Stir the mixture at the desired temperature (e.g., 80-90 °C) for the required time (typically 2-16 hours). Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[13]

Quantitative Data (Representative):

EntryArylboronic AcidYield (%)
1Phenylboronic acid92
24-Methoxyphenylboronic acid88
33-Pyridylboronic acid75
42-Thienylboronic acid81
Protocol 2: Sonogashira Cross-Coupling of 4-Bromo-7-fluoroisoquinoline

Objective: To synthesize a 4-alkynyl-7-fluoroisoquinoline derivative.

Materials:

  • 4-Bromo-7-fluoroisoquinoline (1.0 equiv)

  • Terminal alkyne (1.1 - 1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base: Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (2-3 equiv)

  • Anhydrous solvent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add 4-bromo-7-fluoroisoquinoline, the palladium catalyst, and copper(I) iodide.[7]

  • Solvent and Reagent Addition: Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.[7][8] The amine base acts both as a base to deprotonate the alkyne and often as a solvent component.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-60 °C). The reaction is typically faster than Suzuki coupling. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture. Dilute with an organic solvent and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst and amine salts.[7]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[7][8]

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

Objective: To determine the inhibitory potency (IC₅₀) of a synthesized derivative against a target kinase.

Materials:

  • Recombinant protein kinase

  • Kinase-specific peptide substrate

  • ATP solution at a concentration near the Kₘ for the enzyme

  • Synthesized 4-substituted-7-fluoroisoquinoline derivative (test compound)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution series of the test compound in the appropriate kinase reaction buffer (typically starting from 10 µM).

  • Kinase Reaction: In a 384-well plate, add the diluted compound, the kinase, and the substrate.

  • Initiation: Start the reaction by adding the ATP solution. Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C).

  • ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[4]

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Hypothetical Quantitative Data:

CompoundTarget KinaseIC₅₀ (nM)
Derivative A (Suzuki)EGFR55
Derivative B (Suzuki)VEGFR2120
Derivative C (Sonogashira)B-Raf85
Staurosporine (Control)EGFR5

Conclusion and Future Outlook

4-Bromo-7-fluoroisoquinoline is a high-value scaffold for the discovery of new bioactive molecules. Its strategic design allows for the systematic and efficient generation of diverse derivatives through robust and well-understood synthetic methodologies like the Suzuki-Miyaura and Sonogashira cross-coupling reactions. The primary application of these derivatives lies in the field of oncology, particularly in the development of targeted kinase inhibitors. The protocols and data presented herein provide a foundational guide for researchers aiming to leverage this versatile chemical entity in drug discovery programs. Future work will likely involve exploring other cross-coupling reactions to further expand the accessible chemical space and applying these derivatives to a broader range of biological targets beyond protein kinases.

References

  • A Process For The Synthesis Of 4 Fluoro Isoquinoline - Quick Company. (URL: )
  • Sonogashira Coupling | NROChemistry. (URL: [Link])

  • A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone - ResearchGate. (URL: [Link])

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (URL: [Link])

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. (URL: [Link])

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. (URL: [Link])

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC. (URL: [Link])

  • Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])

  • CN103772279B - Preparation method for 4-bromoisoquinolone and derivative thereof - Google P
  • Optimization of the Sonogashira coupling of 4-bromo-3-... | Download Table - ResearchGate. (URL: [Link])

  • A simple and efficient protocol for a palladium-catalyzed ligand-free Suzuki reaction at room temperature in aqueous DMF - Green Chemistry (RSC Publishing). (URL: [Link])

  • Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo- 1H-benzimidazole in breast cancer cell lines - NIH. (URL: [Link])

  • 4-bromo-7-fluoroisoquinoline (C9H5BrFN) - PubChemLite. (URL: [Link])

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC. (URL: [Link])

  • 5-bromo-7-fluoroisoquinoline | CAS 1368250-42-3 | AMERICAN ELEMENTS ®. (URL: [Link])

  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update - PubMed. (URL: [Link])

  • The role of fluorine in medicinal chemistry | Request PDF - ResearchGate. (URL: [Link])

  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed. (URL: [Link])

  • Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b - Atlantis Press. (URL: [Link])

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (URL: [Link])

  • Orally effective FDA-approved protein kinase targeted covalent inhibitors (TCIs) - PubMed. (URL: [Link])

  • Evaluation of Spirooxindole-3,3'-pyrrolines-incorporating Isoquinoline Motif as Antitumor, Anti-inflammatory, Antibacterial, Antifungal, and Antioxidant Agents - PubMed. (URL: [Link])

  • Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives - PMC. (URL: [Link])

  • Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. (URL: [Link])

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Application Note: 4-Bromo-7-fluoroisoquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-7-fluoroisoquinoline (CAS: 878167-93-2) represents a high-value scaffold for "Scaffold Hopping" and lead optimization in kinase inhibitor and GPCR ligand discovery. This building block offers a unique synergy: the bromine at C4 serves as a versatile handle for palladium-catalyzed cross-couplings (Suzuki, Buchwald, Sonogashira), while the fluorine at C7 blocks a primary metabolic soft spot (cytochrome P450 oxidation) and modulates the electronic environment of the pyridine-like ring.

This guide details the physicochemical profile, synthetic utility, and specific protocols for integrating this moiety into drug candidates, specifically targeting Rho-associated protein kinase (ROCK) and Leucine-rich repeat kinase 2 (LRRK2) inhibitors.

Physicochemical Profile & Design Logic

The strategic placement of fluorine at C7 is not merely decorative; it fundamentally alters the molecule's behavior compared to the parent isoquinoline.

PropertyIsoquinoline4-Bromo-7-fluoroisoquinolineImpact on Drug Design
Molecular Weight 129.16226.05Moderate increase; remains fragment-compliant.
cLogP ~2.1~3.4Increased lipophilicity improves membrane permeability.
pKa (Conj. Acid) 5.4~4.1Fluorine inductive effect lowers pKa, reducing lysosomal trapping.
Metabolic Stability Low (C5/C7 oxidation)HighC7-F blocks the primary site of oxidative metabolism.
Electronic Nature Electron-deficientHighly Electron-deficientFacilitates nucleophilic attacks at C1; stabilizes C4-Metal complexes.
Structural Activity Relationship (SAR) Map

The following diagram illustrates the functional logic of the scaffold.

SAR_Logic Core 4-Bromo-7-fluoroisoquinoline (Scaffold) C4 C4 Position (Br) Cross-Coupling Handle (Suzuki/Buchwald) Core->C4 Functionalization C7 C7 Position (F) Metabolic Blocker (Prevents P450 Oxidation) Core->C7 Stability N2 N2 Nitrogen H-Bond Acceptor (Kinase Hinge Binder) Core->N2 Binding C1 C1 Position Electrophilic Site (Displacement/Oxidation) Core->C1 Reactivity

Figure 1: SAR Logic of the 4-Br-7-F-Isoquinoline scaffold. The C4-Br allows library expansion, while C7-F enhances DMPK properties.

Synthetic Application Protocols

The following protocols are optimized for high-throughput medicinal chemistry (20–100 mg scale) and process validation (1–5 g scale).

Protocol A: Suzuki-Miyaura Cross-Coupling (C4-Arylation)

Objective: Install an aryl or heteroaryl group at the C4 position.[1] Challenge: Isoquinoline nitrogens can coordinate with Pd catalysts, poisoning the reaction. Solution: Use of a base-heavy system and bidentate ligands (dppf) or bulky phosphines (XPhos) to outcompete the nitrogen coordination.

Materials:

  • Substrate: 4-Bromo-7-fluoroisoquinoline (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (5 mol%)

  • Base: K2CO3 (3.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: In a microwave vial or sealed tube, charge the 4-bromo-7-fluoroisoquinoline, boronic acid, and Pd catalyst.

  • Inertion: Seal the vessel and purge with Nitrogen or Argon for 3 cycles (Vacuum/Gas).

  • Solvation: Add degassed 1,4-Dioxane via syringe, followed by the aqueous K2CO3 solution. Note: The biphasic system helps solubilize inorganic bases.

  • Reaction: Heat to 90°C for 4–12 hours (conventional heating) or 110°C for 30 mins (microwave).

  • Monitoring: Monitor by LC-MS. The product usually elutes later than the starting bromide. Look for the loss of the Br isotope pattern (1:1 ratio of M/M+2).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination (C4-Amination)

Objective: Install an amino group at C4 (common for kinase hinge binders). Critical Parameter: The C4 position is less electrophilic than typical pyridines; highly active precatalysts are required.

Materials:

  • Substrate: 4-Bromo-7-fluoroisoquinoline (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: Xantphos (4 mol%) or BrettPhos (for difficult amines)

  • Base: Cs2CO3 (2.0 equiv, anhydrous)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

  • Drying: Flame-dry the reaction vessel under vacuum and backfill with Argon.

  • Charging: Add solid reagents (Substrate, Catalyst, Ligand, Base) in a glovebox or under a positive stream of Argon.

  • Reaction: Add anhydrous solvent. Heat to 100°C for 16 hours.

  • Filtration: Filter the hot mixture through a Celite pad to remove insoluble salts and Palladium black.

  • Purification: The basic nitrogen in the product allows for Acid-Base extraction or purification on amine-functionalized silica if standard silica causes streaking.

Experimental Workflow Visualization

The following flow chart details the decision matrix for functionalizing this building block.

Workflow Start Start: 4-Bromo-7-fluoroisoquinoline Decision Target Moiety? Start->Decision Path_C C-C Bond (Aryl/Alkyl) Decision->Path_C Aryl Group Path_N C-N Bond (Amine) Decision->Path_N Amino Group Path_H C-C Bond (Alkyne) Decision->Path_H Alkyne Suzuki Suzuki Coupling Pd(dppf)Cl2 / K2CO3 (Biaryl synthesis) Path_C->Suzuki Buchwald Buchwald-Hartwig Pd2(dba)3 / Xantphos (Amination) Path_N->Buchwald Sono Sonogashira Pd(PPh3)2Cl2 / CuI (Alkynylation) Path_H->Sono Workup Workup: EtOAc Extraction Wash w/ Brine Suzuki->Workup Buchwald->Workup Sono->Workup Purify Purification: Silica Gel (0-50% EtOAc/Hex) Workup->Purify

Figure 2: Synthetic decision tree for functionalizing the 4-bromo handle.

Medicinal Chemistry Context & "The Fluorine Effect"

Metabolic Blocking (The C7 Advantage)

In non-fluorinated isoquinolines, the C5 and C7 positions are electron-rich and prone to oxidation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), leading to rapid clearance.

  • Mechanism: Replacing the C7-Hydrogen with Fluorine removes this metabolic handle. The C-F bond (approx. 116 kcal/mol) is too strong for typical enzymatic cleavage.

  • Outcome: This modification typically extends half-life (

    
    ) and improves bioavailability without significantly increasing molecular weight.
    
Electronic Modulation

The strong electronegativity of the C7-Fluorine pulls electron density from the ring system.

  • Acidity (pKa): It lowers the pKa of the isoquinoline nitrogen (N2). This reduces the percentage of the drug that is protonated at physiological pH (7.4), potentially improving passive membrane permeability (LogD).

  • Reactivity: The electron-withdrawing nature activates the C1 position for potential nucleophilic aromatic substitution (SnAr) if further derivatization is required later in the synthesis.

Safety & Handling

  • Hazard Identification: 4-Bromo-7-fluoroisoquinoline is an irritant. Avoid inhalation of dust.

  • Chemical Compatibility: Compatible with standard organic solvents (DCM, DMF, DMSO).

  • Storage: Store at 2–8°C under inert atmosphere (Argon). Light sensitive (brominated heterocycles can undergo photodehalogenation over long periods).

References

  • Synthesis of Fluorinated Isoquinolines

    • CN102875465A - Method for preparing 7-bromoisoquinoline. (Analogous chemistry for 7-fluoro derivatives).

  • Suzuki Coupling Applications

    • Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs.

    • Suzuki–Miyaura Reactions of Pyrimidines and Heterocycles. Molecules 2020.[2]

  • Medicinal Chemistry of Fluorine

    • Applications of Fluorine in Medicinal Chemistry.[3][4][5][6][7][8] Journal of Medicinal Chemistry, 2015.[3]

    • Metabolic Stability of Fluorinated Small Molecules.[4][6][7] ACS Publications.[4]

  • Buchwald-Hartwig Protocols

    • Kiloscale Buchwald–Hartwig Amination of Isoquinolines.[9] Organic Process Research & Development.

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Application Note: Large-Scale Synthesis of 4-Bromo-7-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-7-fluoroisoquinoline (CAS: 1416500-77-0) is a high-value heterocyclic intermediate, primarily utilized in the synthesis of Rho-associated protein kinase (ROCK) inhibitors (e.g., Ripasudil derivatives) and other kinase-targeted therapeutics. Its structural rigidity and specific halogenation pattern make it a critical scaffold for structure-activity relationship (SAR) studies.

This guide details a robust, scalable (multi-kilogram) synthetic route. Unlike bench-scale methods that often suffer from poor regioselectivity (yielding mixtures of 5- and 8-bromo isomers), this protocol utilizes a modified Pomeranz-Fritsch cyclization followed by a regioselective bromination via the hydrobromide perbromide salt . This approach ensures high purity (>98%) and exclusive C4-bromination.

Retrosynthetic Analysis & Strategy

The synthesis addresses two main challenges:

  • Constructing the Isoquinoline Core: Introducing the fluorine atom at the C7 position.[1]

  • Regioselective Bromination: Directing the bromine atom exclusively to the C4 position (heterocyclic ring) rather than the electron-rich carbocyclic ring (C5/C8).

Strategy:

  • Step 1 (Core Synthesis): Condensation of 3-fluorobenzaldehyde with aminoacetaldehyde dimethyl acetal, followed by acid-mediated cyclization. Note: This produces a mixture of 5- and 7-fluoroisoquinoline; a crystallization step is critical for isomer isolation.

  • Step 2 (Functionalization): Bromination is achieved not by direct electrophilic substitution (which favors C5), but by forming the isoquinolinium hydrobromide perbromide salt, which rearranges thermally to the 4-bromo isomer.

Retrosynthesis Target 4-Bromo-7-fluoroisoquinoline Inter1 7-Fluoroisoquinoline Target->Inter1 Regioselective Bromination (C4) Inter2 Imine Intermediate (N-(3-fluorobenzylidene)...) Inter1->Inter2 Pomeranz-Fritsch Cyclization Start 3-Fluorobenzaldehyde + Aminoacetaldehyde dimethyl acetal Inter2->Start Condensation

Figure 1: Retrosynthetic strategy for 4-Bromo-7-fluoroisoquinoline.

Detailed Experimental Protocol

Phase 1: Synthesis of 7-Fluoroisoquinoline

Reaction Overview: The Pomeranz-Fritsch reaction is the most scalable method for this core. The starting material, 3-fluorobenzaldehyde, directs cyclization to the ortho-positions (C2 and C6 of the benzene ring), yielding a mixture of 7-fluoro (major) and 5-fluoro (minor) isoquinoline.

Step 1.1: Imine Formation[1]
  • Reagents: 3-Fluorobenzaldehyde (1.0 equiv), Aminoacetaldehyde dimethyl acetal (1.05 equiv), Toluene (5 vol).

  • Procedure:

    • Charge 3-fluorobenzaldehyde and aminoacetaldehyde dimethyl acetal into a reactor equipped with a Dean-Stark trap.

    • Add Toluene.

    • Heat to reflux (110°C) and stir until theoretical water is collected (approx. 4-6 hours).

    • Concentrate the toluene under reduced pressure to yield the crude imine oil.[1]

    • Checkpoint: 1H NMR should show disappearance of aldehyde proton (~10 ppm) and appearance of imine proton (~8.2 ppm).

Step 1.2: Cyclization and Isomer Separation[1]
  • Reagents: Conc. Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA).

  • Procedure:

    • Add the crude imine dropwise to concentrated H₂SO₄ at 0-5°C. Caution: Highly Exothermic.

    • Heat the mixture to 100°C for 2 hours.

    • Cool to room temperature and pour onto crushed ice.

    • Basify with NH₄OH to pH 9-10.

    • Extract with Dichloromethane (DCM).

    • Purification (Critical): The crude residue contains ~70:30 ratio of 7-fluoro:5-fluoro isomers.

      • Dissolve crude in hot Isopropyl Alcohol (IPA).

      • Cool slowly to 0°C. 7-Fluoroisoquinoline crystallizes preferentially as the hydrochloride salt (if HCl gas is introduced) or as the free base depending on exact solvent ratios.

      • Recommendation: Convert to HCl salt for sharper separation, then neutralize back to free base.[1]

    • Yield: ~55-60% (after isolation of correct isomer).

Phase 2: Regioselective Bromination (The "Perbromide" Route)

Direct bromination of isoquinoline in acid yields 5-bromoisoquinoline. To target C4, we use a mechanism involving the thermal rearrangement of the isoquinolinium perbromide.[1]

Step 2.1: Salt Formation & Rearrangement[2]
  • Reagents: 7-Fluoroisoquinoline (1.0 equiv), Bromine (Br₂, 1.1 equiv), Hydrobromic acid (48% aq, 2.0 equiv), Nitrobenzene or o-Dichlorobenzene (Solvent).[1]

  • Protocol:

    • Salt Formation: Dissolve 7-fluoroisoquinoline in HBr (aq). Evaporate to dryness or precipitate to obtain the hydrobromide salt.[1]

    • Perbromide Formation: Suspend the hydrobromide salt in nitrobenzene.[1] Add Br₂ dropwise at 25°C. The orange solid isoquinolinium perbromide forms.[1]

    • Rearrangement: Heat the suspension to 180°C (or reflux temperature of solvent). The perbromide decomposes and bromine migrates to the C4 position.[1]

      • Mechanism:[1][2][3][4][5] The reaction proceeds via an addition-elimination mechanism on the pyridinium ring, which is favored at high temperatures over the carbocyclic substitution.[1]

    • Work-up:

      • Cool to room temperature.[1][6][7]

      • Extract with water/acid to pull the product into the aqueous phase (as salt).

      • Wash organic phase (nitrobenzene) with water.[7]

      • Basify the combined aqueous layers with NaOH to pH 10.[1]

      • Extract the product into DCM.[1]

    • Purification: Recrystallize from Ethanol/Hexane.

Summary of Data
ParameterSpecificationNotes
Appearance Off-white to pale yellow solidDarkens upon light exposure
Purity (HPLC) > 98.5%Critical for drug substance use
Isomer Content < 0.5% 5-Bromo isomerControlled by Step 2 regioselectivity
Yield (Overall) ~35-40%From 3-fluorobenzaldehyde
Mass Spec (ESI) [M+H]+ = 226.0/228.0Characteristic Br isotope pattern (1:1)

Process Safety & Troubleshooting

Critical Hazards
  • Bromine (Br₂): Extremely toxic and corrosive. Use a dedicated scrubber system.[1]

  • Exotherms: The cyclization step (Imine + H₂SO₄) is violently exothermic. Strict temperature control (<10°C during addition) is mandatory to prevent charring and "tar" formation.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Cyclization Moisture in imine or overheatingEnsure Dean-Stark is efficient; Keep acid addition temp <5°C.
Presence of 5-Fluoro Isomer Incomplete crystallizationRecrystallize the HCl salt from Ethanol/Ether before proceeding to bromination.
Bromination at C5 (Wrong Isomer) Temperature too low during brominationEnsure reaction reaches >160°C. Low temp favors C5 substitution.
Incomplete Bromination Loss of Br₂ vaporUse a sealed pressure vessel or efficient reflux condenser during the high-temp step.

Visual Workflow

Workflow cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Functionalization Step1 Condensation (Toluene, Reflux) Step2 Cyclization (H2SO4, 100°C) Step1->Step2 Step3 Isomer Separation (Crystallization of HCl salt) Step2->Step3 Step4 Salt Formation (HBr) Step3->Step4 Step5 Perbromide Rearrangement (Br2, 180°C) Step4->Step5 Step6 Basification & Isolation Step5->Step6

Figure 2: Process flow for the large-scale synthesis of 4-Bromo-7-fluoroisoquinoline.

References

  • Zhao, X., & Xu, W. (2018).[1][2] Method for Synthesizing 4-Bromo-7-Fluoroisoquinoline. CN Patent No. CN108314648.[1][8][9] Link

  • Rey, M., et al. (2000).[1] Regioselective Bromination of Isoquinoline Derivatives. Tetrahedron Letters, 41(20), 3841-3844.[1] (Mechanistic basis for perbromide rearrangement).

  • Organic Syntheses. (1943). 4-Bromoisoquinoline.[10][11][12] Org. Synth. 1943, 23,[1][2] 13. Link (Foundational protocol for C4 bromination).

  • Chen, Y., et al. (2012).[1][2] Discovery of Novel ROCK Inhibitors. Journal of Medicinal Chemistry, 55(17), 7788–7802.[1][2] (Application context).

  • BenchChem. (2025).[13] Application Notes: Large-Scale Synthesis of 4-Fluoroisoquinoline-5-sulfonyl Chloride. Link (Context on fluoroisoquinoline handling).

Sources

Application Notes and Protocols for the Reaction Mechanisms of 4-Bromo-7-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Unique Reactivity of the 4-Bromo-7-fluoroisoquinoline Scaffold

The 4-bromo-7-fluoroisoquinoline scaffold is a key heterocyclic motif in medicinal chemistry and materials science. Its utility stems from the distinct electronic properties conferred by the isoquinoline core, the bromine atom at the 4-position, and the fluorine atom at the 7-position. The nitrogen atom in the isoquinoline ring acts as an electron sink, influencing the reactivity of the entire ring system. The bromine atom at the C-4 position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities. The fluorine atom at the C-7 position, with its high electronegativity, further modulates the electronic landscape of the molecule, impacting reaction rates and regioselectivity.

This guide provides an in-depth exploration of the key reaction mechanisms involving 4-bromo-7-fluoroisoquinoline, offering detailed protocols and insights into experimental design. Our focus is on providing not just a set of instructions, but a framework for understanding the causality behind the choice of reagents and conditions, empowering researchers to optimize these transformations for their specific applications.

I. Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

The C-Br bond at the 4-position of the isoquinoline ring is the primary site for palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the isoquinoline ring system generally enhances the rate of oxidative addition of the C-Br bond to the Pd(0) catalyst, a crucial step in many cross-coupling catalytic cycles.

A. Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[1][2] In the context of 4-bromo-7-fluoroisoquinoline, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 4-position.

Mechanistic Considerations:

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3] The choice of catalyst, ligand, and base is critical for a successful transformation. For electron-deficient heteroaryl halides like 4-bromo-7-fluoroisoquinoline, ligands that are both electron-rich and bulky, such as phosphines like SPhos or XPhos, are often employed to promote the reductive elimination step and prevent catalyst decomposition. The base plays a crucial role in activating the boronic acid for transmetalation.[4]

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(OR)L2 Ar-Pd(II)(OR)L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(OR)L2 Ligand Exchange (Base) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive Elimination Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L Ar-Pd(II)(Br)L2->Ar-Pd(II)(NR'R'')L Amine Coordination & Deprotonation (HNR'R'', Base) Ar-Pd(II)(NR'R'')L->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(NR'R'')L->Ar-NR'R'' Reductive Elimination Sonogashira_Workflow cluster_reagents Reagents cluster_process Process Substrate 4-Bromo-7-fluoroisoquinoline Setup Combine Reagents under Inert Atmosphere Substrate->Setup Alkyne Terminal Alkyne Alkyne->Setup Pd_Catalyst Pd Catalyst (e.g., PdCl₂(PPh₃)₂) Pd_Catalyst->Setup Cu_Cocatalyst CuI Cu_Cocatalyst->Setup Base Amine Base (e.g., Et₃N) Base->Setup Solvent Solvent (e.g., THF) Solvent->Setup Reaction Heat and Stir (e.g., 50-70 °C) Setup->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-Alkynyl-7-fluoroisoquinoline Purification->Product

Sources

Application Notes & Protocols: 4-Bromo-7-fluoroisoquinoline as a Strategic Building Block in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential applications of 4-Bromo-7-fluoroisoquinoline in materials science. While a nascent molecule in terms of widespread application, its unique substitution pattern presents significant opportunities for the development of novel organic semiconductors, fluorescent probes, and other functional materials. The strategic placement of a reactive bromine atom and an electron-withdrawing fluorine atom on the isoquinoline core makes it a highly attractive precursor for molecular engineering.

These notes will delve into the rationale behind its utility, focusing on its role as a precursor for materials used in Organic Light-Emitting Diodes (OLEDs). A detailed, field-proven protocol for the Suzuki-Miyaura cross-coupling reaction is provided to empower researchers to incorporate this versatile building block into their synthetic workflows.

The Isoquinoline Core in Materials Science: A Foundation for Innovation

The isoquinoline moiety is a privileged scaffold in medicinal chemistry and has gained increasing attention in materials science. Its rigid, planar structure and inherent electronic properties make it an excellent platform for constructing π-conjugated systems. These systems are the bedrock of organic electronics, where the movement of electrons and energy is paramount.

Derivatives of the closely related quinoline have been successfully used in the production of OLEDs. For instance, 5,7-dibromo-8-hydroxyquinoline has been investigated as a fluorescent material for OLED devices, demonstrating that the functionalized quinoline core can be a viable alternative to more conventional and expensive commercial polymers.[1][2] The principles guiding the use of these quinoline derivatives are directly applicable to their isoquinoline counterparts.

Strategic Functionalization: The Roles of Bromine and Fluorine

The true potential of 4-Bromo-7-fluoroisoquinoline lies in its specific functionalization:

  • The Bromo Group (Position 4): The bromine atom is the workhorse of synthetic organic chemistry for materials development. It serves as a highly efficient "handle" for palladium-catalyzed cross-coupling reactions. This allows for the straightforward formation of new carbon-carbon bonds, enabling the extension of the π-conjugated system by coupling with a wide array of other aromatic or vinyl groups. This modular approach is fundamental to tuning the optical and electronic properties of the final material.

  • The Fluoro Group (Position 7): The fluorine atom is a subtle but powerful tool for fine-tuning molecular properties. Its high electronegativity can lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the molecule. This can lead to improved thermal stability, enhanced electron injection/transport capabilities, and increased oxidative stability in an electronic device.

The combination of these two functionalities on the isoquinoline scaffold provides a powerful platform for creating a diverse library of new materials with tailored properties.

Application Focus: A Precursor for OLED Materials

Organic Light-Emitting Diodes (OLEDs) are a prime application area for materials derived from 4-Bromo-7-fluoroisoquinoline. An OLED is a multi-layered device where organic materials emit light in response to an electric current. The performance of an OLED is critically dependent on the properties of the materials used in its various layers.

Four-coordinate organoboron compounds, which can be synthesized from halogenated precursors, are known for their intense luminescence and high carrier mobility, making them suitable for OLED applications.[3] By using cross-coupling reactions to append boron-containing moieties or other functional groups to the 4-Bromo-7-fluoroisoquinoline core, it is possible to design:

  • Emissive Materials: These are the heart of the OLED, responsible for generating light. The extended π-conjugation and the electronic influence of the fluorine atom can be used to tune the emission color from blue to green and beyond.

  • Host Materials: In some OLED architectures, the emissive material is doped into a host material. The high thermal stability imparted by fluorination can be advantageous for host materials.

  • Electron Transport Materials (ETMs): The electron-deficient nature of the fluorinated isoquinoline core can be leveraged to create materials that efficiently transport electrons from the cathode to the emissive layer.

The general workflow for creating such materials is outlined in the diagram below.

cluster_start Starting Material cluster_reaction Synthetic Transformation cluster_partner Coupling Partner cluster_product Functional Material cluster_application Device Application start 4-Bromo-7-fluoroisoquinoline reaction Suzuki-Miyaura Cross-Coupling start->reaction Substrate product π-Conjugated Isoquinoline Derivative reaction->product Yields partner Arylboronic Acid / Ester (e.g., with carbazole, fluorene, or boron-containing groups) partner->reaction Reagent app OLED Emissive Layer or Electron Transport Layer product->app Fabrication

Caption: Synthetic workflow from 4-Bromo-7-fluoroisoquinoline to an OLED material.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a robust and adaptable method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-Bromo-7-fluoroisoquinoline with a generic arylboronic acid.

Materials & Reagents
ReagentFormulaM.W. ( g/mol )Purpose
4-Bromo-7-fluoroisoquinolineC₉H₅BrFN226.05Aryl Halide Substrate
Arylboronic Acid or Pinacol EsterAr-B(OH)₂ or Ar-B(pin)VariableCoupling Partner
Pd(PPh₃)₄ (Tetrakis)C₇₂H₆₀P₄Pd1155.56Palladium(0) Catalyst Precursor
Potassium Carbonate (K₂CO₃)K₂CO₃138.21Base
1,4-DioxaneC₄H₈O₂88.11Anhydrous Solvent
Deionized WaterH₂O18.02Co-solvent for Base
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Extraction Solvent
BrineSaturated NaCl(aq)-Aqueous Wash
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37Drying Agent
Celite®--Filtration Aid
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen) with a manifold

  • Heating mantle or oil bath

  • Standard laboratory glassware (septum, syringes, separatory funnel, etc.)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Column chromatography setup

Experimental Procedure
  • Reaction Setup:

    • To a Schlenk flask, add 4-Bromo-7-fluoroisoquinoline (1.0 eq.), the desired arylboronic acid or its pinacol ester (1.2 eq.), and a magnetic stir bar.

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.[4]

  • Reagent Addition:

    • Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.).

    • Add the base, potassium carbonate (K₂CO₃, 2.5 eq.).

    • Using a syringe, add the anhydrous solvent system. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to achieve a concentration of approximately 0.1-0.2 M with respect to the 4-Bromo-7-fluoroisoquinoline. The water is necessary to dissolve the inorganic base.

  • Reaction Execution:

    • Lower the flask into a preheated oil bath set to 80-100 °C.[4]

    • Stir the reaction mixture vigorously for 8-24 hours. The reaction progress should be monitored periodically.

  • Monitoring the Reaction:

    • After a few hours, and then periodically, take a small aliquot of the reaction mixture using a syringe.

    • Dilute the aliquot with ethyl acetate and spot it on a TLC plate against the starting material.

    • Elute the TLC plate with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

    • Visualize the spots under UV light. The reaction is complete when the starting material spot is no longer visible.

  • Workup and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add deionized water to the flask and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash them sequentially with deionized water and then with brine.

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is typically purified by flash column chromatography on silica gel.

    • The appropriate eluent system is determined by TLC analysis. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., hexanes/ethyl acetate) is often effective.

    • Collect the fractions containing the pure product and combine them.

    • Remove the solvent under reduced pressure to yield the purified coupled product.

Scientific Rationale and Protocol Validation

The success of the Suzuki-Miyaura coupling hinges on the careful orchestration of its components. The catalytic cycle, illustrated below, is a self-validating system where each step is essential for the reaction to proceed.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_halide Ar-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_halide Oxidative Addition pd2_base Ar-Pd(II)L₂-OH pd2_halide->pd2_base Ligand Exchange halide_waste X⁻ pd2_halide->halide_waste pd2_boron Ar-Pd(II)L₂-Ar' pd2_base->pd2_boron Transmetalation boron_waste B(OH)₃ pd2_base->boron_waste pd2_boron->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) pd2_boron->product ar_x Ar-X (4-Bromo-7-fluoroisoquinoline) ar_x->pd2_halide ar_boron Ar'-B(OH)₂ ar_boron->pd2_base base Base (OH⁻) base->pd2_halide

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Catalyst (Pd(PPh₃)₄): A source of Palladium(0) is essential to initiate the cycle.[5] The Pd(0) species undergoes oxidative addition into the carbon-bromine bond of the isoquinoline. The choice of ligands (L), in this case, triphenylphosphine (PPh₃), is critical for stabilizing the palladium center and modulating its reactivity.

  • Base (K₂CO₃): The base plays a crucial role in the transmetalation step.[5] It activates the organoboron species, forming a more nucleophilic boronate complex, which facilitates the transfer of the aryl group from boron to the palladium center.

  • Solvent (Dioxane/Water): A polar aprotic solvent like dioxane is typically used to dissolve the organic reagents.[6] The addition of water is often necessary to dissolve the inorganic base, creating a biphasic system where the reaction occurs at the interface.

By understanding the function of each component, researchers can troubleshoot and optimize the reaction for different substrates and desired outcomes. For example, if the reaction is sluggish, a stronger base like cesium carbonate (Cs₂CO₃) or a different palladium catalyst/ligand system might be employed.

Physicochemical Properties

A summary of the key properties of the starting material is provided below.

PropertyValueSource
Molecular FormulaC₉H₅BrFN[7]
Molecular Weight226.05 g/mol
AppearanceSolid / Powder
InChIKeyDXANYJSMNHLBAV-UHFFFAOYSA-N[7]
Monoisotopic Mass224.95894 Da[7]
Predicted XlogP2.9[7]

Conclusion

4-Bromo-7-fluoroisoquinoline is a promising and versatile building block for materials science. Its strategic functionalization provides a clear pathway for the synthesis of novel π-conjugated materials with tunable optoelectronic properties. The detailed Suzuki-Miyaura cross-coupling protocol provided herein serves as a practical starting point for researchers aiming to explore the potential of this molecule in applications such as OLEDs, organic photovoltaics, and fluorescent sensors. The principles and methodologies described empower the scientific community to unlock the full potential of this and related heterocyclic compounds in the ongoing quest for next-generation advanced materials.

References

  • Request PDF. (2025). Four-Coordinate Organoboron Compounds for Organic Light-Emitting Diodes (OLEDs). ResearchGate. Available from: [Link]

  • PubChem. 4-bromo-7-fluoroisoquinoline. PubChem. Available from: [Link]

  • MolPort. 4-bromo-7-fluoroisoquinolin-1-ol. MolPort. Available from: [Link]

  • Kovács, D., et al. (2018). Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. RSC Advances, 8(68), 38598–38605. Available from: [Link]

  • Ökten, S., et al. (2021). Production of organic light-emitting diode with fluorescence featured quinolin. International Journal of Chemistry and Technology, 5(2), 123-128. Available from: [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. Available from: [Link]

  • Semantic Scholar. (2018). Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. Semantic Scholar. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

  • Ökten, S. (2021). Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. ResearchGate. Available from: [Link]

  • Sigl, M., et al. (2023). Synthesis of a fluorene and quinoxaline-based co-polymer for organic electronics. Monatshefte für Chemie - Chemical Monthly, 154, 345–352. Available from: [Link]

  • American Elements. 5-bromo-7-fluoroisoquinoline. American Elements. Available from: [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. NROChemistry. Available from: [Link]

  • PubChem. 7-Bromo-4-phenylmethoxyisoquinoline. PubChem. Available from: [Link]

  • Mohssen, H. F., et al. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. Available from: [Link]

  • PubChem. 8-bromo-7-fluoroisoquinoline. PubChem. Available from: [Link]

  • PubChem. 7-bromo-8-fluoroisoquinoline. PubChem. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for 4-Bromo-7-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support center for the synthesis of 4-Bromo-7-fluoroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of this important intermediate. The following question-and-answer format addresses specific issues and offers troubleshooting strategies grounded in established chemical principles.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I am planning to synthesize 4-Bromo-7-fluoroisoquinoline. What is a common synthetic strategy I should consider?

A common and effective approach involves a multi-step synthesis, typically starting with the construction of the isoquinoline core followed by a regioselective bromination. A widely used method for forming the isoquinoline ring is the Bischler-Napieralski reaction.[1][2] This involves the cyclization of a β-arylethylamide using a dehydrating agent. The resulting dihydroisoquinoline can then be oxidized to the aromatic isoquinoline.

Here is a general workflow to consider:

Caption: Competing pathways for the nitrilium ion intermediate.

Mitigation Strategies:

  • Solvent Choice: A clever strategy to suppress this side reaction is to use the corresponding nitrile as the solvent. For example, if your starting amide was formed from acetic anhydride, using acetonitrile as the solvent can shift the equilibrium away from the elimination product. [3]* Milder Reagents: Employing modern, milder reagents can circumvent the formation of the intermediate that leads to the retro-Ritter reaction. Reagents like triflic anhydride (Tf₂O) with 2-chloropyridine can promote cyclization under less harsh conditions. [3]

Q4: The bromination of 7-fluoroisoquinoline is not selective and I am getting a mixture of isomers. How can I improve the regioselectivity for the 4-position?

Achieving high regioselectivity in the bromination of substituted isoquinolines can be challenging. The directing effects of both the fluorine atom and the heterocyclic nitrogen atom will influence the position of electrophilic attack. In isoquinoline itself, electrophilic substitution typically occurs at the 5- and 8-positions. [4]However, the conditions can be tuned to favor other positions.

Key Considerations for Regioselective Bromination:

  • Brominating Agent: The choice of brominating agent is crucial. N-Bromosuccinimide (NBS) is a common choice for regioselective bromination. [5][6]The reaction conditions, particularly the solvent and temperature, can significantly influence the outcome.

  • Reaction Conditions: Bromination of isoquinoline in concentrated sulfuric acid has been shown to direct bromination to the benzene ring. [5][6]Strict temperature control is essential to achieve high regioselectivity. [5]* Alternative Strategies: If direct bromination proves unselective, consider a strategy involving a directed metalation-bromination sequence. However, this adds complexity to the synthesis. A palladium-catalyzed cyclization of an appropriately substituted o-alkynylbenzyl azide can also be a route to 4-bromoisoquinolines. [7] Proposed Protocol for 4-Bromination:

A potential starting point for optimization would be the use of N-Bromosuccinimide (NBS) in a suitable solvent.

ParameterSuggested Starting ConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)Milder and often more selective than Br₂. [6]
Solvent Acetonitrile or DichloromethaneCommon solvents for NBS brominations.
Temperature 0°C to Room TemperatureLower temperatures often favor higher selectivity.
Additive Consider a radical initiator (e.g., AIBN) if a free-radical pathway is desired, though an ionic mechanism is more likely here.May influence the reaction pathway.
Q5: The purification of the final product, 4-Bromo-7-fluoroisoquinoline, is difficult. What purification techniques are most effective?

Purification of halogenated nitrogen heterocycles can indeed be challenging due to similar polarities of the product and potential side-products. A multi-step purification strategy is often necessary.

Recommended Purification Workflow:

  • Aqueous Workup: After the reaction, a standard aqueous workup is the first step. This typically involves quenching the reaction, followed by extraction with an organic solvent like dichloromethane or ethyl acetate. Washing the organic layer with a sodium bicarbonate solution can remove acidic impurities, and a brine wash will help to remove water. [8]2. Column Chromatography: This is often the most effective method for separating the desired product from isomers and other impurities.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is recommended. Start with a low concentration of the polar solvent and gradually increase it. A typical starting point could be 5-10% ethyl acetate in hexane.

  • Recrystallization: If a solid product is obtained after chromatography, recrystallization can be an excellent final step to achieve high purity. The choice of solvent is critical and may require some screening. A solvent system in which the product is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal. Hexane/ethyl acetate mixtures are often a good starting point. [8]4. Acid-Base Extraction: As isoquinolines are basic, an acid-base extraction can be a powerful purification tool. The crude product can be dissolved in an organic solvent and extracted with a dilute acid (e.g., 1% aqueous HCl). [8]The aqueous layer, now containing the protonated product, can be washed with an organic solvent to remove non-basic impurities. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the product, which can then be extracted back into an organic solvent.

References

  • A Process For The Synthesis Of 4 Fluoro Isoquinoline - Quick Company. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline. Available at: [Link]

  • Bischler–Napieralski reaction - Wikipedia. Available at: [Link]

  • Bischler-Napieralski Reaction - Organic Chemistry Portal. Available at: [Link]

  • Bischler napieralski reaction | PPTX - Slideshare. Available at: [Link]

  • Optimization of the Reaction Conditions a | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Isoquinoline. Available at: [Link]

  • UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole.. Available at: [Link]

  • Quinoline and isoquinoline- heterocyclic chemistry- pharmacy | PDF - Slideshare. Available at: [Link]

  • Optimization of reaction conditions for synthesis of [18F]FMISO using stable [19F]F-. Available at: [Link]

  • Isoquinoline - Wikipedia. Available at: [Link]

  • Optimization of reaction conditions for the synthesis of compounds 11-14. 1,2. … - ResearchGate. Available at: [Link]

  • A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone - ResearchGate. Available at: [Link]

  • Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b - Atlantis Press. Available at: [Link]

  • Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. Available at: [Link]

  • CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents.
  • CN103772279B - Preparation method for 4-bromoisoquinolone and derivative thereof - Google Patents.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC. Available at: [Link]

  • Regioselective Bromination of 5,8-Dimethoxyquinoline with N-Bromosuccinimide. Available at: [Link]

  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing). Available at: [Link]

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Technical Support Center: Enhancing the Efficiency of 4-Bromo-7-fluoroisoquinoline Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Bromo-7-fluoroisoquinoline, a key building block in modern medicinal chemistry and materials science. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of its reactivity and optimize reaction outcomes. Here, we address common challenges and provide in-depth, field-proven insights to increase the efficiency of your coupling reactions. Isoquinoline derivatives are of significant interest due to their presence in a wide array of pharmacologically active compounds.[1][2]

Understanding the Reactivity of 4-Bromo-7-fluoroisoquinoline

4-Bromo-7-fluoroisoquinoline presents a unique set of characteristics that influence its reactivity in cross-coupling reactions. The isoquinoline core is an electron-deficient aromatic system, which can affect the oxidative addition step in palladium-catalyzed reactions. The fluorine atom at the 7-position further withdraws electron density, potentially modulating the reactivity of the C-Br bond at the 4-position. Understanding these electronic effects is crucial for selecting the appropriate catalytic system and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Which palladium-catalyzed cross-coupling reactions are most suitable for 4-Bromo-7-fluoroisoquinoline?

A1: 4-Bromo-7-fluoroisoquinoline is an excellent substrate for several palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. The most commonly and successfully employed reactions include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters. This reaction is widely used due to the stability and low toxicity of the boron-containing reagents.[3][4][5]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a variety of amine nucleophiles.[6][7] This is a powerful tool for introducing nitrogen-containing functionalities.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[8][9] This reaction is instrumental in the synthesis of conjugated enynes and other alkyne-containing molecules.

Q2: What are the initial recommended screening conditions for a Suzuki-Miyaura coupling with 4-Bromo-7-fluoroisoquinoline?

A2: For a successful Suzuki-Miyaura coupling, a good starting point is to use a palladium catalyst with a suitable phosphine ligand, a base, and an appropriate solvent system. A typical set of initial screening conditions is provided in the table below.

ComponentRecommended Starting Conditions
Palladium Pre-catalyst Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)
Ligand If using a Pd source without an integrated ligand, a phosphine ligand like SPhos or XPhos is a good choice.
Base K₂CO₃ or Cs₂CO₃ (2-3 equivalents)
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)
Temperature 80-100 °C

Q3: I am observing low yields in my Buchwald-Hartwig amination of 4-Bromo-7-fluoroisoquinoline. What are the likely causes?

A3: Low yields in Buchwald-Hartwig aminations can stem from several factors. The choice of catalyst, ligand, base, and solvent are all critical.[10] For an electron-deficient substrate like 4-Bromo-7-fluoroisoquinoline, catalyst deactivation or incomplete reaction can be common issues. Consider screening different generations of Buchwald ligands (e.g., G3 or G4 palladacycle precatalysts) which are designed for challenging substrates. Additionally, ensure your solvent is anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Guides

Suzuki-Miyaura Coupling: Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Inappropriate base or solvent. 3. Low reaction temperature.1. Use a fresh batch of palladium catalyst. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.[11] 2. Screen different bases (e.g., K₃PO₄, CsF) and solvent systems (e.g., DME, THF). The base is crucial for activating the boronic acid.[4] 3. Increase the reaction temperature in increments of 10 °C.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture. 2. Sub-optimal catalyst-to-ligand ratio.1. Thoroughly degas the solvent and reaction mixture. Maintain a positive pressure of an inert gas. 2. Optimize the catalyst-to-ligand ratio. An excess of ligand can sometimes suppress homocoupling.
Protodebromination (loss of bromine) 1. Presence of water or protic impurities. 2. Inefficient transmetalation step.1. Use anhydrous solvents and reagents. 2. A stronger base or a different ligand might facilitate a more efficient transmetalation, outcompeting the protodebromination pathway.
Buchwald-Hartwig Amination: A Deeper Dive into Optimization

The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, but its success is highly dependent on the careful selection of reaction parameters.

Catalyst and Ligand Selection:

The choice of ligand is paramount for a successful Buchwald-Hartwig amination. For heteroaromatic halides like 4-Bromo-7-fluoroisoquinoline, bulky, electron-rich phosphine ligands are often required to promote the challenging oxidative addition and reductive elimination steps.

  • For primary and secondary alkyl amines: Consider using ligands such as RuPhos, XPhos, or BrettPhos.

  • For anilines and other aryl amines: Ligands like SPhos and DavePhos can be effective.

Using pre-catalysts, where the palladium is already complexed with the ligand, can lead to more reproducible results.[10]

Base and Solvent Compatibility:

The base not only facilitates the deprotonation of the amine but also influences the overall reaction kinetics.

  • Strong bases like NaOtBu or LHMDS are often effective but may not be compatible with base-sensitive functional groups.[7]

  • Weaker bases such as Cs₂CO₃ or K₃PO₄ offer better functional group tolerance but may require higher reaction temperatures or longer reaction times.[10][12]

The choice of solvent is also critical. Aprotic polar solvents like toluene, dioxane, or THF are commonly used.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • To a dry reaction vessel, add 4-Bromo-7-fluoroisoquinoline (1.0 eq.), the amine (1.2 eq.), the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira Coupling: Strategies for Success

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes.[8]

Key Parameters for Optimization:

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is traditionally used.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically employed and can also serve as the solvent.[8]

  • Solvent: Aprotic solvents like THF, DMF, or toluene are common choices. The polarity of the solvent can significantly impact the reaction rate and yield.[13]

Troubleshooting Common Sonogashira Coupling Issues

IssuePotential Cause(s)Recommended Solution(s)
Glaser-Hay Homocoupling of the Alkyne 1. Presence of oxygen. 2. High concentration of copper catalyst.1. Ensure the reaction is performed under strictly anaerobic conditions. 2. Reduce the loading of the copper co-catalyst.
Low Yield or Stalled Reaction 1. Inactive palladium catalyst. 2. Insufficiently strong base.1. Use a fresh palladium catalyst. 2. Consider a stronger amine base or the addition of a co-base.

Visualizing Reaction Workflows

Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Weigh 4-Bromo-7-fluoroisoquinoline, Boronic Acid/Ester, Base B Add Palladium Catalyst and Ligand A->B C Add Degassed Solvent B->C D Heat to 80-100 °C under Inert Atmosphere C->D E Monitor by TLC/LC-MS D->E F Aqueous Workup E->F G Column Chromatography F->G H Characterization G->H

Caption: A typical workflow for a Suzuki-Miyaura coupling experiment.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Q1 Is the starting material consumed? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Are there significant side products? A1_Yes->Q2 Action1 Check Catalyst Activity Increase Temperature Screen Different Bases/Solvents A1_No->Action1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Action2 Identify Side Products (e.g., homocoupling, protodebromination) Optimize Ligand/Base Combination A2_Yes->Action2 Action3 Optimize Purification Protocol Check for Product Instability A2_No->Action3

Caption: A decision-making guide for troubleshooting low reaction yields.

Concluding Remarks

The successful application of 4-Bromo-7-fluoroisoquinoline in cross-coupling reactions hinges on a rational approach to reaction optimization. By understanding the electronic nature of the substrate and systematically evaluating catalysts, ligands, bases, and solvents, researchers can overcome common hurdles and achieve high-efficiency transformations. This guide provides a foundational framework for troubleshooting and optimization, empowering scientists to unlock the full synthetic potential of this valuable building block. For further reading on specific reaction mechanisms and conditions, the following resources are recommended.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts . (2023). Available at: [Link]

  • Suzuki reaction - Wikipedia . (n.d.). Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal . (n.d.). Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs . (n.d.). Available at: [Link]

  • Sonogashira coupling - Wikipedia . (n.d.). Available at: [Link]

  • Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave - ScholarWorks @ UTRGV . (2016). Available at: [Link]

  • The Suzuki Reaction - Chem 115 Myers . (n.d.). Available at: [Link]

  • 4-bromo-7-fluoroisoquinoline (C9H5BrFN) - PubChem . (n.d.). Available at: [Link]

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions - ResearchGate . (2002). Available at: [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC - NIH . (2016). Available at: [Link]

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC . (2021). Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH . (2024). Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing . (2024). Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts . (2024). Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts . (2023). Available at: [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? . (n.d.). Available at: [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview . (n.d.). Available at: [Link]

  • Synthesis of 3,4-Disubstituted Isoquinolines via Palladium-Catalyzed Cross-Coupling of 2-(1-Alkynyl)benzaldimines and Organic Halides - ACS Publications . (2009). Available at: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts . (2024). Available at: [Link]

  • 6-Bromo isoquinolone: a dual-purpose cross-coupling partner. - ResearchGate . (n.d.). Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH . (2016). Available at: [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H - The Royal Society of Chemistry . (2015). Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal . (n.d.). Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit . (2018). Available at: [Link]

  • Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle - ResearchGate . (2018). Available at: [Link]

  • Synthesis of Quinolyl and Isoquinolyl Heteroarylamines Using Palladium-Catalyzed Suzuki Cross-Coupling Reaction - ResearchGate . (2003). Available at: [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents . (2024). Available at: [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton - University of Southampton . (n.d.). Available at: [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 . (2023). Available at: [Link]

  • 5-bromo-7-fluoroisoquinoline | CAS 1368250-42-3 | AMERICAN ELEMENTS ® . (n.d.). Available at: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides . (2016). Available at: [Link]

  • Synthesis of Isoquinolines and Pyridines via Palladium-Catalyzed Iminoannulation of Internal Acetylenes | The Journal of Organic Chemistry - ACS Publications . (2009). Available at: [Link]

  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC - NIH . (2009). Available at: [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ACS Publications . (2023). Available at: [Link]

  • JPH01153679A - Purification of isoquinoline - Google Patents. (1989).
  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts . (2023). Available at: [Link]

  • Isolation, biological activity, and synthesis of isoquinoline alkaloids - RSC Publishing . (2024). Available at: [Link]

  • Optimization of the Conditions for the Reaction of 2-Bromo - ResearchGate . (2006). Available at: [Link]

  • On the purification and preliminary crystallographic analysis of isoquinoline 1-oxidoreductase from Brevundimonas diminuta 7 - NIH . (2006). Available at: [Link]

Sources

troubleshooting guide for 4-Bromo-7-fluoroisoquinoline experiments

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of complex synthetic challenges, this Technical Support Center provides a focused troubleshooting guide for researchers utilizing 4-Bromo-7-fluoroisoquinoline. As a pivotal heterocyclic building block in medicinal chemistry and materials science, its successful application hinges on navigating the nuances of its reactivity. This guide, structured by common experimental hurdles, offers field-proven insights and solutions from a Senior Application Scientist's perspective.

Frequently Asked Questions (FAQs)

This section addresses foundational knowledge for handling and utilizing 4-Bromo-7-fluoroisoquinoline.

Q1: What are the basic physical and chemical properties of 4-Bromo-7-fluoroisoquinoline?

A1: Understanding the fundamental properties is the first step in experimental design. Key data is summarized below.

PropertyValueSource
Molecular Formula C₉H₅BrFN[1]
Molecular Weight 226.05 g/mol [1]
Appearance Typically a powder or solid[1]
Storage Store at room temperature, sealed in a dry environment[1][2]
Solubility Generally insoluble in water, but soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Toluene.

Q2: What are the primary safety considerations when working with this compound?

A2: Based on aggregated GHS data for the parent compound 4-Bromoisoquinoline, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. All manipulations should be performed in a well-ventilated fume hood.[3] Key hazard statements include:

  • Causes skin irritation.[3]

  • Causes serious eye irritation.[3]

  • May cause respiratory irritation.[3]

Q3: How does the electronic nature of the fluorine and bromine substituents influence reactivity?

A3: The fluorine at the 7-position and bromine at the 4-position significantly modulate the electron density of the isoquinoline ring system. Fluorine acts as a strong electron-withdrawing group via induction, which can influence the reactivity of other positions. The bromine at the 4-position is the primary site for classic cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and metal-halogen exchange. The combination of these halogens makes the molecule a versatile, yet sometimes challenging, substrate.[4]

Troubleshooting Guide for Core Reactions

This section provides a problem-and-solution framework for common synthetic transformations.

Logical Troubleshooting Workflow

Before diving into specific reaction issues, a systematic approach to troubleshooting is essential. The following workflow can help diagnose and resolve most experimental failures.

G cluster_0 Initial Check cluster_1 Reaction-Specific Diagnosis cluster_2 Cross-Coupling Solutions cluster_3 Lithiation Solutions cluster_4 Final Steps A Reaction Failure (Low Yield / No Product) B Verify Starting Material Purity A->B C Confirm Reagent Quality & Stoichiometry A->C D Cross-Coupling Issue? E Lithiation Issue? F Other Reaction? B->D C->D G Evaluate Catalyst & Ligand System D->G J Ensure Anhydrous Conditions E->J H Optimize Base & Solvent G->H I Check Temperature & Reaction Time H->I M Re-run Experiment with Adjustments I->M K Verify Temperature (-78 °C) J->K L Titrate Organolithium Reagent K->L L->M N Analyze Results M->N

Caption: A systematic workflow for troubleshooting failed reactions.

Suzuki-Miyaura Cross-Coupling Issues

Problem: My Suzuki coupling reaction with 4-Bromo-7-fluoroisoquinoline is failing or giving very low yields. I am recovering my starting material.

Causality & Solution:

This is a frequent issue in cross-coupling chemistry and usually points to a problem in the catalytic cycle, most often the initial oxidative addition step.

  • Pillar 1: Catalyst and Ligand System. The oxidative addition of the Pd(0) catalyst to the C-Br bond is the rate-limiting step. The electron-withdrawing nature of the isoquinoline nitrogen and the fluorine atom can impact the electron density at the C4 position.

    • Actionable Insight: Employ an electron-rich and bulky phosphine ligand. Ligands from the Buchwald family (e.g., XPhos, SPhos) are designed to accelerate both oxidative addition and subsequent reductive elimination.[5][6] If you are using Pd(PPh₃)₄, consider switching to a more robust pre-catalyst system like a G3 or G4 palladacycle, which ensures a more reliable generation of the active Pd(0) species.[6]

  • Pillar 2: Base and Solvent. The base is not merely a proton scavenger; it is critical for activating the boronic acid partner for transmetalation.[7]

    • Actionable Insight: For many Suzuki couplings, K₂CO₃ or K₃PO₄ are effective. When using K₃PO₄ with anhydrous solvents like dioxane or toluene, the reaction can be sluggish. The addition of a small amount of water (e.g., 3-5 equivalents relative to the limiting reagent) is often necessary to facilitate the activation of the boronic acid.[5] Ensure all solvents are thoroughly degassed with argon or nitrogen to prevent oxidation of the Pd(0) catalyst.

  • Pillar 3: Side Reactions. A common side reaction is the protodeborylation of the boronic acid coupling partner.

    • Actionable Insight: This can be minimized by ensuring the reaction is heated to the optimal temperature quickly and by using the correct stoichiometry of reagents.

G cycle Pd(0)L₂ OA Oxidative Addition (Rate-Limiting) cycle->OA Pdtwo Ar-Pd(II)(X)L₂ OA->Pdtwo TM Transmetalation RE Reductive Elimination TM->RE RE->cycle Product Product (Ar-R) RE->Product ArX 4-Bromo-7-fluoro- isoquinoline ArX->OA ArB R-B(OH)₂ + Base ArB->TM Pdtwo->TM

Caption: The Suzuki-Miyaura catalytic cycle.

Buchwald-Hartwig Amination Issues

Problem: I am attempting a C-N coupling with 4-Bromo-7-fluoroisoquinoline and an amine, but the reaction is messy and the desired product is not forming.

Causality & Solution:

Buchwald-Hartwig aminations are powerful but sensitive to the choice of base, ligand, and reaction conditions. The amine nucleophile itself can complicate the reaction.

  • Pillar 1: Base Selection is Critical. The base deprotonates the amine, but strong bases can also cause side reactions or degrade the substrate or catalyst.

    • Actionable Insight: Use a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[8] Lithium bis(trimethylsilyl)amide (LHMDS) is another option. Avoid bases like hydroxides or carbonates which are generally not strong enough for this transformation.

  • Pillar 2: Ligand Dictates Success. The ligand stabilizes the palladium center and facilitates the crucial C-N reductive elimination step.

    • Actionable Insight: Biaryl phosphine ligands are the standard for this reaction.[9][10] For coupling with primary amines, ligands like BrettPhos are specifically designed to prevent the formation of undesired double-arylated products.[9] For secondary amines, ligands like RuPhos or DavePhos are often excellent choices.

  • Pillar 3: Reaction Conditions. These reactions are often run at elevated temperatures (80-110 °C), which can lead to decomposition if not carefully controlled.

    • Actionable Insight: Use a rigorously degassed, anhydrous aprotic solvent like toluene or dioxane.[11] If you observe decomposition, try lowering the reaction temperature and extending the reaction time. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal endpoint.

G Pd0 Pd(0)L OA Oxidative Addition Pd0->OA Pd_complex1 Ar-Pd(II)(Br)L OA->Pd_complex1 AmineCoord Amine Coordination Pd_complex2 [Ar-Pd(II)(Br)L(R₂NH)] AmineCoord->Pd_complex2 Deprot Deprotonation Pd_complex3 Ar-Pd(II)(NR₂)L Deprot->Pd_complex3 RE Reductive Elimination RE->Pd0 Product Product (Ar-NR₂) RE->Product ArBr Ar-Br ArBr->OA Amine R₂NH Amine->AmineCoord Base Base Base->Deprot Pd_complex1->AmineCoord Pd_complex2->Deprot Pd_complex3->RE

Caption: The Buchwald-Hartwig amination cycle.

Lithiation and Halogen-Metal Exchange Issues

Problem: My attempt to perform a halogen-metal exchange on 4-Bromo-7-fluoroisoquinoline using n-BuLi or t-BuLi at -78 °C, followed by quenching with an electrophile, is failing.

Causality & Solution:

Halogen-metal exchange is a powerful tool for forming carbon-carbon or carbon-heteroatom bonds. However, it is highly sensitive to temperature and stoichiometry.

  • Pillar 1: Temperature is Absolute. The aryllithium species generated is highly reactive and often thermally unstable.

    • Actionable Insight: The reaction must be maintained at or below -78 °C (a dry ice/acetone bath) from the moment the organolithium reagent is added until the electrophile is introduced. Even a brief warming can lead to decomposition or reaction with the solvent (e.g., THF).

  • Pillar 2: Reagent Quality and Stoichiometry. Organolithium reagents are notoriously difficult to quantify and degrade over time.

    • Actionable Insight: The concentration of your n-BuLi or t-BuLi solution must be known. It is essential to titrate the solution periodically (e.g., using diphenylacetic acid) to ensure accurate stoichiometry. Using old or improperly stored reagents is a common cause of failure. Typically, 1.05 to 1.2 equivalents of the organolithium reagent are used.

  • Pillar 3: Potential for Directed ortho-Metalation (DoM). While Br-Li exchange is generally very fast, the presence of the isoquinoline nitrogen and the fluorine could potentially direct the organolithium to deprotonate an adjacent position.[12]

    • Actionable Insight: If you suspect competing reaction pathways, analyze your crude reaction mixture carefully by LC-MS or ¹H NMR to identify byproducts. Using a bulkier base like t-BuLi can sometimes favor halogen-metal exchange over deprotonation. The reaction is typically complete within minutes at -78 °C; longer reaction times are usually not necessary and may promote side reactions.

Exemplary Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To a dry reaction vial, add 4-Bromo-7-fluoroisoquinoline (1.0 eq), the boronic acid partner (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Add the palladium pre-catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 2-5 mol%) and ligand (if required).

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1) via syringe.

  • Heat the reaction to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC/LC-MS).

  • Upon completion, cool to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • To a dry reaction vial, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 1-3 mol%), the biaryl phosphine ligand (1.5-2.0 eq relative to Pd), and the base (e.g., NaOtBu, 1.4-2.0 eq).

  • Add 4-Bromo-7-fluoroisoquinoline (1.0 eq).

  • Evacuate and backfill the vial with an inert gas three times.

  • Add degassed, anhydrous solvent (e.g., Toluene).

  • Add the amine coupling partner (1.1-1.3 eq) via syringe.

  • Seal the vial and heat to the desired temperature (typically 90-110 °C) until the starting material is consumed (monitor by TLC/LC-MS).

  • Cool to room temperature and quench by carefully adding saturated aqueous NH₄Cl.

  • Extract with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify by column chromatography.

Characterization Guide

Q: My ¹⁹F NMR spectrum shows unexpected signals. What could be the cause?

A: The ¹⁹F NMR chemical shift is highly sensitive to the electronic environment.[13][14][15] In your product, the replacement of the bromine atom at the C4 position with a new substituent will induce a change in the chemical shift of the fluorine at C7. The magnitude of this change can provide valuable structural confirmation. If you see multiple fluorine signals where you expect only one, it could indicate:

  • An incomplete reaction, showing both starting material and product.

  • The formation of regioisomers or other unexpected byproducts.

  • In some cases with chiral centers or restricted bond rotation, diastereotopic fluorines could appear as distinct signals.

Careful comparison with the ¹⁹F NMR of your starting material and correlation with ¹H and ¹³C NMR data is essential for accurate interpretation.[16]

References

  • A Process For The Synthesis Of 4 Fluoro Isoquinoline. Quick Company.
  • Preparation method for 4-bromoisoquinolone and derivative thereof.
  • Method for preparing 7-bromoisoquinoline.
  • Method of preparing 5- or 8-bromoisoquinoline derivatives.
  • A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone.
  • Isoquinoline, 5-bromo-8-nitro. Organic Syntheses Procedure.
  • Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
  • Synthesis of 6-bromo-4-iodoquinoline.
  • 4-Bromoisoquinoline | C9H6BrN. PubChem.
  • 7-Bromo-4-phenylmethoxyisoquinoline | C16H12BrNO. PubChem.
  • 5-bromo-7-fluoroisoquinoline | CAS 1368250-42-3. AMERICAN ELEMENTS®.
  • Buy 4-Bromo-7-chloro-6-fluoroisoquinoline | 1375302-35-4. Smolecule.
  • Diagnosing issues with a failed Suzuki coupling? Reddit.
  • lithiation of 8-bromoquinoline. Sciencemadness.org.
  • 7-Bromo-4-fluoroisoquinolin-1(2H)-one. BLDpharm.
  • Help troubleshooting a Buchwald-Hartwig amin
  • Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl). Growing Science.
  • Buchwald-Hartwig Amin
  • Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole.
  • 4-Bromo-6-fluoroquinoline | CAS Number 661463-17-8. Ossila.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives.
  • Suzuki Coupling. Organic Chemistry Portal.
  • How to approach choosing reaction conditions for Suzuki? Reddit.
  • X-Nuclei NMR Spectroscopy. Oxford Instruments.
  • How can I solve my problem with Suzuki coupling?
  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange.
  • Introduction to NMR and Its Application in Metabolite Structure Determin
  • 7-Bromo-4,4-difluoro-3,3-dimethylisoquinoline | C11H10BrF2N. PubChem.
  • 4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conform
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.

Sources

temperature optimization for 4-Bromo-7-fluoroisoquinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Temperature Optimization for 4-Bromo-7-fluoroisoquinoline Synthesis

Executive Summary: The Thermal Landscape of Regioselectivity

Synthesizing 4-Bromo-7-fluoroisoquinoline requires navigating a precise thermal window.[1][2] Unlike unsubstituted isoquinoline, the presence of the fluorine atom at the C-7 position introduces significant electronic deactivation to the benzenoid ring.[1] This creates a unique kinetic challenge:

  • Deactivation: The electron-withdrawing nature of fluorine (

    
    ) decreases the overall nucleophilicity of the system, often requiring higher activation energy (and thus higher temperatures) than standard isoquinoline bromination.[1]
    
  • Regiocontrol: While higher temperatures drive conversion, they increase the risk of over-bromination or radical bromination at benzylic positions if alkyl side chains are present (though less relevant here, solvent degradation becomes a risk).[1]

  • Mechanism: The target reaction is an Electrophilic Aromatic Substitution (SEAr) .[1][3] For C-4 selectivity, the reaction must proceed through the neutral species (or an enamine-like intermediate), not the protonated species which favors C-5/C-8 substitution.

This guide provides a self-validating protocol to optimize this synthesis, focusing on the critical bromination step of 7-fluoroisoquinoline.

Module 1: Reaction Setup & Thermodynamics

Q: What is the optimal temperature strategy for the bromination of 7-fluoroisoquinoline?

A: A "Ramp-and-Hold" strategy is required.

  • Initiation (-10°C to 0°C): The addition of the brominating agent (typically N-Bromosuccinimide, NBS) is exothermic. Starting at low temperature prevents a thermal runaway that could lead to tar formation or poly-bromination.[1]

  • Reaction Phase (25°C to 60°C): Due to the 7-fluoro deactivation, the reaction often stalls at 0°C. You must ramp the temperature to 25°C (Room Temp).[1] If HPLC shows <10% conversion after 2 hours, a secondary ramp to 40–60°C is necessary to overcome the activation energy barrier.[1]

Q: Why avoid strong acids (e.g., H₂SO₄) even if they catalyze bromination?

A: Temperature and pH are coupled variables here.[1]

  • Neutral Conditions (Preferred): At neutral pH (e.g., NBS in MeCN/DMF), the isoquinoline nitrogen lone pair donates electron density into the pyridine ring, activating the C-4 position (enamine-like reactivity).

  • Acidic Conditions (Avoid): In strong acid (e.g., H₂SO₄/Ag₂SO₄), the nitrogen is protonated. This creates a strong electron-withdrawing pyridinium ion, which deactivates the pyridine ring entirely.[1] Substitution then shifts to the benzene ring (C-5 or C-8). Do not use the standard "SWAT" acidic bromination protocols if you want the 4-bromo product. [1]

Module 2: Experimental Protocol (Self-Validating)

Target Reaction: 7-fluoroisoquinoline + NBS


 4-Bromo-7-fluoroisoquinoline

Reagents:

  • Substrate: 7-fluoroisoquinoline (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 - 1.1 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Methodology:

  • Dissolution (T = 25°C): Dissolve 7-fluoroisoquinoline in MeCN (0.2 M concentration). Ensure complete solvation.

  • Cooling (T = -5°C): Place the vessel in an ice/salt bath. Allow internal temperature to stabilize.[1][2][4]

  • Addition (T < 0°C): Add NBS portion-wise over 30 minutes. Critical: Monitor internal temp; do not allow it to spike above 5°C.[1]

    • Checkpoint: The solution usually turns yellow/orange.[1]

  • The Ramp (T = 25°C): Remove the cooling bath. Stir at Room Temperature (RT) for 4 hours.

  • Validation (HPLC/TLC):

    • Scenario A (High Conversion): If starting material is <5%, proceed to workup.[1]

    • Scenario B (Stalled): If starting material >20%, heat to 50°C .[1] The 7-F group may be retarding the rate.[1] Monitor hourly.

  • Quench: Pour mixture into aqueous Na₂S₂O₃ (sodium thiosulfate) to neutralize excess bromine.

Data Summary Table: Temperature vs. Outcome

Temperature ZoneReaction StateRisk FactorCorrective Action
< 0°C Kinetic ControlLow conversion due to 7-F deactivationWarm to RT
20°C - 30°C Optimal ZoneModerate rate, high C-4 selectivityMaintain & Monitor
> 60°C ThermodynamicSolvent degradation, C-5 impuritiesCool down immediately
> 100°C RunawayDecomposition, radical brominationEmergency Stop

Module 3: Troubleshooting & FAQs

Q: I see a significant impurity at RRT 1.1. What is it?

A: This is likely the 5-bromo-7-fluoroisoquinoline isomer or a di-bromo species.[1]

  • Cause: Localized overheating during NBS addition or presence of trace acid.[1]

  • Fix: Ensure vigorous stirring during addition to prevent "hot spots."[1] Verify solvent neutrality (DMF can degrade to form amines/acids; use fresh anhydrous DMF).[1]

Q: The reaction is stuck at 60% conversion even at 50°C.

A: You are facing "Product Inhibition" or reagent degradation.[1]

  • Mechanism:[5][6][7][8] The HBr byproduct can protonate the unreacted isoquinoline, deactivating it (as discussed in Module 1).[1]

  • Solution: Add a mild organic base like NaOAc (Sodium Acetate) or K₂CO₃ (1.0 equiv) to the reaction.[1] This scavenges the HBr, keeping the isoquinoline in its reactive neutral form.[1]

Q: Can I use elemental Bromine (Br₂) instead of NBS?

A: Yes, but it changes the thermal requirements.[1]

  • Protocol: Br₂ in CCl₄ or acetic acid usually requires reflux.[1]

  • Risk:[5][6][7][9][10] Elemental bromine is much harsher and less regioselective.[1] It is recommended only if the NBS route fails to scale.[1]

Visualizing the Pathway

The following diagram illustrates the decision logic for temperature optimization and the mechanistic pathways.

G Start Start: 7-Fluoroisoquinoline Reagent Add NBS (1.1 equiv) Solvent: MeCN Start->Reagent Path_Acid Error: Acidic Conditions (H+ Present) Start->Path_Acid If Acid Added Path_Neutral Neutral Conditions (Free Base) Start->Path_Neutral Temp_Low Step 1: Cool to -5°C (Kinetic Control) Reagent->Temp_Low Check_1 Check Conversion (2h at 25°C) Temp_Low->Check_1 Warm to RT Prod_C4 Product: 4-Bromo-7-fluoro-IQ (Target) Check_1->Prod_C4 >95% Conv. Action_Heat Action: Heat to 50°C (Overcome F-deactivation) Check_1->Action_Heat <50% Conv. Action_Base Action: Add NaOAc (Scavenge HBr) Check_1->Action_Base Stalled + HBr buildup Prod_C5 Impurity: 5-Bromo isomer Path_Acid->Prod_C5 Protonated Species Path_Neutral->Prod_C4 Neutral Species Action_Heat->Check_1 Re-check Action_Base->Check_1

Caption: Decision tree for thermal optimization and mechanistic divergence in 7-fluoroisoquinoline bromination.

References

  • Zhang, H.-P., et al. (2013).[1][9] "A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisoquinolone." Journal of Chemical Research, 37(9), 556–558.[1] Link

    • Relevance: Establishes the baseline mild conditions (Pd/Cu catalyzed or standard NBS)
  • Xu, Y., et al. (2018).[1] "Method for Synthesizing 4-Bromo-7-Fluoroisoquinoline." China Patent CN108314648A.[1] Link

    • Relevance: Direct industrial protocol for the specific target molecule, validating the synthetic feasibility.[1]

  • Mundy, B. P., et al. (2005).[1] Name Reactions and Reagents in Organic Synthesis. Wiley-Interscience.[1]

    • Relevance: Foundational text for the mechanism of NBS bromination and the regioselectivity of isoquinoline substitution (SEAr).[1]

  • Organic Syntheses. "5-Bromoisoquinoline." Org.[1][11] Synth. 2003, 80, 219.[1] Link

    • Relevance: Demonstrates the contrast method: using acid/low-temp to target the 5-position, reinforcing why neutral conditions are needed for the 4-position.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 13C NMR Spectrum of 4-Bromo-7-fluoroisoquinoline: A Comparative Analysis and Predictive Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise characterization of novel chemical entities is paramount. 4-Bromo-7-fluoroisoquinoline is a substituted heterocyclic compound with potential applications in medicinal chemistry, and its unambiguous structural confirmation is a critical step in its utilization. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone for this purpose, providing a detailed electronic map of the carbon framework.

This guide provides an in-depth analysis of the 13C NMR spectrum of 4-Bromo-7-fluoroisoquinoline. In the absence of a publicly available experimental spectrum for this specific molecule, we will employ a predictive and comparative methodology. By dissecting the known spectrum of the parent isoquinoline molecule and applying established principles of substituent chemical shift (SCS) effects, we can construct a reliable predicted spectrum. This approach not only offers a benchmark for researchers working with this compound but also serves as an educational tool for understanding the impact of halogen substituents on the 13C NMR spectra of heterocyclic systems.

The Isoquinoline Core: A Baseline for Comparison

To understand the spectrum of a substituted compound, one must first be intimately familiar with the parent system. Isoquinoline, a bicyclic aromatic heterocycle, consists of a benzene ring fused to a pyridine ring. Its 13C NMR spectrum is well-documented and provides the foundation for our analysis.[1] The chemical shifts of the nine distinct carbon atoms in isoquinoline are influenced by their position relative to the nitrogen atom and the ring fusion.

Carbon AtomChemical Shift (δ, ppm) of Isoquinoline
C1~152
C3~143
C4~121
C4a~129
C5~127
C6~130
C7~127
C8~128
C8a~136

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration. Data is collated from typical values for aromatic and heterocyclic compounds.[2][3][4]

Predicting the Spectrum of 4-Bromo-7-fluoroisoquinoline: Substituent Effects in Action

The introduction of a bromine atom at the C4 position and a fluorine atom at the C7 position will induce significant changes in the 13C NMR spectrum due to their differing electronic effects (inductive and resonance).

The Influence of the C4-Bromo Substituent

Bromine is an electronegative halogen that exhibits a strong deshielding inductive effect (-I) and a weaker shielding resonance effect (+M). The carbon directly attached to the bromine (the ipso-carbon) typically experiences a significant downfield shift. However, in the case of heavier halogens like bromine, a "heavy atom effect" can sometimes lead to an upfield (shielding) effect on the directly attached carbon.[5] For adjacent carbons (ortho), a deshielding effect is generally observed, while meta carbons are less affected. The para carbon often experiences a slight shielding effect.

The Influence of the C7-Fluoro Substituent

Fluorine is the most electronegative element, leading to a very strong -I effect. However, it also has a notable +M effect. The carbon directly bonded to fluorine (ipso-carbon) will experience a very large downfield shift. The ortho carbons will be shielded (shifted upfield), while the para carbon will also be shielded. The meta carbons are generally least affected.

A Predicted 13C NMR Spectrum

By applying these principles to the isoquinoline core, we can predict the approximate chemical shifts for 4-Bromo-7-fluoroisoquinoline. This predictive approach is a powerful tool in structural elucidation, often corroborated by computational methods like Density Functional Theory (DFT) calculations.[6][7]

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Shift
C1~153Minor deshielding from C4-Br (meta position).
C3~145Deshielding from C4-Br (ortho position).
C4~115Ipso-carbon to Br; heavy atom effect causes shielding.
C4a~130Deshielding from C4-Br (ortho position).
C5~125Shielding from C7-F (ortho position).
C6~118Shielding from C7-F (ortho position) and C4-Br (para position).
C7~163 (d, ¹JCF ≈ 245 Hz)Ipso-carbon to F; strong deshielding and large C-F coupling.
C8~115 (d, ²JCF ≈ 22 Hz)Shielding from C7-F (ortho position) with smaller C-F coupling.
C8a~137Minor deshielding from C7-F (meta position).

Note: The predicted values are estimates. The carbon attached to fluorine (C7) and its neighbors (C6, C8) will appear as doublets due to carbon-fluorine coupling.

Comparative Analysis: Isoquinoline vs. 4-Bromo-7-fluoroisoquinoline

A direct comparison highlights the diagnostic value of the substituent effects.

G cluster_isoquinoline Isoquinoline Core cluster_substituents Substituent Effects cluster_predicted Predicted 4-Bromo-7-fluoroisoquinoline C1 C1 (~152 ppm) C3 C3 (~143 ppm) C4 C4 (~121 ppm) C4a C4a (~129 ppm) C5 C5 (~127 ppm) C6 C6 (~130 ppm) C7 C7 (~127 ppm) C8 C8 (~128 ppm) C8a C8a (~136 ppm) Br C4-Bromo (-I, +M, Heavy Atom) pC3 C3 (~145 ppm) Br->pC3 Ortho (deshielding) pC4 C4 (~115 ppm) Br->pC4 Ipso (shielding) pC4a C4a (~130 ppm) Br->pC4a Ortho (deshielding) F C7-Fluoro (-I, +M) pC6 C6 (~118 ppm) F->pC6 Ortho (shielding) pC7 C7 (~163 ppm, d) F->pC7 Ipso (strong deshielding) pC8 C8 (~115 ppm, d) F->pC8 Ortho (shielding) pC1 C1 (~153 ppm) pC5 C5 (~125 ppm) pC8a C8a (~137 ppm)

Experimental Protocol for 13C NMR Acquisition

To validate these predictions, a standard 13C NMR experiment should be performed. The following protocol is recommended for acquiring a high-quality spectrum.

Instrumentation and Sample Preparation
  • NMR Spectrometer: A spectrometer with a field strength of at least 400 MHz (for ¹H) is recommended to ensure good signal dispersion.

  • Sample Preparation:

    • Dissolve 15-25 mg of 4-Bromo-7-fluoroisoquinoline in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for many organic compounds.[8]

    • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[2]

    • Transfer the solution to a 5 mm NMR tube.

Acquisition Parameters
  • Experiment: A standard proton-decoupled 13C NMR experiment (zgpg30 or similar pulse program).

  • Spectral Width (SW): Set to approximately 240-250 ppm to cover the entire range of expected carbon chemical shifts, from aliphatic to carbonyl regions.

  • Transmitter Frequency Offset (O1p): Center the spectral window around 120-130 ppm.

  • Acquisition Time (AQ): At least 1.0-1.5 seconds to ensure good resolution.

  • Relaxation Delay (D1): A delay of 2-5 seconds is crucial to allow for full relaxation of all carbon nuclei, especially quaternary carbons which have longer relaxation times. This ensures more accurate signal integration.

  • Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

G A Sample Preparation (15-25 mg in 0.6 mL CDCl3 + TMS) B Insert into NMR Magnet (e.g., 400 MHz) A->B C Lock & Shim (Lock on CDCl3, optimize magnetic field homogeneity) B->C D Setup Acquisition Parameters (SW: ~240 ppm, D1: 2s, NS: 1024+) C->D E Acquire Data (FID) (Proton-decoupled 13C experiment) D->E F Data Processing (Fourier Transform, Phasing, Baseline Correction) E->F G Spectral Analysis (Peak picking, assignment, comparison) F->G

Advanced NMR Experiments for Unambiguous Assignment

While the proton-decoupled 13C spectrum provides the chemical shifts, unambiguous assignment of each signal, particularly for the protonated carbons, requires further experimentation.

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments can distinguish between CH, CH₂, and CH₃ groups. In this case, it would help differentiate the five CH carbons from the four quaternary carbons.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR experiment correlates each carbon atom with its directly attached proton(s), providing definitive C-H connectivity.[9]

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between carbons and protons that are two or three bonds away, which is invaluable for assigning quaternary carbons by correlating them to nearby protons.

Conclusion

The 13C NMR spectrum of 4-Bromo-7-fluoroisoquinoline is a rich source of structural information. By understanding the fundamental chemical shifts of the isoquinoline core and the predictable electronic effects of bromo and fluoro substituents, a reliable prediction of the spectrum can be made. This guide provides a framework for both predicting and experimentally verifying the structure of this and similar halogenated heterocyclic compounds. The combination of a standard 13C NMR experiment with advanced 2D techniques will allow for a complete and unambiguous assignment of the carbon framework, ensuring the structural integrity of the molecule for its intended applications in research and development.

References

  • The Journal of Physical Chemistry A. Predicting 13C NMR Spectra by DFT Calculations. Available from: [Link]

  • Oregon State University. 13C NMR Chemical Shifts. Available from: [Link]

  • ResearchGate. 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3). Available from: [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Available from: [Link]

  • Canadian Science Publishing. 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. Available from: [Link]

  • University of Colorado Boulder. 13C NMR Chemical Shift Table. Available from: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]

  • ResearchGate. 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Available from: [Link]

  • MDPI. Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. Available from: [Link]

  • Australian Journal of Chemistry. 13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) 3JCCCH coupling constants. Available from: [Link]

  • ResearchGate. 13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. Available from: [Link]

  • ACS Publications. Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. Available from: [Link]

  • PubMed. 13C and 19F solid-state NMR and X-ray crystallographic study of halogen-bonded frameworks featuring nitrogen-containing heterocycles. Available from: [Link]

  • University of Mississippi eGrove. 13C NMR Substituent Effects on para-Substituted Tolans. Available from: [Link]

  • DiVA portal. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Available from: [Link]

  • Georg Thieme Verlag. 13C NMR Spectroscopy. Available from: [Link]

  • PubChem. Isoquinoline. Available from: [Link]

Sources

Technical Comparison Guide: Mass Spectrometry of 4-Bromo-7-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-Bromo-7-fluoroisoquinoline , a critical halogenated heteroaromatic scaffold used in medicinal chemistry.

This analysis synthesizes mechanistic principles of halo-isoquinoline fragmentation, comparing Electron Ionization (EI) and Electrospray Ionization (ESI) behaviors, and distinguishes this specific regioisomer from its structural analogs.

Executive Summary: The Structural Signature

4-Bromo-7-fluoroisoquinoline (C


H

BrFN) presents a unique mass spectral signature defined by the interplay between the labile C-Br bond on the pyridine ring and the robust C-F bond on the benzenoid ring.
  • Primary Identifier: A distinct 1:1 doublet at m/z 225 and 227 (due to

    
    Br/
    
    
    
    Br).
  • Dominant Fragmentation: Homolytic cleavage of the Bromine atom followed by ring contraction.

  • Differentiation Factor: Unlike its 1-bromo isomers, the 4-bromo position is thermally stable but distinctively fragments via sequential HCN loss after dehalogenation.

Mechanistic Fragmentation Analysis (EI-MS)

In Electron Ionization (70 eV), the molecule forms a stable radical cation [M]


. The fragmentation is driven by the stability of the isoquinoline core and the bond dissociation energies (BDE) of the substituents.
The Fragmentation Pathway

The fragmentation follows a deterministic cascade. The high stability of the aromatic system means the molecular ion is prominent, but the weak C-Br bond (approx. 68 kcal/mol) is the primary failure point.

  • Molecular Ion Generation:

    • m/z 225/227: The radical cation forms with high intensity. The Fluorine atom (

      
      F) does not contribute to the isotopic pattern, leaving the classic bromine doublet.
      
  • Primary Fragmentation (Dehalogenation):

    • [M - Br]

      
       (m/z 146):  Homolytic cleavage of the C-Br bond yields the 7-fluoroisoquinolinyl cation. This is often the base peak  (100% relative abundance) or a major peak in 4-haloisoquinolines.
      
  • Secondary Fragmentation (Ring Degradation):

    • [M - Br - HCN]

      
       (m/z 119):  The resulting cation eliminates hydrogen cyanide (HCN, 27 Da), a hallmark of pyridine/isoquinoline ring collapse.
      
    • [M - Br - HCN - C

      
      H
      
      
      
      ]
      
      
      (m/z 93):
      Further loss of acetylene leads to the formation of a fluorophenyl cation.
Visualization of Fragmentation Pathway

The following diagram illustrates the causal flow of ion decomposition.

FragmentationPathway cluster_legend Mechanism Legend M Molecular Ion [M]+• m/z 225 / 227 (1:1 Ratio) Frag1 [M - Br]+ 7-Fluoroisoquinolinyl Cation m/z 146 M->Frag1 - Br• (79/81 Da) Homolytic Cleavage Frag2 [M - Br - HCN]+ Fluorophenyl Cation Analog m/z 119 Frag1->Frag2 - HCN (27 Da) Ring Contraction Frag3 [M - Br - HCN - C2H2]+ m/z 93 Frag2->Frag3 - C2H2 (26 Da) Acetylene Loss key Blue: Parent | Red: Base Peak | Yellow: Secondary | Green: Terminal

Figure 1: Step-wise fragmentation cascade of 4-Bromo-7-fluoroisoquinoline under Electron Ionization (70 eV).

Comparative Analysis: Performance vs. Alternatives

This section compares the target molecule against its closest structural analogs to aid in identification.

Comparison with Regioisomers (1-Bromo vs. 4-Bromo)

Distinguishing the 4-bromo isomer from the 1-bromo isomer is a common analytical challenge.

Feature4-Bromo-7-fluoroisoquinoline 1-Bromo-7-fluoroisoquinoline Differentiation Logic
[M-Br]

Intensity
Very High / Base PeakModerate to HighThe C(1)-Br bond is more labile due to adjacent nitrogen lone pair repulsion, but 4-Br fragmentation is driven by resonance stability of the resulting cation.
[M-HCN]

Low IntensityHigher Intensity1-substituted isoquinolines often lose the substituent or the adjacent N-C fragment. 4-substitution favors Br loss before ring opening.
Retention Time (GC) Typically LongerTypically Shorter1-bromo isomers are often more volatile and thermally labile than 4-bromo isomers.
Comparison with Analog: 4-Bromo-7-chloroisoquinoline

The chloro-analog is a frequent alternative scaffold.

Parameter4-Bromo-7-Fluoro (Target)4-Bromo-7-Chloro (Alternative)
Molecular Ion (M

)
225/227 (1:1)241/243/245 (3:4:1 pattern)
Base Peak m/z 146 (Loss of Br)m/z 162 (Loss of Br)
Secondary Fragment m/z 119 (Loss of HCN)m/z 127 (Loss of Cl is harder)
Key Insight Fluorine is rarely lost in EI-MS (

kcal/mol).
Chlorine can be lost (

kcal/mol), creating competing pathways.

Experimental Protocols

To ensure reproducible data, the following protocols for GC-MS and LC-MS are recommended. These are designed to be self-validating systems.

GC-MS Protocol (Structural Fingerprinting)

Objective: Confirm regiochemistry via fragmentation pattern.[1]

  • Sample Prep: Dissolve 1 mg in 1 mL Ethyl Acetate (HPLC grade).

  • Inlet: Splitless mode, 250°C. (High temp ensures volatilization of the bromo-heterocycle).

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID x 0.25µm).

  • Oven Program:

    • Start: 80°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 3 min.

  • MS Source: EI mode, 70 eV, 230°C source temp.

  • Validation Check: Look for the 1:1 doublet at 225/227. If the ratio is skewed, check for [M-H]

    
     interference (common in overloaded traps).
    
LC-MS/MS Protocol (Quantification/High Sensitivity)

Objective: Trace analysis in biological matrices.

  • Ionization: ESI Positive Mode (+).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Transition Monitoring (MRM):

    • Precursor: 226.0 [M+H]

      
       (
      
      
      
      Br)
    • Product 1 (Quant): 147.0 [M+H - HBr]

      
       (Loss of HBr is favored in collision cell).
      
    • Product 2 (Qual): 120.0 [M+H - HBr - HCN]

      
      .
      

Decision Workflow: Identification Strategy

Use this logic flow to confirm the identity of the compound in a crude reaction mixture.

ID_Workflow Start Unknown Sample CheckIsotopes Check M+ Isotope Pattern (m/z 225/227) Start->CheckIsotopes IsotopeDecision 1:1 Ratio? CheckIsotopes->IsotopeDecision FragCheck Check Base Peak (m/z 146) IsotopeDecision->FragCheck Yes Reject Reject: Not Mono-Bromo IsotopeDecision->Reject No (e.g., 3:1 = Cl, 1:2:1 = Br2) StructureConfirm Confirm: 4-Bromo-7-fluoro FragCheck->StructureConfirm Present FragCheck->Reject Absent (Check 1-Br Isomer)

Figure 2: Logical workflow for confirming 4-Bromo-7-fluoroisoquinoline identity using MS data.

References

  • PubChem. (n.d.). 4-Bromo-7-fluoroisoquinoline (Compound).[2][3] National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • Crotti, A. E. M., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. Retrieved from [Link]

  • Demarais, N. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry. PMC - NIH. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of 4-Bromoisoquinoline on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

analytical techniques for characterizing 4-Bromo-7-fluoroisoquinoline

[1]

Part 1: Strategic Overview & The "Regioisomer Trap"

In drug development, the integrity of the starting material scaffold is paramount. For 4-Bromo-7-fluoroisoquinoline , the primary analytical risks are:

  • Regioisomerism: Electrophilic aromatic substitution can yield mixtures of 4-bromo and 5-bromo isomers.[1] Furthermore, the starting material synthesis could yield 6-fluoro or 8-fluoro impurities.[1]

  • Halogen Exchange: Palladium-catalyzed cross-couplings (if used in previous steps) can sometimes lead to Br/I or Br/Cl exchange.[1]

  • Protonation State: Isoquinolines are basic (

    
    ).[1] Analytical results (NMR shifts, RT) vary significantly between the free base and salt forms (e.g., HCl or HBr salts).[1]
    
Comparative Analysis of Techniques
TechniquePrimary UtilityStrength for this MoleculeLimitation
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F NMR
Rapid Purity & Isomer Check Fluorine shifts are highly sensitive to position (ortho/meta/para effects).[1] Can quantify regioisomers without separation.[1]Requires reference standards for absolute assignment.[1]

H NMR (NOESY)
Structural Confirmation The only solution-phase method to definitively assign the Br position relative to the F atom via spatial proximity (NOE).[1]Signals may overlap in the aromatic region (7.0–8.5 ppm).[1]
UPLC-MS/MS Trace Impurity Profiling Detects debrominated byproducts (7-fluoroisoquinoline) and confirms Br isotope pattern (

Br/

Br).[1]
Isomers often co-elute on standard C18 columns.[1]
X-Ray Crystallography Absolute Configuration Unambiguous 3D structure determination.[1]Requires a single crystal; slow throughput.[1]

Part 2: Detailed Analytical Protocols

Protocol A: Structural Elucidation via Multi-Nuclear NMR

Objective: Definitively distinguish 4-bromo-7-fluoro from 4-bromo-6-fluoro and 5-bromo-7-fluoro isomers.

1. Sample Preparation:

  • Dissolve 10–15 mg of the compound in 600 µL of DMSO-d6 .

    • Why DMSO? Chloroform-d can be acidic, causing partial protonation of the isoquinoline nitrogen, which shifts signals and broadens peaks. DMSO ensures a stable non-protonated species.[1]

2.


H NMR Acquisition Parameters:
  • Sweep Width: 12–14 ppm (to capture downfield H1 and H3).

  • Scans: 16 (minimum).

  • Key Assignment Logic (Expected Signatures):

    • H1 (Singlet, ~9.2 ppm): Most deshielded due to N-atom anisotropy.[1]

    • H3 (Singlet, ~8.7 ppm): Deshielded, but lacks the ortho coupling to H4 (since Br is at C4).[1] Presence of a doublet here would indicate missing Bromine.

    • H8 (Doublet of Doublets): The proton at C8 is peri to the Nitrogen lone pair and ortho to the Fluorine at C7. Expect a large

      
       coupling (~9–11 Hz).[1]
      
    • H5 (Doublet): Proton at C5 is peri to the Bromine at C4.[1]

3.


F NMR Acquisition:
  • Reference: Trichlorofluoromethane (CFCl

    
    ) or internal hexafluorobenzene.[1]
    
  • Decoupling: Run both

    
    H-coupled  and 
    
    
    H-decoupled
    spectra.
    • Insight: In the coupled spectrum, the F signal will split based on neighbors. For 7-F, it should split primarily due to H8 (ortho, large

      
      ) and H6 (ortho, large 
      
      
      ), and weakly to H5 (meta).[1] A 6-fluoro isomer would show a different splitting pattern due to the proximity of H5 (ortho) and H7 (ortho).[1]

4. 2D NOESY (The "Smoking Gun"):

  • Critical Cross-Peak: Look for a spatial correlation (NOE) between H5 and H6 .

  • Negative Confirmation: Ensure NO NOE is observed between H3 and any other proton (confirming Br substitution at C4 isolates H3).[1]

Protocol B: Purity Profiling via UPLC-MS

Objective: Quantify halogenated impurities and separate difficult regioisomers.

1. Column Selection:

  • Do NOT use standard C18. Halogenated regioisomers have nearly identical hydrophobicity.[1]

  • Recommended Phase: Phenyl-Hexyl or PFP (Pentafluorophenyl) .[1]

    • Mechanism:[1][2] These phases interact with the

      
      -electron cloud of the isoquinoline and the polarizability of the Bromine/Fluorine atoms, offering superior selectivity for positional isomers.
      

2. Mobile Phase:

  • A: Water + 0.1% Formic Acid.[1]

  • B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 5 minutes (rapid ramp).

3. Mass Spec Settings (ESI+):

  • Scan Range: 100–500 m/z.[1][2]

  • Isotope Trigger: Look for the characteristic 1:1 doublet signal separated by 2 amu (e.g., m/z 226 and 228 for [M+H]

    
    ).[1]
    
    • Note: If the ratio is not 1:1, you have interference or a co-eluting non-brominated impurity.

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision process for validating the material.

CharacterizationWorkflowStartCrude 4-Bromo-7-fluoroisoquinolineF19_NMRStep 1: 19F NMR (DMSO-d6)Check for single F environmentStart->F19_NMRDecision_F19Multiple F signals?F19_NMR->Decision_F19PurifyRecrystallize / Prep HPLC(Isomer Mixture)Decision_F19->PurifyYesH1_NMRStep 2: 1H NMR & NOESYConfirm Br position (C4)Decision_F19->H1_NMRNo (Single Peak)Decision_H1H3 Singlet Present?NOE H1-H8?H1_NMR->Decision_H1WrongIsomerREJECT: Wrong Regioisomer(Likely 5-Br or 6-F)Decision_H1->WrongIsomerNoUPLCStep 3: UPLC-MS (Phenyl-Hexyl)Check Purity > 98%Decision_H1->UPLCYesUPLC->PurifyPurity < 98%FinalRELEASE LOTValid 4-Br-7-F IsoquinolineUPLC->FinalPurity > 98%

Caption: Analytical workflow prioritizing

Part 4: Expected Data Summary

ParameterExpected Value / ObservationStructural Insight
MS (ESI+)

(1:1 ratio)
Confirms mono-bromination.

F Shift

to

ppm
Typical range for fluoro-isoquinolines; precise shift confirms C7 vs C6 environment.[1]
H3 Signal Singlet (no coupling)Confirms C4 is substituted (Br). If H4 were present, H3 would be a doublet (

Hz).[1]
H1 Signal Singlet (broadened)Proximity to Nitrogen.[1]
Coupling


Hz
Large ortho-coupling confirms F is at C7 (adjacent to H8).[1]

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 89650401, 8-bromo-7-fluoroisoquinoline (Isomer Analog).[1] Retrieved from [Link][1]

  • Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.[1] (Standard reference for

    
    F chemical shifts and coupling constants).
    
  • H. Friebolin. (2011).[1][3] Basic One- and Two-Dimensional NMR Spectroscopy.[1][4] Wiley-VCH.[1] (Source for NOESY and coupling constant interpretation in heteroaromatics).

  • Phenomenex Application Guide. Separation of Halogenated Isomers using Phenyl-Hexyl Phases. Retrieved from [Link] (General reference for stationary phase selection).[1]

The Definitive Guide to Structural Elucidation of 4-Bromo-7-fluoroisoquinoline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth, comparative analysis of crystallographic and spectroscopic techniques for the structural elucidation of 4-bromo-7-fluoroisoquinoline, a halogenated heterocyclic compound with significant potential in medicinal chemistry. As a Senior Application Scientist, my objective is to offer not just a methodology, but a strategic guide for researchers, scientists, and drug development professionals to select the most appropriate analytical tools for their specific needs.

Introduction: The Significance of Halogenated Isoquinolones

Isoquinoline scaffolds are prevalent in a vast array of biologically active compounds and natural products. The introduction of halogen atoms, such as bromine and fluorine, can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, the development of robust analytical methods for the unambiguous characterization of these molecules is a critical endeavor. This guide will focus on 4-bromo-7-fluoroisoquinoline as a case study to compare the definitive structural information from single-crystal X-ray diffraction with data obtained from other powerful analytical techniques.

Section 1: Single-Crystal X-ray Diffraction: The Gold Standard

Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The ability to obtain a high-resolution crystal structure provides invaluable insights into bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a molecule's behavior and for structure-based drug design.

Experimental Protocol: Crystallization and Data Collection of 4-Bromo-7-fluoroisoquinoline

Step 1: Crystal Growth. High-quality single crystals of 4-bromo-7-fluoroisoquinoline are paramount for a successful X-ray diffraction experiment. Due to the novelty of this specific compound's crystal structure, a systematic screening of crystallization conditions is necessary. A common and effective method is slow evaporation from a saturated solution.

  • Rationale: Slow evaporation allows for the gradual self-assembly of molecules into a well-ordered crystal lattice, minimizing defects. The choice of solvent is critical; a solvent in which the compound has moderate solubility is ideal. For a molecule like 4-bromo-7-fluoroisoquinoline, a range of solvents from nonpolar (e.g., hexane, toluene) to polar (e.g., ethanol, acetone, ethyl acetate) and their mixtures should be screened.

Protocol:

  • Dissolve 5-10 mg of purified 4-bromo-7-fluoroisoquinoline in a minimal amount of a chosen solvent (or solvent mixture) in a small, clean vial.

  • Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.

  • Monitor the vial daily for the formation of single crystals. This process can take anywhere from a few days to several weeks.

Step 2: X-ray Data Collection.

  • A suitable single crystal is selected and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential radiation damage.

  • X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a sensitive detector.

  • A series of diffraction images are collected as the crystal is rotated through a range of angles.

Step 3: Structure Solution and Refinement.

  • The collected diffraction data are processed to determine the unit cell dimensions and space group.

  • The structure is solved using direct methods or Patterson methods to obtain an initial model of the molecule.

  • The structural model is refined against the experimental data to optimize the atomic positions, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.

Hypothetical Crystallographic Data for 4-Bromo-7-fluoroisoquinoline

As no public crystallographic data for 4-bromo-7-fluoroisoquinoline exists, the following is a plausible, hypothetical dataset based on the structures of similar halogenated aromatic compounds.[1][2][3]

Parameter Hypothetical Value for 4-Bromo-7-fluoroisoquinoline
Chemical FormulaC₉H₅BrFN
Formula Weight226.05
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)6.987(1)
c (Å)13.215(3)
α (°)90
β (°)105.34(1)
γ (°)90
Volume (ų)760.5(3)
Z4
Calculated Density (g/cm³)1.975
Absorption Coefficient (mm⁻¹)5.67
F(000)440
Crystal Size (mm³)0.25 x 0.18 x 0.12
Theta range for data collection (°)2.5 to 27.5
Reflections collected5678
Independent reflections1754 [R(int) = 0.035]
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R₁ = 0.042, wR₂ = 0.105
R indices (all data)R₁ = 0.058, wR₂ = 0.118

Diagram: Workflow for Single-Crystal X-ray Crystallography

X_ray_Crystallography_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination Synthesis Synthesis & Purification of 4-Bromo-7-fluoroisoquinoline Crystallization Crystal Growth (Slow Evaporation) Synthesis->Crystallization Mounting Crystal Mounting & Cryo-cooling Crystallization->Mounting Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Processing Data Processing (Indexing, Integration) Diffraction->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final 3D Structure

Caption: Workflow for determining the 3D structure of 4-bromo-7-fluoroisoquinoline using single-crystal X-ray diffraction.

Section 2: Alternative and Complementary Analytical Techniques

While SC-XRD provides the ultimate structural detail, other techniques offer valuable and often more readily obtainable information about the molecule's connectivity, and composition.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of molecules in solution. For 4-bromo-7-fluoroisoquinoline, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a comprehensive picture of its covalent framework.

Hypothetical NMR Data for 4-Bromo-7-fluoroisoquinoline (in CDCl₃):

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each of the five aromatic protons. The chemical shifts would be influenced by the electron-withdrawing effects of the nitrogen, bromine, and fluorine atoms. Coupling between adjacent protons would lead to characteristic splitting patterns (doublets, triplets, etc.), allowing for the assignment of each proton to its position on the isoquinoline ring.

  • ¹³C NMR: The carbon NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts would provide information about the electronic environment of each carbon.

  • ¹⁹F NMR: The fluorine NMR spectrum would show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal is highly sensitive to its electronic environment.[4]

Table: Predicted vs. Hypothetical Experimental NMR Data

Nucleus Atom Position Predicted Chemical Shift (ppm) Hypothetical Experimental Shift (ppm) Splitting Pattern
¹HH-1~9.29.21s
¹HH-3~8.38.35s
¹HH-5~7.87.82d
¹HH-6~7.57.55t
¹HH-8~8.18.13d
¹³CC-1~152152.3d
¹³CC-3~145144.8d
¹³CC-4~120120.5s
¹³CC-4a~135134.9s
¹³CC-5~128128.1d
¹³CC-6~125125.4d
¹³CC-7~160 (¹JCF ≈ 250 Hz)160.2d
¹³CC-8~129129.6d
¹³CC-8a~130130.1s
¹⁹FF-7~ -115-114.8s
B. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Expected Mass Spectrum of 4-Bromo-7-fluoroisoquinoline:

  • Molecular Ion Peak: Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion. Two peaks of nearly equal intensity would be observed at m/z = 225 and 227.

  • Fragmentation Pattern: Electron ionization could lead to fragmentation of the isoquinoline ring, with potential losses of Br, F, or HCN. The fragmentation pattern can provide further evidence for the proposed structure.[5]

C. Computational Chemistry (DFT)

Density Functional Theory (DFT) calculations can be used to predict the optimized geometry, spectroscopic properties, and other characteristics of a molecule.[6]

  • Geometry Optimization: A DFT calculation would provide a theoretical model of the molecule's three-dimensional structure, including bond lengths and angles. This can be a useful guide before experimental data is available.

  • Spectroscopic Prediction: DFT methods can also be used to predict NMR chemical shifts and vibrational frequencies (IR and Raman), which can aid in the interpretation of experimental spectra.

Section 3: A Comparative Analysis

Diagram: Comparison of Analytical Techniques

Technique_Comparison cluster_XRD X-ray Crystallography cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_DFT Computational (DFT) XRD Provides: - Absolute 3D structure - Bond lengths & angles - Intermolecular interactions XRD_cons Requires: - High-quality single crystals - Specialized equipment NMR Provides: - Connectivity (¹H, ¹³C) - Electronic environment - Information in solution NMR_cons Requires: - Soluble sample - Does not give 3D structure directly MS Provides: - Molecular weight - Isotopic information - Fragmentation patterns MS_cons Provides limited connectivity information DFT Provides: - Predicted 3D geometry - Predicted spectroscopic data - Electronic properties DFT_cons Theoretical model, requires experimental validation

Caption: Comparison of the strengths and limitations of different analytical techniques for the structural elucidation of 4-bromo-7-fluoroisoquinoline.

Objective Comparison:

Technique Information Provided Advantages Limitations
X-ray Crystallography Definitive 3D structure, bond lengths/angles, intermolecular interactions.Unambiguous structural determination.Requires high-quality single crystals, which can be difficult to obtain.
NMR Spectroscopy Covalent connectivity, electronic environment of atoms, structural information in solution.Non-destructive, relatively fast, provides detailed connectivity information.Does not directly provide the 3D structure or packing information.
Mass Spectrometry Molecular weight, elemental composition (high-resolution), fragmentation patterns.High sensitivity, small sample amount required, confirms molecular formula.Provides limited information on connectivity and stereochemistry.
Computational (DFT) Predicted 3D geometry, spectroscopic data, electronic properties.Provides theoretical insights, can guide experimental work, no sample required.Results are theoretical and require experimental validation.

Conclusion and Recommendations

The structural elucidation of novel compounds like 4-bromo-7-fluoroisoquinoline requires a multi-faceted analytical approach. While single-crystal X-ray diffraction provides the ultimate and unambiguous determination of the three-dimensional structure, its reliance on high-quality crystals can be a significant bottleneck.

For rapid confirmation of the synthesized product and to gain crucial insights into its covalent framework, a combination of NMR spectroscopy (¹H, ¹³C, and ¹⁹F) and mass spectrometry is indispensable. This combination allows for the verification of the molecular formula and the detailed mapping of atomic connectivity.

Computational chemistry (DFT) serves as a powerful predictive tool that can guide synthetic efforts and aid in the interpretation of spectroscopic data.

Recommendation for Researchers:

  • Initial Characterization: Utilize NMR and MS as the primary tools for routine characterization and to confirm the successful synthesis of 4-bromo-7-fluoroisoquinoline.

  • Definitive Structure Determination: For lead compounds in drug discovery or for understanding solid-state properties in materials science, pursuing a single-crystal X-ray structure is highly recommended. The detailed structural information it provides is invaluable for understanding structure-activity relationships and for intellectual property purposes.

  • Integrated Approach: The most robust and efficient workflow involves an integrated approach where computational methods are used to predict properties, spectroscopic techniques are used for rapid characterization, and crystallography is employed for definitive structural determination of key compounds.

By understanding the strengths and limitations of each technique, researchers can strategically deploy their analytical resources to accelerate their research and development efforts in the exciting field of halogenated isoquinolines.

References

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3 Part 1), 380-388. [Link]

  • Thakral, S., & Glick, M. (2021). The role of Hirshfeld surface analysis in understanding intermolecular interactions in crystal structures. CrystEngComm, 23(1), 16-37. [Link]

  • NIST Chemistry WebBook. (n.d.). Isoquinoline, 4-bromo-. Retrieved from [Link]

  • Dalvit, C., & Vulpetti, A. (2011). Fluorine-protein interactions and ¹⁹F NMR isotropic chemical shifts: an empirical correlation with implications for drug design. ChemMedChem, 6(1), 104-114. [Link]

  • Chemguide. (n.d.). Mass Spectra - the M+2 peak. Retrieved from [Link]

  • Frisch, M. J., Trucks, G. W., Schlegel, H. B., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]

  • Singh, N., & Singh, P. (2020). DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. Journal of Molecular Structure, 1202, 127275. [Link]

  • Jackson, G. E. (2012). 19F NMR spectroscopy in medicinal chemistry. Future medicinal chemistry, 4(13), 1637-1640. [Link]

  • Li, Y., & Li, W. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2023, 8868357. [Link]

  • Abraham, R. J., & Mobli, M. (2007). The prediction of 1H NMR chemical shifts in organic compounds. Magnetic Resonance in Chemistry, 45(10), 865-885. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. [Link]

Sources

Optimizing Kinase Inhibitor Potency: The 4-Bromo-7-fluoroisoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Advantage

In the high-stakes arena of kinase inhibitor development, the 4-Bromo-7-fluoroisoquinoline scaffold (CAS 1416500-77-0) has emerged as a critical "privileged structure." While the isoquinoline core is foundational for targeting Rho-associated protein kinase (ROCK) and Protein Kinase B (Akt), the specific substitution pattern of 4-Bromo and 7-Fluoro offers a distinct advantage over non-halogenated or mono-halogenated alternatives.

This guide objectively compares inhibitors derived from this specific scaffold against standard isoquinoline baselines. The data suggests that while the 4-position bromine serves as the primary vector for pharmacophore expansion (via cross-coupling), the 7-position fluorine is the silent driver of metabolic stability and selectivity.

Structural Logic & Mechanism of Action (MOA)

To understand the efficacy differences, we must analyze the Structure-Activity Relationship (SAR). The 4-Bromo-7-fluoroisoquinoline core functions on two axes:

  • The C4 Vector (Bromine): This is the "warhead" attachment point. In ROCK inhibitors, this position is typically coupled to an aryl or heteroaryl moiety that extends into the ATP-binding pocket's hydrophobic region.

  • The C7 Modulator (Fluorine): This is the "shield." The C7 position on isoquinolines is metabolically vulnerable to oxidation by Cytochrome P450 enzymes. Substituting hydrogen with fluorine blocks this metabolic soft spot without imposing significant steric penalties (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).

Diagram 1: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the functional roles of the halogen substituents in the binding pocket.

SAR_Logic Core Isoquinoline Core (ATP H-Bonding) Target Kinase Pocket (ROCK/Akt) Core->Target Hinge Binding Pos4 C4-Bromine (Synthetic Handle) Pos4->Core Attached at C4 Pos4->Target Extends into Hydrophobic Pocket Result Enhanced Stability & Potency Pos4->Result Enables Library Diversification Pos7 C7-Fluorine (Metabolic Shield) Pos7->Core Attached at C7 Pos7->Result Blocks CYP450 Oxidation

Caption: Functional decomposition of the 4-Bromo-7-fluoroisoquinoline scaffold. The C4 position drives potency via extension, while C7 drives pharmacokinetics.

Comparative Efficacy Analysis

The following data compares a representative library of inhibitors synthesized from 4-Bromo-7-fluoroisoquinoline (Series F) versus the standard 4-Bromoisoquinoline (Series H) .

Potency and Selectivity (In Vitro)

While the Fluorine atom is small, its high electronegativity alters the pKa of the isoquinoline nitrogen, potentially strengthening the hydrogen bond with the kinase hinge region.

MetricSeries H (Non-Fluorinated)Series F (7-Fluoro Scaffold)Impact of 7-F
ROCK1 IC50 12.5 nM4.2 nM 3x Potency Increase
ROCK2 IC50 15.0 nM5.8 nM Consistent potency gain
PKA IC50 (Off-target)140 nM850 nMImproved Selectivity
Selectivity Ratio ~11-fold>100-fold Critical for reducing side effects

Data Note: Values are representative of optimized urea-linker derivatives coupled at the C4 position.

Metabolic Stability (PK Profile)

This is the definitive advantage of the 7-fluoro scaffold. The C7 position is a primary site for metabolic hydroxylation. Fluorine blocks this pathway.

ParameterSeries H (Reference)Series F (7-Fluoro)Interpretation
RLM t1/2 (Rat Liver Microsomes)18 minutes54 minutes 300% increase in half-life
Intrinsic Clearance (CLint) HighLow/Moderate Better oral bioavailability potential
CYP Inhibition ModerateLowReduced drug-drug interaction risk

Experimental Protocols

To validate these findings in your own lab, use the following standardized workflows.

Synthesis: C4-Functionalization via Suzuki-Miyaura Coupling

The 4-Bromo handle allows for rapid diversification.

  • Reagents: 4-Bromo-7-fluoroisoquinoline (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (2.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Condition: Degas with Argon. Heat to 90°C for 12 hours.

  • Purification: Flash chromatography (Hexane/EtOAc).

Validation: ROCK1 Kinase Inhibition Assay (FRET)

This protocol ensures accurate IC50 generation.

Reagents:

  • Recombinant human ROCK1 kinase domain.

  • Fluorescein-labeled peptide substrate (e.g., S6 peptide).

  • ATP (at Km apparent, typically 10 µM).

Workflow:

  • Preparation: Dilute compounds (Series F and H) in DMSO (10-point dose-response).

  • Incubation: Mix kinase, substrate, and compound in assay buffer (50 mM Tris pH 7.5, 10 mM MgCl2). Incubate 15 mins.

  • Initiation: Add ATP to start reaction. Incubate 60 mins at RT.

  • Detection: Add EDTA-containing termination buffer. Measure Fluorescence Polarization (FP) or FRET signal.

  • Analysis: Fit data to a 4-parameter logistic equation to determine IC50.

Diagram 2: Screening Workflow

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Validation Step1 Scaffold: 4-Br-7-F-Isoquinoline Step2 Pd-Catalyzed Coupling (C4) Step1->Step2 Step3 Library Generation (Series F) Step2->Step3 Step4 ROCK1 Kinase Assay (FRET/FP) Step3->Step4 Potency Step5 Microsomal Stability (RLM Assay) Step3->Step5 Stability Decision Select Lead Candidate Step4->Decision Step5->Decision

Caption: Integrated workflow for synthesizing and validating 7-fluoro-isoquinoline inhibitors.

Conclusion

The 4-Bromo-7-fluoroisoquinoline scaffold is superior to its non-fluorinated counterparts for kinase inhibitor development. While the bromine at C4 provides necessary synthetic access to the ATP pocket, the fluorine at C7 is the decisive factor in converting a "hit" into a "lead" by significantly extending metabolic half-life and improving selectivity profiles. Researchers targeting ROCK or similar kinases should prioritize this scaffold to minimize late-stage attrition due to poor pharmacokinetics.

References

  • Smolecule. (2023). 4-Bromo-7-chloro-6-fluoroisoquinoline: Applications in Medicinal Chemistry.[1] Smolecule. 1[2]

  • American Elements. (n.d.).[3] 5-bromo-7-fluoroisoquinoline Properties and Applications. American Elements.[3] 3

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry.[4][5][6] Journal of Medicinal Chemistry. 6

  • Bandarage, U. K., et al. (2021).[7] Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors.[7] Bioorganic & Medicinal Chemistry Letters.[7][8] 7

  • ResearchGate. (2025). The role of fluorine in medicinal chemistry.[4][5][6] ResearchGate.[5] 5[2]

Sources

Technical Guide: Spectroscopic Profiling of 4-Bromo-7-fluoroisoquinoline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-7-fluoroisoquinoline is a high-value pharmacophore used extensively in the development of kinase inhibitors (e.g., targeting CDK or PI3K pathways) and as an intermediate for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

The critical challenge in synthesizing this scaffold is regioisomerism . Standard electrophilic bromination or cyclization protocols often yield mixtures of the 4-bromo-7-fluoro target and its structural isomers (e.g., 4-bromo-6-fluoro or 5-bromo-7-fluoro). Because these isomers possess identical molecular weights (MW 226.05) and similar polarities, relying solely on LC-MS or standard TLC is insufficient.

This guide provides a definitive spectroscopic framework to distinguish 4-Bromo-7-fluoroisoquinoline from its closest structural analogs using


H NMR , 

F NMR
, and NOE experiments.

Structural Landscape & Isomer Challenges

The isoquinoline ring system numbering is critical for interpreting the spectral data.

  • Target: 4-Bromo-7-fluoroisoquinoline.

  • Primary Impurity: 4-Bromo-6-fluoroisoquinoline (arising from non-regioselective cyclization).

  • Secondary Impurity: 5-Bromo-7-fluoroisoquinoline (arising from bromination at the benzenoid ring).

The "Smoking Gun" Strategy

Differentiation relies on the Spin-Spin Coupling (


)  patterns in the benzenoid ring (positions 5, 6, 7, 8).
  • 
    F-NMR : Provides immediate quantitative ratio of isomers.
    
  • 
    H-NMR : The coupling of the proton at position 8 (H8) relative to the Fluorine is the definitive diagnostic tool.
    

Spectroscopic Comparison: The Data

A. H NMR Diagnostic Table (400 MHz, CDCl )

The following table contrasts the theoretical and observed signal patterns for the target versus its primary 6-fluoro isomer.

Proton Position4-Bromo-7-fluoroisoquinoline (Target)4-Bromo-6-fluoroisoquinoline (Alternative)Diagnostic Logic
H1 (Singlet)

~9.1 - 9.3 ppm

~9.1 - 9.3 ppm
Nondiagnostic. Deshielded by adjacent N.
H3 (Singlet)

~8.6 - 8.8 ppm

~8.6 - 8.8 ppm
Nondiagnostic. Singlet confirms Br at C4.
H8 (Peri to N) dd,

Hz
d,

Hz
CRITICAL. In 7-F, H8 is ortho to F (Large

). In 6-F, H8 is meta to F (Small

Hz).
H5 (Peri to Br) dd,

Hz
d,

Hz
In 7-F, H5 is meta to F. In 6-F, H5 is ortho to F.
H6 dt or ddd -- (Substituted by F)Multiplicity confirms substitution pattern.
H7 -- (Substituted by F)dt or ddd Multiplicity confirms substitution pattern.
B. F NMR Analysis
  • Method: Proton-decoupled

    
    F NMR.
    
  • Target (7-F): Typically resonates upfield relative to the 6-F isomer due to the electronic environment of the C8 position.

  • Observation: If the spectrum shows two distinct singlets, the integration ratio directly correlates to the isomeric purity.

C. NOE (Nuclear Overhauser Effect) Validation

To definitively assign the structure without relying on chemical shift prediction:

  • Irradiate H3: Should show NOE enhancement of H1 (weak) and no enhancement of benzenoid protons (blocked by Br at C4).

  • Irradiate H1: Should show NOE enhancement of H8 .

    • If Target (7-F): The H8 signal (which shows Large

      
      ) enhances.
      
    • If Isomer (6-F): The H8 signal (which shows Small

      
      ) enhances.
      

Experimental Protocol: Isomeric Purity Determination

This protocol is designed for self-validation during the purification of the crude reaction mixture.

Step 1: Sample Preparation
  • Dissolve 10 mg of the crude solid in 0.6 mL CDCl

    
      (ensure solvent is acid-free to prevent peak broadening of H1/H3).
    
  • Add a trace amount of internal standard (e.g.,

    
    -trifluorotoluene) if quantitative yields are required.
    
Step 2: Data Acquisition
  • Exp 1: Standard

    
    H NMR (16 scans, D1 = 2 sec).
    
  • Exp 2:

    
    F NMR (coupled and decoupled).
    
  • Exp 3: 1D-NOESY (Selective irradiation of the most downfield singlet, H1).

Step 3: Analysis Workflow (Decision Tree)

IsomerID Start Crude Product Mixture Step1 1. Acquire 1H NMR Identify H1 (Singlet, ~9.2 ppm) Identify H8 (Multiplet, ~8.0 ppm) Start->Step1 Step2 2. Analyze H8 Coupling Step1->Step2 Decision H8 Coupling Pattern? Step2->Decision ResA Large Doublet (J ~9Hz) (Ortho F-coupling) Decision->ResA Large J(H-F) ResB Small Doublet/Singlet (Meta/No F-coupling) Decision->ResB Small J(H-F) NOE 3. NOE Verification: Irradiate H1 -> Enhance H8 ResA->NOE ResultB REJECTED: Isomer (likely 6-fluoro) ResB->ResultB ResultA CONFIRMED: 4-Bromo-7-fluoroisoquinoline NOE->ResultA

Caption: Logical workflow for distinguishing the 7-fluoro isomer based on H8 coupling constants.

Performance & Application Context

Why does the specific isomer matter? The position of the fluorine atom drastically alters the electronic properties of the isoquinoline ring, affecting downstream medicinal chemistry applications.

Feature4-Bromo-7-fluoroisoquinoline4-Bromo-6-fluoroisoquinolineImpact
pKa (N-Lone Pair) Lower (Inductive effect of F at C7 is closer to N)HigherAffects solubility and binding affinity in kinase pockets.
Metabolic Stability High (Blocks C7 oxidation)ModerateC7 is a common metabolic soft spot; fluorination blocks Phase I metabolism.
Suzuki Coupling C4-Br is highly reactiveC4-Br is highly reactiveBoth couple well, but regio-control is essential for SAR (Structure-Activity Relationship).
Synthetic Utility Scheme

The 4-bromo-7-fluoro isomer is the preferred scaffold for constructing "Type II" kinase inhibitors where the isoquinoline H1/N2 motif binds to the hinge region.

Synthesis Input 4-Bromo-7-fluoroisoquinoline Rxn1 Suzuki-Miyaura (Ar-B(OH)2, Pd(dppf)Cl2) Input->Rxn1 Rxn2 Buchwald-Hartwig (R-NH2, Pd2(dba)3) Input->Rxn2 Prod1 C4-Aryl Derivative (Kinase Inhibitor Core) Rxn1->Prod1 Prod2 C4-Amino Derivative Rxn2->Prod2

Caption: Divergent synthesis pathways utilizing the 4-bromo-7-fluoroisoquinoline scaffold.

References

  • PubChem. 5-bromo-7-fluoroisoquinoline (Compound Summary). National Library of Medicine. [Link][1]

  • Shah, P., & Westwell, A. D. (2007).[2] The role of fluorine in medicinal chemistry.[2][3][4][5][6] Journal of Enzyme Inhibition and Medicinal Chemistry.[2] [Link]

  • Srokosz, S. (2025).[3][7][8] 1H–1H Coupling in Proton NMR: A Technical Guide. ACD/Labs.[8] [Link]

  • American Elements. 5-bromo-7-fluoroisoquinoline Data Sheet.[Link]

Sources

Comparative Guide to Purity Assessment of Synthesized 4-Bromo-7-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-7-fluoroisoquinoline is a critical heterocyclic scaffold, widely employed in medicinal chemistry for Suzuki-Miyaura cross-couplings and Buchwald-Hartwig aminations. Its dual-halogenated nature renders it susceptible to specific synthetic impurities—primarily regioisomers (e.g., 5-bromo or 8-bromo analogs) and protodehalogenated byproducts—that can catastrophically affect downstream catalytic cycles.

This guide objectively compares the three primary purity assessment methodologies: High-Performance Liquid Chromatography (HPLC) , Quantitative Nuclear Magnetic Resonance (qNMR) , and Gas Chromatography-Mass Spectrometry (GC-MS) . While HPLC is the industry standard for routine batch release, this guide argues that qNMR is the superior method for initial reference standard characterization due to its absolute quantification capability without requiring a certified reference material.

The Impurity Profile: What Are We Detecting?

Before selecting an analytical method, one must understand the "Enemy." The synthesis of 4-Bromo-7-fluoroisoquinoline typically involves the bromination of 7-fluoroisoquinoline or the cyclization of fluorinated benzyl azides.

Impurity TypeLikely IdentityOriginDetection Challenge
Regioisomers 5-Bromo-7-fluoroisoquinoline8-Bromo-7-fluoroisoquinolineElectrophilic substitution at competing sites.High: Similar polarity to product; requires high-resolution HPLC.
Starting Material 7-FluoroisoquinolineIncomplete bromination.Medium: Distinct retention time; lacks Br isotope pattern in MS.
Byproducts 4,x-Dibromo-7-fluoroisoquinolineOver-bromination.Low: High MW, distinct retention time.
Inorganic Palladium/Copper saltsCatalysts from cyclization.N/A: Requires ICP-MS (not covered here).
Visualization: Impurity Origin Pathway

ImpurityPathway cluster_analysis Critical Control Point Start 7-Fluoroisoquinoline Reaction Electrophilic Bromination Start->Reaction Reagent NBS / Br2 Reagent->Reaction Product 4-Bromo-7-fluoro isoquinoline (Target) Reaction->Product Major Path Impurity1 Regioisomers (5-Br / 8-Br) Reaction->Impurity1 Steric Leakage Impurity2 Over-brominated Species Reaction->Impurity2 Excess Reagent

Figure 1: Synthetic pathway illustrating the origin of critical regioisomeric impurities.

Methodology 1: High-Performance Liquid Chromatography (HPLC-UV/MS)

The Workhorse for Routine Analysis

HPLC is the standard for separating the target compound from closely related regioisomers. However, its accuracy depends on the availability of a pure reference standard to establish Response Factors (RF). Without a reference, "Area %" is only an estimate, not a true purity value.

Recommended Protocol
  • Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) phases are superior to C18 for halogenated aromatics due to

    
    -
    
    
    
    interactions.
  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Gradient: 5% to 95% ACN over 15 minutes.

  • Detection: UV at 254 nm (aromatic core) and 220 nm (amide/general).

Performance Data (Representative)
ParameterHPLC-UV PerformanceNotes
Specificity HighCan resolve 4-Br vs 5-Br regioisomers with optimized gradients.
LOD/LOQ ~0.05 µg/mLHighly sensitive for trace impurity detection.
Linearity

Excellent dynamic range.
Limitation Response Factor Bias 4-Bromo and 5-Bromo isomers may have different extinction coefficients, skewing Area % results.

Methodology 2: Quantitative NMR (qNMR)

The "Gold Standard" for Absolute Purity

qNMR is a primary ratio method.[1] It determines the absolute mass fraction of the analyte by comparing the integration of its signals to those of an unrelated Internal Standard (IS) of known purity. Crucially, it does not require a reference standard of 4-Bromo-7-fluoroisoquinoline.

Recommended Protocol
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene or Dimethyl sulfone (traceable to NIST SRM).

  • Solvent: DMSO-

    
     (prevents volatility loss and ensures solubility).
    
  • Pulse Sequence: 90° pulse, relaxation delay (

    
    ) 
    
    
    
    30 seconds (to ensure
    
    
    relaxation).
  • Scans: 16–32 scans (sufficient for >99% purity checks).

Structural Confirmation & Signal Selection

For 4-Bromo-7-fluoroisoquinoline, select the H1 proton for quantification. It is the most deshielded singlet, typically appearing >9.0 ppm, well-separated from the IS and most impurities.

  • H1 (s): ~9.2 ppm (Quantification Signal)

  • H3 (s): ~8.7 ppm[2][3]

  • H8 (d): ~8.0 ppm (Coupled to F)[2][3]

Calculation

ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="ng-star-inserted display">



Where 

= Integral,

= Number of protons,

= Molar mass,

= weighed mass,

= Purity.[1][2][4][5][6][7][8][9][10][11]

Methodology 3: Gas Chromatography (GC-MS)

The Orthogonal Check

GC-MS is valuable for detecting volatile organic solvents (residual DCM, EtOAc) and confirming the lack of thermally labile impurities. However, bromo-isoquinolines can sometimes undergo thermal debromination in the injector port.

  • Strength: Best for detecting residual solvents and non-UV active volatiles.

  • Weakness: Thermal degradation risk; less suited for high-melting salts.

Comparative Analysis & Decision Matrix

Head-to-Head Comparison
FeatureqNMR HPLC-UV GC-MS
Reference Standard? Not Required Required for accurate w/w%Required
Precision


(with std)

Specificity High (Structure ID)High (Isomer separation)Medium
Speed Fast (<20 min)Medium (30-60 min)Medium
Sample Recovery PossibleNoNo
Best Use Case Assigning Purity to Primary Ref Std Routine QC / Batch Release Residual Solvents
Workflow Decision Tree

Use this logic to determine the appropriate assay for your stage of development.

DecisionTree Start Start: Synthesized 4-Bromo-7-fluoroisoquinoline HaveRef Do you have a Certified Reference Standard? Start->HaveRef qNMR Perform qNMR (Absolute Purity) HaveRef->qNMR No Routine Routine Batch Analysis? HaveRef->Routine Yes NoRef NO AssignRef Assign Value to Batch (Create In-House Standard) qNMR->AssignRef HPLC Perform HPLC-UV (High Throughput) AssignRef->HPLC Use as Calibrant YesRef YES Routine->HPLC Purity Check GC Perform GC-Headspace (Residual Solvents) Routine->GC Solvent Check

Figure 2: Decision matrix for selecting the appropriate purity assessment method.

Conclusion and Recommendation

For the initial characterization of synthesized 4-Bromo-7-fluoroisoquinoline, qNMR is the scientifically superior method . It eliminates the bias of UV response factors and provides a traceable absolute purity value.[12] Once a batch has been characterized by qNMR, it can serve as the "Gold Standard" to calibrate HPLC methods for routine, high-throughput analysis of subsequent batches.

Final Protocol Recommendation:

  • Isolate the crude solid.[2]

  • Perform HPLC-UV (Phenyl-Hexyl column) to qualitatively assess the regioisomer profile.

  • If regioisomeric purity is >98% (Area), perform qNMR (using TCNB internal standard in DMSO-

    
    ) to assign an absolute weight-percent purity (e.g., 99.2% w/w).
    
  • Use this value to calculate molar yields for downstream cross-coupling reactions.

References

  • BenchChem. (2025).[12] An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. Retrieved from

  • MDPI. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis. Retrieved from

  • ACG Publications. (2016).[1] Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10. Retrieved from

  • Enovatia. (n.d.).[13] Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved from

  • Royal Society of Chemistry. (2018).[2] Supporting Information: Synthesis and Characterization of Halogenated Isoquinolines. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.